molecular formula C12H13ClO B027520 4-(4-Chlorophenyl)cyclohexanone CAS No. 14472-80-1

4-(4-Chlorophenyl)cyclohexanone

Katalognummer: B027520
CAS-Nummer: 14472-80-1
Molekulargewicht: 208.68 g/mol
InChI-Schlüssel: JNBOVWFOTNYTES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)cyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C12H13ClO and its molecular weight is 208.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-chlorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBOVWFOTNYTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562251
Record name 4-(4-Chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14472-80-1
Record name 4-(4-Chlorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)cyclohexanone, a key chemical intermediate in organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol via Friedel-Crafts acylation, and offers an in-depth analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a versatile building block for creating complex molecular architectures, particularly in the development of novel therapeutic agents.

Introduction

This compound (CAS No. 14472-80-1) is a disubstituted cyclohexanone derivative featuring a chlorophenyl group at the 4-position. The cyclohexanone framework is a prevalent and valuable scaffold in the synthesis of natural products and bioactive molecules. The incorporation of a 4-chlorophenyl moiety significantly influences the molecule's lipophilicity and electronic properties, making it an attractive starting material for probing structure-activity relationships (SAR) in drug discovery programs. Its utility as a precursor for compounds with potential analgesic and antibacterial properties underscores its importance in the field.[1] This guide serves as a practical resource, consolidating critical data and methodologies to facilitate its effective use in a laboratory setting.

Physicochemical and Safety Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in chemical reactions.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 14472-80-1[2]
Molecular Formula C₁₂H₁₃ClO[3]
Molecular Weight 208.68 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 138-141 °C[2]
Boiling Point 138-141 °C @ 0.5 Torr[2]
Solubility Soluble in Chloroform, Dichloromethane[2]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and ensure adequate ventilation.[2]

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]

Synthesis and Purification

A reliable and scalable synthesis of this compound can be achieved through a two-step process: a Friedel-Crafts acylation to form the carbon-carbon bond, followed by an oxidation step. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of Friedel-Crafts reactions.

Synthetic Pathway Overview

The synthesis begins with the Lewis acid-catalyzed Friedel-Crafts reaction between chlorobenzene and cyclohexanecarboxylic acid, which generates 4-(4-chlorophenyl)cyclohexanecarboxylic acid. This intermediate is then converted to the target ketone. A more direct, albeit potentially lower-yielding, conceptual route involves the Friedel-Crafts acylation of chlorobenzene with cyclohexanecarbonyl chloride. An alternative, well-documented approach involves the oxidation of the precursor alcohol, 4-(4-chlorophenyl)cyclohexanol.

The workflow below illustrates a common and effective laboratory-scale synthesis starting from the corresponding alcohol.

G cluster_0 PART A: Synthesis of Precursor Alcohol cluster_1 PART B: Oxidation to Ketone Start 4-Chlorophenylmagnesium bromide + Cyclohexanone Grignard Grignard Reaction (Anhydrous Et2O, 0°C to RT) Start->Grignard Workup1 Aqueous Workup (NH4Cl solution) Grignard->Workup1 Alcohol 4-(4-Chlorophenyl)cyclohexanol (Crude Product) Workup1->Alcohol Oxidation PCC or Jones Oxidation (DCM or Acetone) Alcohol->Oxidation Proceed to Oxidation Workup2 Workup & Purification (Filtration, Extraction) Oxidation->Workup2 Purification Recrystallization (e.g., Ethanol/Hexane) Workup2->Purification Product This compound (Final Product) Purification->Product

References

A Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Scaffold in Modern Chemistry

4-(4-Chlorophenyl)cyclohexanone is a substituted cyclic ketone that holds significant value as a versatile intermediate in organic synthesis. Its molecular architecture, featuring a reactive cyclohexanone ring and a functionalized aromatic moiety, makes it a strategic building block for constructing more complex molecular frameworks. The cyclohexanone core is a prevalent motif in numerous bioactive compounds and natural products, while the 4-chlorophenyl group provides a site for further chemical modification and influences the molecule's overall lipophilicity and electronic properties.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It covers the essential physicochemical properties, robust synthetic protocols, comprehensive analytical characterization, and emerging applications of this compound, positioning it as a key scaffold in medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure consists of a cyclohexane ring with a ketone functional group and a 4-chlorophenyl substituent at the para-position relative to the carbonyl.

Chemical Structure of this compound

Caption: 2D Structure of this compound

Physicochemical Data

The key properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

PropertyValueReference(s)
IUPAC Name 4-(4-chlorophenyl)cyclohexan-1-one
CAS Number 14472-80-1
Molecular Formula C₁₂H₁₃ClO
Molecular Weight 208.68 g/mol
Appearance White to off-white solid
Melting Point 138-141 °C
Boiling Point 138-141 °C at 0.5 Torr
Solubility Soluble in Chloroform, Dichloromethane

Synthesis and Purification

The most reliable and scalable synthesis of this compound involves the oxidation of its corresponding secondary alcohol, 4-(4-Chlorophenyl)cyclohexanol. This precursor can be readily synthesized via the catalytic hydrogenation of 4-(4-chlorophenyl)phenol.

Rationale for Synthetic Strategy

This two-step approach is favored for its efficiency and use of relatively mild conditions. The oxidation of a secondary alcohol to a ketone is a fundamental and high-yielding transformation in organic chemistry. While classic chromium-based reagents like Jones reagent or Pyridinium Chlorochromate (PCC) are effective, modern protocols often favor greener and less toxic alternatives. A solution of sodium hypochlorite (household bleach) in acetic acid serves as an excellent choice; it is inexpensive, readily available, and avoids heavy metal waste, making the process more environmentally benign and suitable for scale-up.

Detailed Experimental Protocol: Oxidation of 4-(4-Chlorophenyl)cyclohexanol

This protocol describes the oxidation using sodium hypochlorite.

Materials:

  • 4-(4-Chlorophenyl)cyclohexanol

  • Glacial Acetic Acid

  • Sodium Hypochlorite Solution (e.g., commercial bleach, ~8.25%)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-Chlorophenyl)cyclohexanol (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of alcohol).

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Oxidant Addition: Add the sodium hypochlorite solution (approx. 1.5 eq) dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C. The causality here is critical: slow, controlled addition prevents overheating and potential side reactions, maximizing the yield of the desired ketone.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar ketone spot indicates reaction completion (typically 1-3 hours).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and ethyl acetate. Quench any remaining oxidant by adding saturated sodium thiosulfate solution until a starch-iodide test is negative.

  • Workup: Neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine. This self-validating step ensures the removal of residual acids, bases, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford pure this compound as a white solid.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow from starting material to purified product.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage A 1. Dissolve Precursor (4-(4-ClPh)cyclohexanol in Acetic Acid) B 2. Cool to 0-5 °C A->B C 3. Add NaClO Solution (Dropwise) B->C D 4. Monitor by TLC C->D E 5. Quench with Na₂S₂O₃ D->E F 6. Neutralize with NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry over MgSO₄ H->I J 10. Concentrate in Vacuo I->J K 11. Recrystallize or Column Chromatography J->K L Pure Product K->L

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

TechniquePredicted ObservationRationale
¹H NMR δ ~7.3-7.4 (d, 2H), ~7.2-7.3 (d, 2H), ~3.0-3.2 (m, 1H), ~2.4-2.6 (m, 4H), ~2.1-2.3 (m, 4H)Aromatic protons appear as two doublets (AA'BB' system). The single proton at C4 is a multiplet. Protons alpha to the carbonyl (C2, C6) are deshielded (~2.4-2.6 ppm). Protons beta (C3, C5) are further upfield.
¹³C NMR δ ~210-212 (C=O), ~143 (Ar C-Cl), ~133 (Ar C-H), ~129 (Ar C-H), ~128 (Ar C-ipso), ~45 (C4), ~41 (C2, C6), ~34 (C3, C5)The ketone carbonyl carbon is highly deshielded. Aromatic carbons show distinct signals. Aliphatic carbons at C2/C6 are deshielded by the adjacent carbonyl.
IR (cm⁻¹) ~2950-2850 (C-H sp³), ~1715 (C=O, strong), ~1595, 1490 (C=C Ar), ~1090 (C-Cl)Strong C=O stretch is characteristic of a saturated six-membered ring ketone. Aromatic and C-Cl stretches are also expected.
Mass Spec (EI) M⁺ at m/z 208, M+2 at m/z 210 (~1:3 ratio). Fragments at m/z 180, 165, 139, 111.The M⁺/M+2 pattern is indicative of a chlorine atom. Key fragmentations include alpha-cleavage (loss of C₂H₄O) and loss of the chlorophenyl radical.

Applications in Research and Development

Role as a Versatile Synthetic Intermediate

This compound is a valuable precursor for creating diverse molecular libraries. The ketone functionality is a synthetic handle for a wide range of transformations, including:

  • Reductive Amination: To introduce nitrogen-containing functional groups, leading to novel amine derivatives.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular framework.

  • Aldol and Knoevenagel Condensations: To create α,β-unsaturated systems, which are themselves important pharmacophores.

  • Baeyer-Villiger Oxidation: To form lactones, which are present in many natural products.

The chlorophenyl ring offers additional opportunities for modification, primarily through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.

Scaffold for Bioactive Molecules

The structural motif of an aryl-substituted cyclohexanone is of significant interest in medicinal chemistry. The related compound, 2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone, is the anesthetic and antidepressant drug Ketamine, highlighting the potential for this class of compounds to modulate central nervous system (CNS) targets.

Furthermore, derivatives of the closely related 4-(4-chlorophenyl)cyclohexane scaffold have been synthesized and evaluated for their biological activities. Studies have shown that carbohydrazide derivatives possess significant in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound is a promising starting point for fragment-based drug discovery and the development of new therapeutic agents.

Potential Drug Discovery Pathways

The diagram below illustrates how this compound can serve as a central hub for generating diverse chemical entities with therapeutic potential.

G cluster_ketone Ketone Modifications cluster_ring Aromatic Ring Modifications cluster_products Potential Bioactive Scaffolds A 4-(4-Chlorophenyl) cyclohexanone B Reductive Amination A->B R₂NH, NaBH₃CN C Wittig Reaction A->C Ph₃P=CHR D Aldol Condensation A->D RCHO, Base E Suzuki Coupling (New C-C Bonds) A->E R-B(OH)₂, Pd cat. F Buchwald-Hartwig (New C-N Bonds) A->F R₂NH, Pd cat. G Novel Amine Derivatives (CNS Agents?) B->G H Functionalized Alkenes C->H I α,β-Unsaturated Systems (Anti-inflammatory?) D->I J Biaryl Compounds E->J K Aryl Amines F->K

Caption: Synthetic pathways from this compound to diverse scaffolds.

Conclusion

This compound is more than a simple chemical; it is a strategically designed intermediate with significant potential for innovation. Its straightforward and environmentally conscious synthesis, combined with the dual reactivity of its ketone and chlorophenyl groups, provides chemists with a powerful tool for molecular construction. The established link between related structures and potent biological activity, particularly in the CNS and antimicrobial fields, underscores its value as a scaffold for future drug discovery and development programs. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic and medicinal chemistry endeavors.

IUPAC name for 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanone: Nomenclature, Synthesis, Characterization, and Application

Executive Summary

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications, particularly within the pharmaceutical industry. This document moves beyond a simple statement of the IUPAC name to deliver an in-depth analysis tailored for researchers, scientists, and drug development professionals. We will dissect its formal nomenclature, explore a common synthetic pathway with a detailed laboratory protocol, outline rigorous methods for its analytical characterization, and discuss its relevance in modern medicinal chemistry. The methodologies described herein are designed as self-validating systems, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scientific integrity. All claims are substantiated with citations to authoritative sources.

A precise understanding of a molecule's structure begins with its formal name. The universally recognized naming convention is governed by the International Union of Pure and Applied Chemistry (IUPAC).

Derivation of the IUPAC Name

The systematic name for the compound is 4-(4-chlorophenyl)cyclohexan-1-one . The derivation follows a clear, hierarchical set of rules:

  • Identify the Principal Functional Group: The structure contains a ketone group (C=O) within a cyclic alkane. The ketone is the highest-priority functional group present, so the suffix "-one" is used.

  • Identify the Parent Structure: The ketone is part of a six-membered carbon ring, making it a cyclohexanone.

  • Numbering the Parent Ring: The carbon atom of the carbonyl group is assigned position 1 (C1). Numbering then proceeds around the ring to give the substituent the lowest possible locant.

  • Identify and Name the Substituent: A chlorophenyl group is attached to the ring. Specifically, it is a phenyl group with a chlorine atom attached.

  • Numbering the Substituent: The phenyl group itself is numbered starting from the point of attachment to the cyclohexanone ring (C1'). The chlorine atom is located on the fourth carbon (C4') of this phenyl ring, making it a "4-chlorophenyl" group.

  • Locate the Substituent on the Parent Ring: The 4-chlorophenyl group is attached to the fourth carbon (C4) of the cyclohexanone ring.

  • Assemble the Full Name: Combining these elements gives the complete IUPAC name: 4-(4-chlorophenyl)cyclohexan-1-one .

Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are critical:

IdentifierValueSource
CAS Number 2667-93-8PubChem
Molecular Formula C₁₂H₁₃ClOPubChem
Molecular Weight 208.68 g/mol PubChem
Canonical SMILES C1CC(CCC1=O)C2=CC=C(C=C2)ClPubChem
InChI Key RBNGEPYXXDVHSR-UHFFFAOYSA-NPubChem

Synthesis and Purification Workflow

The synthesis of this compound is often achieved via a Friedel-Crafts-type reaction followed by a reduction. The workflow below illustrates a common pathway involving the acylation of chlorobenzene with cyclohexanecarbonyl chloride, followed by a Wolff-Kishner or Clemmensen reduction of the resulting ketone, and subsequent oxidation to yield the final product. A more direct, modern approach involves the Suzuki-Miyaura cross-coupling reaction.

Generalized Synthesis Workflow

G cluster_0 Synthesis Pathway start Starting Materials: 4-Chlorophenylboronic Acid Cyclohex-3-en-1-one step1 Palladium-Catalyzed Conjugate Addition start->step1 Suzuki-Miyaura Coupling Variant step2 Intermediate Product: 4-(4-Chlorophenyl)cyclohex-3-en-1-one step1->step2 C-C Bond Formation step3 Catalytic Hydrogenation (e.g., H₂, Pd/C) step2->step3 Double Bond Reduction product Final Product: This compound step3->product

Caption: A representative workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Suzuki-Miyaura Coupling Approach

This protocol describes a modern and efficient method for synthesis. The causality for choosing this pathway lies in its high yield, tolerance of various functional groups, and relatively mild reaction conditions compared to older methods.

Materials:

  • 4-Chlorophenylboronic acid (1.0 eq)

  • Cyclohex-3-en-1-one (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos ligand (0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene and Water (10:1 v/v)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate)

  • Palladium on carbon (10% Pd/C)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-chlorophenylboronic acid, palladium(II) acetate, and SPhos.

  • Solvent and Reagent Addition: Add the toluene/water solvent mixture, followed by cyclohex-3-en-1-one and potassium carbonate. Rationale: The biphasic solvent system and base are crucial for the catalytic cycle of the Suzuki reaction.

  • Coupling Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: Partitioning isolates the organic product from inorganic salts and water-soluble impurities.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude intermediate, 4-(4-chlorophenyl)cyclohex-3-en-1-one.

  • Reduction: Dissolve the crude intermediate in ethanol or ethyl acetate. Add 10% Pd/C catalyst. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS). Rationale: Catalytic hydrogenation selectively reduces the carbon-carbon double bond without affecting the carbonyl or the aromatic ring.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Analytical Characterization Workflow

Confirmation of the structure and assessment of purity are critical, non-negotiable steps in synthesis. A multi-technique approach ensures a self-validating analytical system.

Characterization and Purity Assessment Workflow

G cluster_1 Analytical Workflow input Purified Synthetic Product nmr NMR Spectroscopy (¹H and ¹³C) input->nmr Structural Elucidation ms Mass Spectrometry (GC-MS or LC-MS) input->ms Molecular Weight ir Infrared (IR) Spectroscopy input->ir Functional Groups hplc Purity Assessment (HPLC or GC) nmr->hplc ms->hplc ir->hplc output Confirmed Structure & Purity >98% hplc->output Final Verification

Caption: A sequential workflow for the complete analytical validation of the target compound.

Spectroscopic and Chromatographic Data Interpretation

¹H NMR (Proton NMR):

  • Aromatic Protons: Expect two doublets in the aromatic region (~7.2-7.4 ppm). The protons on the carbons adjacent to the chloro-substituted carbon will be one doublet, and the protons adjacent to the cyclohexanone-substituted carbon will be the other, exhibiting a characteristic AA'BB' splitting pattern.

  • Cyclohexanone Protons: A series of multiplets will appear in the aliphatic region (~1.8-3.0 ppm). The proton at C4 (methine proton) will likely be a distinct multiplet around 2.8-3.0 ppm. The protons at C2 and C6 (alpha to the carbonyl) will be deshielded and appear around 2.3-2.5 ppm.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon: A characteristic peak will be observed far downfield (~210 ppm).

  • Aromatic Carbons: Four signals are expected: one for the chloro-substituted carbon (~132 ppm), one for the cyclohexanone-substituted carbon (~145 ppm), and two for the protonated carbons (~128-129 ppm).

  • Aliphatic Carbons: Signals corresponding to the six carbons of the cyclohexanone ring will be present in the upfield region (~25-50 ppm).

Infrared (IR) Spectroscopy:

  • A strong, sharp absorption band around 1710-1715 cm⁻¹ is the most definitive signal, corresponding to the C=O (ketone) stretch.

  • C-H stretches for the aromatic ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • A C-Cl stretch will be visible in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) should be observed at m/z ≈ 208. A characteristic isotopic pattern (M+2 peak) at m/z ≈ 210 with an intensity of about one-third of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

Protocol for Purity Assessment by HPLC

Objective: To determine the purity of the synthesized this compound.

ParameterConditionRationale
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector.Standard for purity analysis of non-volatile organic compounds.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).C18 is a versatile stationary phase providing good retention for moderately polar compounds.
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).A common solvent system that provides good peak shape and resolution for this type of analyte.
Flow Rate 1.0 mL/min.A standard flow rate for analytical columns of this dimension.
Detection UV at 220 nm.The chlorophenyl group has a strong chromophore that absorbs well at this wavelength.
Injection Volume 10 µL.A typical volume to avoid column overloading.
Sample Prep Dissolve sample in mobile phase to a concentration of ~1 mg/mL.Ensures compatibility with the mobile phase and prevents precipitation on the column.

Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile building block or scaffold in the synthesis of more complex, biologically active molecules. The cyclohexanone ring provides a three-dimensional framework that can be functionalized, while the chlorophenyl group can be a key pharmacophore or a site for further chemical modification (e.g., via cross-coupling reactions).

One notable application is in the synthesis of precursors for selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents. The core structure can be modified through reactions like reductive amination to introduce amine functionalities, a common feature in many neurotransmitter-targeting drugs.

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

  • Hazard Classification: May cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For complete safety information, always consult the most current Safety Data Sheet (SDS) from the supplier.

CAS number for 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(4-Chlorophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate with significant applications in synthetic chemistry and pharmaceutical research. This document delves into its chemical and physical properties, synthesis, analytical characterization, applications in drug discovery, and safety protocols.

Introduction and Chemical Identity

This compound, identified by the CAS Number 14472-80-1 , is an organic compound featuring a cyclohexanone ring substituted with a 4-chlorophenyl group.[1] This 4-arylcyclohexanone scaffold is a versatile pharmacophore, making the compound a valuable building block in the development of novel therapeutic agents.[2] Its structure allows for a variety of chemical modifications, enabling the synthesis of diverse molecular architectures for investigation in medicinal chemistry. The chlorophenyl substituent notably influences the molecule's physicochemical properties, such as lipophilicity, which can be critical for its interaction with biological targets.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
CAS Number 14472-80-1[1]
Molecular Formula C₁₂H₁₃ClO[3]
Molecular Weight 208.68 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 133-135 °C[4]
Solubility Soluble in organic solvents like chloroform and methanol.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective pathway involves the oxidation of the corresponding alcohol, 4-(4-chlorophenyl)cyclohexanol.

Synthetic Pathway Overview

A prevalent synthetic route involves a Grignard reaction followed by oxidation. This method is favored for its reliability and relatively high yields. The key steps are:

  • Grignard Reaction: Formation of a Grignard reagent from 4-chlorobromobenzene, which then reacts with cyclohexanone to produce 1-(4-chlorophenyl)cyclohexan-1-ol.

  • Dehydration: The resulting tertiary alcohol is dehydrated, typically using an acid catalyst, to yield 4-(4-chlorophenyl)cyclohexene.

  • Oxidation: The cyclohexene intermediate is then oxidized to form this compound.

An alternative and often higher-yielding approach starts with the catalytic hydrogenation of an unsaturated precursor, 4-(4-chlorophenyl)-3-cyclohexen-1-ol, to produce 4-(4-chlorophenyl)cyclohexanol.[4] This secondary alcohol is then oxidized to the target ketone.[4]

Experimental Protocol: Oxidation of 4-(4-chlorophenyl)cyclohexanol

This protocol details a high-yield oxidation method. The choice of a mild oxidizing agent like sodium hypochlorite is crucial to prevent over-oxidation or side reactions.

Materials:

  • 4-(4-chlorophenyl)cyclohexanol

  • Sodium hypochlorite (NaClO) solution

  • Acetic acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, and standard glassware

Procedure:

  • Dissolve 4-(4-chlorophenyl)cyclohexanol in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hypochlorite in acetic acid to the cooled solution with vigorous stirring. The use of acetic acid as a solvent for NaClO provides an effective oxidizing medium.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound. This oxidation step has been reported to achieve a yield of up to 87%.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_grignard Grignard Pathway cluster_hydrogenation Hydrogenation Pathway Cyclohexanone Cyclohexanone 1-(4-chlorophenyl)cyclohexan-1-ol 1-(4-chlorophenyl)cyclohexan-1-ol Cyclohexanone->1-(4-chlorophenyl)cyclohexan-1-ol + 4-chlorophenyl magnesium bromide 4-(4-chlorophenyl)cyclohexene 4-(4-chlorophenyl)cyclohexene 1-(4-chlorophenyl)cyclohexan-1-ol->4-(4-chlorophenyl)cyclohexene Dehydration (Acid-catalyzed) Target_Ketone This compound 4-(4-chlorophenyl)cyclohexene->Target_Ketone Oxidation Precursor 4-(4-chlorophenyl)-3-cyclohexen-1-ol Alcohol 4-(4-chlorophenyl)cyclohexanol Precursor->Alcohol Catalytic Hydrogenation (Pd/C) Alcohol->Target_Ketone Oxidation (NaClO/Acetic Acid)

Caption: Synthetic pathways to this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following spectroscopic techniques are routinely employed.

TechniqueExpected Characteristics
¹H NMR Signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons of the chlorophenyl ring, and signals in the aliphatic region for the cyclohexanone ring protons.
¹³C NMR A signal for the carbonyl carbon (C=O) typically in the range of δ 200-210 ppm, along with signals for the aromatic and aliphatic carbons.
IR Spectroscopy A strong, sharp absorption band characteristic of a ketone C=O stretch, typically around 1710 cm⁻¹.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 208.68), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Applications in Research and Drug Development

The structural features of this compound make it a valuable starting material and scaffold in medicinal chemistry and drug discovery.

A Versatile Chemical Building Block

The ketone functional group is a reactive handle that allows for a wide array of chemical transformations, including:

  • Reductive amination: To introduce amine functionalities.

  • Wittig reactions: To form carbon-carbon double bonds.

  • Aldol condensations: To create larger, more complex structures.

These reactions enable the synthesis of a diverse range of derivatives from the this compound core.

Scaffold for Combinatorial Chemistry and Drug Discovery

In drug discovery, this compound serves as an excellent scaffold for the creation of chemical libraries for high-throughput screening. By systematically modifying the core structure, large numbers of diverse compounds can be rapidly synthesized and tested for biological activity against various targets like enzymes and receptors.

The 4-arylcyclohexanone core is a key pharmacophore in compounds with potential therapeutic applications. For instance, derivatives of the closely related 4-(4-chlorophenyl)cyclohexane carbohydrazide have been synthesized and shown to possess antibacterial activity.[2][6] Furthermore, analogs such as 4-amino-4-arylcyclohexanones have demonstrated potent analgesic properties, with some showing efficacy comparable to established pain-relief medications.[2]

Role in Drug Discovery Workflow

DrugDiscovery cluster_synthesis Combinatorial Synthesis Scaffold This compound Scaffold R1 R1 Scaffold->R1 R2 R2 Scaffold->R2 R3 R3 Scaffold->R3 Library Diverse Chemical Library R1->Library R2->Library R3->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Use of the scaffold in a drug discovery workflow.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound and related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7] Safety goggles conforming to EN166 (EU) or NIOSH (US) standards are recommended.[8]

  • Ventilation: Handle in a well-ventilated place to avoid the formation and inhalation of dust and aerosols.[8]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[8]

    • Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[8]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

  • Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and pharmaceutical development. Its well-defined chemical properties, established synthetic routes, and the versatility of its 4-arylcyclohexanone scaffold make it an important intermediate for creating complex molecules and libraries of compounds for drug discovery. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective use in research and development.

References

A Comprehensive Technical Guide to the Solubility of 4-(4-Chlorophenyl)cyclohexanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Chlorophenyl)cyclohexanone, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance for handling this compound in a laboratory setting.

Introduction: The Significance of this compound and Its Solubility

This compound is a versatile chemical building block utilized in the synthesis of a variety of more complex molecules. Its utility in organic synthesis is intrinsically linked to its solubility in different organic solvents. Understanding the solubility profile of this compound is paramount for a range of applications, including:

  • Reaction Media Selection: Choosing an appropriate solvent that can dissolve the reactants is fundamental to achieving optimal reaction kinetics and yield.

  • Purification Processes: Techniques such as recrystallization are dependent on the differential solubility of the compound and impurities in a given solvent at varying temperatures.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical factor in developing stable and bioavailable drug formulations.

  • Analytical Method Development: Solubility data is essential for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide will delve into the known solubility of this compound, the theoretical principles that govern its solubility, and the experimental methods used to determine this crucial physicochemical property.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₃ClO[1][2]
Molecular Weight 208.68 g/mol [1][2]
Appearance White Solid[1][2]
Melting Point 138-141 °C[1][2]

Solubility Profile of this compound

Known Solvents:

Based on available data, this compound is known to be soluble in the following organic solvents:

  • Chloroform [1][2]

  • Dichloromethane [1][2]

The solubility in these chlorinated solvents is consistent with the "like dissolves like" principle, as the solute possesses a chlorinated phenyl group.

Inferred and Potential Solvents:

Information from a structurally similar compound, 4-(4-Chlorophenyl)-4-hydroxycyclohexanone, which is soluble in chloroform and methanol, suggests that methanol is also a likely solvent for this compound, particularly at elevated temperatures.[3][4] This is further supported by purification protocols that utilize methanol for recrystallization, a process that relies on the compound being soluble in the hot solvent and less soluble upon cooling.[1]

Given the structure of this compound, which contains both a nonpolar chlorophenyl ring and a more polar cyclohexanone ring, it is anticipated to be soluble in a range of polar aprotic and some polar protic solvents. Other potential solvents could include:

  • Acetone

  • Ethyl acetate

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

It is expected to have limited solubility in nonpolar solvents like hexane and other alkanes.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by a combination of factors, primarily the intermolecular forces between the solute and solvent molecules, as well as the thermodynamics of the dissolution process.

"Like Dissolves Like" - The Role of Polarity

The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. This compound has a moderate polarity due to the presence of the ketone functional group and the chloro-substituted aromatic ring. This molecular structure explains its observed solubility in moderately polar solvents like chloroform and dichloromethane.

Intermolecular Forces

The dissolution process involves the breaking of intermolecular forces within the solute crystal lattice and the solvent, and the formation of new solute-solvent interactions. The key intermolecular forces at play include:

  • Dipole-Dipole Interactions: The ketone group in this compound has a significant dipole moment, allowing for favorable interactions with other polar solvent molecules.

  • London Dispersion Forces: These forces are present in all molecules and are particularly significant for the nonpolar chlorophenyl and cyclohexyl portions of the molecule.

  • Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the oxygen atom of the ketone can act as a hydrogen bond acceptor. This allows for interactions with protic solvents like methanol.

Temperature Effects

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice forces. Increasing the temperature provides this energy, favoring the dissolution process. This principle is the basis for recrystallization, a common technique for purifying solid organic compounds.

Experimental Determination of Solubility

For researchers requiring precise solubility data, experimental determination is necessary. The following sections outline a standard protocol for determining the solubility of a compound like this compound.

Equilibrium Solubility Method (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5]

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

  • Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter compatible with the organic solvent.

  • Analysis: Quantify the concentration of this compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry, HPLC, or GC.

  • Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Methods

In drug discovery and development, kinetic solubility assays are often employed for rapid screening of a large number of compounds. These methods are generally faster but may not represent true thermodynamic equilibrium.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Calculation prep Add excess solute to solvent equil Agitate at constant temperature (24-48 hours) prep->equil sep Centrifuge or filter to remove excess solid equil->sep analysis Quantify solute concentration in supernatant (e.g., HPLC) sep->analysis calc Calculate solubility analysis->calc

Caption: Experimental workflow for equilibrium solubility determination.

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the measured solubility of this compound. Understanding these is crucial for obtaining reproducible and accurate results.

influencing_factors cluster_factors Influencing Factors Solubility Solubility of this compound SolventPolarity Solvent Polarity SolventPolarity->Solubility Temperature Temperature Temperature->Solubility CrystalPolymorphism Crystal Polymorphism CrystalPolymorphism->Solubility Purity Purity of Compound Purity->Solubility

Caption: Key factors influencing the solubility of the target compound.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study using solvents of varying polarities would be necessary to fully map the solubility profile.

  • Temperature: The temperature at which solubility is measured must be carefully controlled and reported. For many applications, solubility data at both room temperature (e.g., 25 °C) and physiological temperature (37 °C) are relevant.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used in solubility studies.

  • Purity of the Compound: Impurities can affect the measured solubility. Therefore, using a well-characterized, high-purity sample is essential for obtaining accurate data.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While qualitative data indicates solubility in chlorinated solvents and likely in alcohols, a clear need exists for the systematic, quantitative determination of its solubility in a broader range of organic solvents. Such data would be invaluable for optimizing synthetic routes, purification protocols, and formulation strategies involving this important chemical intermediate. Future work should focus on generating a comprehensive solubility profile at various temperatures and in a diverse set of pharmaceutically and industrially relevant solvents.

References

Melting point of 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Melting Point of 4-(4-Chlorophenyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point is a critical physicochemical parameter that serves as a primary indicator of a compound's purity and identity. For active pharmaceutical ingredients (APIs) and key intermediates like this compound, an accurate and reproducible melting point determination is fundamental to quality control and regulatory compliance. This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and critical factors influencing the melting point of this compound. It is designed to equip researchers, analytical scientists, and drug development professionals with the necessary expertise to perform accurate measurements and interpret the resulting data with confidence.

Introduction: The Significance of a Sharp Melting Point

This compound is a substituted cyclohexanone derivative of interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a rigid cyclohexanone ring and a chlorophenyl group, influences its crystalline packing and, consequently, its melting point.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase, with both phases existing in equilibrium.[1] For a pure, crystalline compound, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point.[2] This characteristic sharpness is a powerful criterion for purity. The presence of even minor impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range, a phenomenon known as melting point depression.[2][3][4] Therefore, the determination of the melting point is not merely a routine measurement but a foundational analytical technique for:

  • Identity Confirmation: Comparing the experimentally determined melting point with a reference value helps to confirm the identity of the synthesized compound.

  • Purity Assessment: A sharp melting point range close to the literature value is a strong indicator of high purity. Conversely, a wide melting range suggests the presence of impurities.[5]

  • Stability Studies: Changes in melting point over time can indicate degradation of the compound.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points, a critical consideration in drug development as polymorphs can vary in solubility, bioavailability, and stability.[6]

Physicochemical Properties of this compound

A summary of the key properties for this compound is provided below. Understanding these properties is essential for its handling, analysis, and application in further synthetic steps.

PropertyValueReference
IUPAC Name 4-(4-chlorophenyl)cyclohexan-1-one[7]
CAS Number 14472-80-1[7]
Molecular Formula C₁₂H₁₃ClO[7]
Molecular Weight 208.68 g/mol [7]
Appearance White Solid[7]
Melting Point 138-141 °C [7][8]
Boiling Point 138-141 °C (at 0.5 Torr)[7][8]
Solubility Soluble in Chloroform, Dichloromethane[7][8]

Theoretical Principles of Melting Point Determination

The transition from a solid to a liquid involves overcoming the intermolecular forces that maintain the ordered crystal lattice structure.[4] The energy required for this transition is the enthalpy of fusion. For a pure substance, this process occurs at a constant temperature.[5]

Several factors intrinsic to the compound and external to the measurement process can influence the observed melting point:

  • Intermolecular Forces: Stronger intermolecular forces (e.g., dipole-dipole interactions, hydrogen bonding, van der Waals forces) require more energy to overcome, leading to a higher melting point.[3] The polarity introduced by the carbonyl group and the chlorine atom in this compound contributes to its solid state at room temperature.

  • Molecular Symmetry and Packing: Molecules that are more symmetrical and can pack more efficiently into a crystal lattice generally have higher melting points.[4][6] This is because a well-ordered lattice maximizes intermolecular interactions, increasing the energy needed to disrupt it.

  • Presence of Impurities: Impurities disrupt the repeating pattern of the crystal lattice, weakening the overall intermolecular forces. This leads to a depression of the melting point and a broadening of the melting range.[2][9]

  • Crystalline Polymorphism: Polymorphism is the ability of a compound to exist in two or more different crystalline forms.[6] These polymorphs have different lattice arrangements and energies, which can result in different melting points. It is crucial in pharmaceutical development to identify and control the polymorphic form of an API.[10]

  • Heating Rate: The rate at which the sample is heated during measurement is a critical experimental parameter. A heating rate that is too fast can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an artificially high and broad melting point range.[11]

Standard Operating Procedure for Melting Point Determination

This section details a robust, self-validating protocol for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

Required Equipment and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Glass capillary tubes (one end sealed)

  • This compound sample (finely powdered and completely dry)[5]

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Safety goggles

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Part 1: Sample Preparation cluster_measurement Part 2: Measurement cluster_analysis Part 3: Data Analysis & Reporting prep_start Start: Obtain Sample powder Ensure sample is a fine powder (Grind if necessary) prep_start->powder dry Ensure sample is completely dry powder->dry pack Pack capillary tube to 2-3 mm height dry->pack tap Compact sample by tapping pack->tap insert Insert capillary into apparatus tap->insert Proceed to Measurement fast_run Perform rapid scan (10-20°C/min) to find approximate MP insert->fast_run cool Allow apparatus to cool (at least 20°C below approx. MP) fast_run->cool slow_run Perform slow scan (1-2°C/min) starting 15-20°C below approx. MP cool->slow_run observe Observe and Record: T_onset (first liquid drop) T_clear (all liquid) slow_run->observe report Report as a range: T_onset - T_clear observe->report Proceed to Analysis compare Compare with literature value (138-141 °C) report->compare purity Assess Purity: Sharp range = High Purity Broad/Depressed = Impure compare->purity end_point End purity->end_point

Caption: Workflow for Accurate Melting Point Determination.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder. If the crystals are large, gently grind them using a mortar and pestle.[5] This ensures uniform heat transfer.

    • Confirm the sample is completely dry. Moisture can act as an impurity and depress the melting point.

    • Dip the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

    • Invert the tube and gently tap it on a hard surface to cause the solid to fall to the sealed bottom.[9]

    • Repeat until the sample is packed to a height of 2-3 mm. A larger sample size can cause an artificially broad melting range.

  • Initial Rapid Determination (Scout Measurement):

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C per minute).[2]

    • Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate and saves time.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point before proceeding.

  • Accurate Determination:

    • Insert a fresh capillary tube with the sample into the apparatus.

    • Set the starting temperature to about 15-20 °C below the approximate melting point found in the scout measurement.

    • Set a slow heating rate of 1-2 °C per minute.[9] This slow rate is crucial to ensure the system remains in thermal equilibrium, allowing for an accurate reading.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T_onset).

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a clear liquid (T_clear).

    • The melting point is reported as the range from T_onset to T_clear.

  • Repeatability and Reporting:

    • For robust results, perform the measurement in duplicate or triplicate. Consistent values validate the technique and the result.

    • The final result should be reported as a range, for example, "139.0-140.5 °C." A narrow range (≤ 1°C) for a crystalline organic compound is indicative of high purity.

Interpretation and Troubleshooting

  • Broad or Depressed Melting Range: If the observed melting point is lower than the literature value of 138-141 °C and occurs over a wide range (e.g., 132-137 °C), it strongly suggests the presence of impurities.[2] These could be residual solvents, unreacted starting materials, or byproducts from the synthesis. Recrystallization is a common method to purify the compound and should result in a sharper, higher melting point.

  • Inconsistent Results: Variability between measurements can be caused by several factors:

    • Inconsistent heating rate: Ensure the heating rate is slow and consistent in the melting region.[11]

    • Poor sample packing: An unevenly or loosely packed sample can heat non-uniformly.[6]

    • Thermometer calibration: Verify the calibration of the apparatus's thermometer with certified standards.

  • Sublimation: If the sample appears to disappear from the capillary tube before melting, it may be subliming. In such cases, using a sealed capillary tube is necessary to obtain an accurate melting point.

Conclusion

The melting point of this compound is a fundamental property that provides critical insights into its identity and purity. By adhering to a rigorous, well-understood experimental protocol, scientists can obtain accurate and reproducible data. Understanding the theoretical underpinnings of the melting phenomenon and the factors that influence it allows for confident interpretation of results and effective troubleshooting. This guide serves as a foundational resource for professionals in the chemical and pharmaceutical sciences, ensuring that this classic analytical technique is applied with the precision and expertise required for modern research and development.

References

Spectroscopic Data for 4-(4-Chlorophenyl)cyclohexanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Chlorophenyl)cyclohexanone is a substituted cyclohexanone derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound destined for advanced research, rigorous structural elucidation and purity assessment are paramount. Spectroscopic techniques provide a powerful and non-destructive means to achieve this, offering detailed insights into the molecular architecture.

The causality behind experimental choices and the interpretation of spectral data are explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and atom numbering for this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for determining the proton framework of a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.30Doublet2HH-2', H-6'Aromatic protons ortho to the chlorine atom are deshielded. The symmetrical substitution pattern results in a doublet.
~ 7.15Doublet2HH-3', H-5'Aromatic protons meta to the chlorine atom and ortho to the cyclohexyl group.
~ 3.0 - 2.8Multiplet1HH-4The methine proton at the junction of the two rings is deshielded by the adjacent aromatic ring.
~ 2.6 - 2.4Multiplet4HH-2, H-6Protons alpha to the carbonyl group are deshielded.
~ 2.2 - 2.0Multiplet4HH-3, H-5Protons beta to the carbonyl group.

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 210C1The carbonyl carbon of a cyclohexanone typically appears in this downfield region.[1]
~ 145C1'Quaternary aromatic carbon attached to the cyclohexyl ring.
~ 132C4'Aromatic carbon bearing the chlorine atom.
~ 129C3', C5'Aromatic carbons ortho to the chlorine atom.
~ 128C2', C6'Aromatic carbons meta to the chlorine atom.
~ 45C4Methine carbon at the ring junction.
~ 41C2, C6Methylene carbons alpha to the carbonyl group.
~ 34C3, C5Methylene carbons beta to the carbonyl group.

Experimental Protocol for ¹³C NMR Acquisition:

A standard protocol for acquiring a ¹³C NMR spectrum is outlined below.[1]

  • Sample Preparation: Dissolve 20-50 mg of the compound in 0.6 mL of CDCl₃ with TMS.

  • Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is recommended.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Number of Scans: 512 to 2048 scans are typically required for a good signal-to-noise ratio.[1]

  • Data Processing: Process the FID similarly to the ¹H NMR data, with referencing to the TMS signal.

III. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H, aliphatic C-H, and C-Cl bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950-2850StrongAliphatic C-H stretch
~ 1715StrongC=O stretch (ketone)[2]
~ 1600, 1490MediumAromatic C=C stretch
~ 1100-1000MediumC-Cl stretch
~ 830Strongpara-disubstituted benzene C-H out-of-plane bend

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

IV. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed Fragment
210/212[M]⁺ (Molecular ion peak, with isotopic pattern for Cl)
182/184[M - CO]⁺
139/141[C₈H₈Cl]⁺
111/113[C₆H₄Cl]⁺
97[C₆H₉O]⁺
55[C₄H₇]⁺

Rationale for Fragmentation:

Upon electron ionization, this compound is expected to undergo several characteristic fragmentation pathways. The molecular ion peak ([M]⁺) should be observable with a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio, indicative of the presence of a chlorine atom.

A primary fragmentation would be the loss of a neutral carbon monoxide (CO) molecule via a McLafferty-type rearrangement or direct cleavage, leading to a fragment at m/z 182/184. Cleavage of the bond between the two rings can lead to the formation of a chlorotropylium ion or related aromatic fragments at m/z 139/141 and 111/113. Fragments corresponding to the cyclohexanone ring, such as [C₆H₉O]⁺ at m/z 97 and smaller aliphatic fragments like [C₄H₇]⁺ at m/z 55, are also anticipated.

M [M]⁺˙ m/z 210/212 M_CO [M - CO]⁺˙ m/z 182/184 M->M_CO - CO C8H8Cl [C₈H₈Cl]⁺ m/z 139/141 M->C8H8Cl - C₄H₇O C6H9O [C₆H₉O]⁺ m/z 97 M->C6H9O - C₆H₄Cl C6H4Cl [C₆H₄Cl]⁺ m/z 111/113 C8H8Cl->C6H4Cl - C₂H₄

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection of 1 µL of the sample solution.

    • Temperature Program: A temperature gradient to ensure good separation and peak shape (e.g., initial temperature of 50°C, ramp to 280°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

This technical guide provides a detailed, predictive analysis of the key spectroscopic data for this compound. By leveraging established principles of spectroscopy and drawing comparisons with structurally related molecules, this document serves as a valuable resource for researchers in the synthesis and characterization of this and similar compounds. The provided experimental protocols offer a self-validating framework for obtaining high-quality spectroscopic data, ensuring the scientific integrity of future studies. The comprehensive nature of this guide, from foundational principles to practical experimental advice, is intended to empower researchers in their drug development and materials science endeavors.

References

Foreword: From Molecular Structure to Spectral Signature

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(4-Chlorophenyl)cyclohexanone

In the landscape of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound serves as a valuable scaffold in medicinal chemistry, and its characterization is a critical step in synthesis and quality control. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, offers an unparalleled window into the molecule's three-dimensional structure and electronic environment. This guide moves beyond a superficial reading of a spectrum, providing a detailed methodological and interpretive framework for researchers. We will dissect the spectrum of this compound, explaining the causal relationships between its conformational dynamics and the resulting NMR signals, thereby empowering scientists to interpret similar systems with confidence.

Foundational Principles: Conformational Analysis and Anisotropic Effects

To interpret the ¹H NMR spectrum of this compound, one must first understand its most stable three-dimensional structure. The cyclohexanone ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. For the bulky 4-chlorophenyl group, the steric hindrance associated with 1,3-diaxial interactions makes the equatorial position overwhelmingly more stable.

This conformational preference is the cornerstone of our spectral interpretation. It renders the proton environments on the cyclohexanone ring diastereotopic, meaning they are chemically non-equivalent and will produce distinct signals.

Two key electronic phenomena dictate the chemical shifts:

  • Anisotropy of the Carbonyl Group: The π-electron system of the C=O bond generates a cone-shaped magnetic field. Protons located in the "deshielding" region of this cone (in the plane of the carbonyl group) experience a stronger effective magnetic field and resonate at a higher chemical shift (downfield). Protons located in the "shielding" region (above and below the plane) resonate at a lower chemical shift (upfield).

  • Anisotropy of the Aromatic Ring: Similarly, the π-electrons of the chlorophenyl ring create a powerful ring current when placed in a magnetic field. Protons positioned on the edge of the ring are strongly deshielded, while any protons forced to sit above or below the plane of the ring would be shielded.

Predicted ¹H NMR Spectral Features

Based on the equatorial-favored chair conformation, we can predict four distinct sets of proton signals: the aromatic protons, the methine proton at C4, and the two sets of methylene protons at C2/C6 and C3/C5.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption [label="Logical relationship between molecular protons and predicted NMR signals.", shape=plaintext, fontsize=10];

  • Aromatic Protons (H-Ar): The para-substituted chlorophenyl ring creates a plane of symmetry. This results in two sets of chemically equivalent protons. Those ortho to the chlorine (and meta to the cyclohexanone ring) and those meta to the chlorine (and ortho to the cyclohexanone ring). This gives rise to a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region (~7.2-7.4 ppm).

  • Methine Proton (H-4): This single proton is attached to the same carbon as the bulky chlorophenyl group. It is deshielded by the aromatic ring and is coupled to the four adjacent methylene protons at C3 and C5. We expect this signal to be a complex multiplet, likely a triplet of triplets, appearing significantly downfield from other aliphatic protons.

  • Alpha-Methylene Protons (H-2, H-6): These four protons are adjacent (alpha) to the electron-withdrawing carbonyl group, placing them in its deshielding cone. They will be the most downfield of the aliphatic signals. Within this group, the axial (Hax) and equatorial (Heq) protons are non-equivalent and will have different chemical shifts and coupling constants.

  • Beta-Methylene Protons (H-3, H-5): These four protons are beta to the carbonyl group and are therefore more shielded than the alpha-protons. They are adjacent to both the alpha-protons and the C4-methine proton. Again, the axial and equatorial protons are chemically distinct, leading to complex multiplets.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum. The causality behind each step is explained to ensure technical integrity.

dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption [label="Workflow for ¹H NMR Spectrum Acquisition and Analysis.", shape=plaintext, fontsize=10];

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound. Rationale: This mass provides sufficient concentration for a strong signal-to-noise ratio without causing line broadening due to saturation.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent with a residual proton signal at 7.26 ppm that does not typically interfere with the signals of interest. The deuterium is not detected in ¹H NMR and is used by the spectrometer to "lock" the magnetic field.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. Rationale: TMS is the universally accepted reference standard for ¹H NMR, with its signal defined as 0.00 ppm. All other chemical shifts are measured relative to it.[1]

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

  • Instrumental Analysis:

    • Insert the sample into a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Locking: The instrument locks onto the deuterium signal of the CDCl₃ to maintain a stable magnetic field during the experiment.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. Rationale: A homogeneous field is critical for achieving sharp, well-resolved peaks.

    • Acquisition: Acquire the spectrum using standard parameters. A 90° pulse angle, a spectral width of ~12 ppm, a relaxation delay of 5 seconds, and 16 to 32 scans are typical starting points. Rationale: A sufficient relaxation delay ensures that all protons have returned to equilibrium before the next pulse, which is essential for accurate integration.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into the spectrum via Fourier Transform. The spectrum is then phased, baseline corrected, and calibrated to the TMS signal at 0.00 ppm.

Spectral Data Interpretation and Assignment

The following table summarizes the expected ¹H NMR data for this compound in CDCl₃. The interpretation demonstrates how to use chemical shift, integration, and coupling constants to make unambiguous assignments.

Signal LabelAssigned ProtonsChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constants (J, Hz)
AH-Ar (ortho to Cl)~ 7.322Hd (doublet)J = 8.5 Hz
BH-Ar (meta to Cl)~ 7.252Hd (doublet)J = 8.5 Hz
CH-4 (axial)~ 2.95 - 3.101Hm (multiplet)-
DH-2eq, H-6eq~ 2.55 - 2.682Hm (multiplet)-
EH-2ax, H-6ax~ 2.40 - 2.522Hm (multiplet)-
FH-3eq, H-5eq~ 2.15 - 2.282Hm (multiplet)-
GH-3ax, H-5ax~ 1.95 - 2.082Hm (multiplet)-

Detailed Analysis:

  • Aromatic Region (Signals A & B): The signals at ~7.32 and ~7.25 ppm, each integrating to 2 protons, confirm the para-substituted aromatic ring. They appear as doublets due to coupling only with their single ortho neighbor (³JHH coupling). The characteristic AA'BB' pattern is clearly resolved.

  • Methine Proton (Signal C): The multiplet around 3.0 ppm integrating to one proton is assigned to the H-4 proton. Its downfield shift is due to the deshielding effect of the adjacent aromatic ring. It is coupled to four neighboring protons (two at C3 and two at C5), resulting in a complex multiplet.

  • Alpha-Methylene Protons (Signals D & E): The complex multiplets between ~2.40 and 2.68 ppm, integrating to a total of 4 protons, belong to the methylene groups alpha to the carbonyl. Differentiating the axial and equatorial protons within these multiplets without 2D NMR can be challenging, but generally, the equatorial protons are slightly more deshielded.[2] Their position, significantly downfield from typical alkane protons, is a direct result of the carbonyl group's anisotropy.

  • Beta-Methylene Protons (Signals F & G): The multiplets further upfield, between ~1.95 and 2.28 ppm, are assigned to the beta-protons. They are more shielded as they are further from the carbonyl group. The key to differentiating axial vs. equatorial protons lies in their coupling constants, which can often be extracted from high-resolution spectra. Axial-axial (J_ax,ax) couplings are typically large (10-13 Hz), whereas axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are much smaller (2-5 Hz).[3] This difference is a powerful tool for conformational analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough interpretation, grounded in an understanding of conformational analysis and electronic effects, allows for the unambiguous assignment of every proton in the molecule. The distinct chemical shifts of the aromatic, methine, and alpha/beta methylene protons, combined with their integration and complex splitting patterns, provide a unique spectral fingerprint. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently utilize ¹H NMR for the characterization of this and other similarly complex substituted cyclohexanone systems.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing profound insights into the carbon framework of molecules.[1] This guide offers a comprehensive examination of the ¹³C NMR analysis of 4-(4-Chlorophenyl)cyclohexanone, a molecule of interest in synthetic and medicinal chemistry. We will deconstruct the structural components of the molecule to predict its ¹³C NMR spectrum, provide a detailed rationale for the assignment of each carbon signal, and present a robust, field-proven experimental protocol for acquiring high-quality spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification.

Introduction to the Structural Analysis

This compound presents a fascinating case for NMR analysis, integrating two distinct and electronically influential moieties: a saturated cyclohexanone ring and a substituted aromatic system. The structural rigidity of the cyclohexanone chair conformation and the electronic effects of the carbonyl group and the chloro-substituent create a well-defined and predictable ¹³C NMR spectrum. A precise understanding of this spectrum is paramount for confirming the compound's identity, assessing its purity, and studying its conformational dynamics.

This guide will systematically break down the molecule's spectrum by correlating its structural features with established ¹³C NMR chemical shift principles. We will leverage data from analogous structures, such as cyclohexanone[2], 4-phenylcyclohexanone[3], and chlorobenzene[4], to build a validated interpretation of the complete spectrum.

Foundational Principles and Spectral Prediction

The ¹³C NMR spectrum of this compound is governed by the chemical environment of each carbon atom. The primary influences are the electronegativity of adjacent atoms (oxygen and chlorine), the hybridization state (sp², sp³), and the anisotropic effects of the aromatic ring. Due to the molecule's symmetry along the C1-C4 axis, we anticipate a total of eight distinct carbon signals: four from the cyclohexanone ring and four from the 4-chlorophenyl group.

The Cyclohexanone Moiety

The cyclohexanone ring contains four non-equivalent carbons: the carbonyl carbon (C1), the two carbons alpha to the carbonyl (C2, C6), the two carbons beta to the carbonyl (C3, C5), and the methine carbon attached to the phenyl ring (C4).

  • Carbonyl Carbon (C=O): The C1 carbonyl carbon is the most deshielded carbon in the molecule due to the strong electronegativity of the double-bonded oxygen atom. Its signal is expected far downfield, typically in the 208-212 ppm range, consistent with values for substituted cyclohexanones.[1]

  • Alpha Carbons (CH₂): The C2 and C6 carbons are adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded relative to a standard alkane. Their expected chemical shift is around 40-42 ppm.[1]

  • Beta Carbons (CH₂): The C3 and C5 carbons are further from the carbonyl group and experience less of its deshielding effect. Their resonance is anticipated in the 28-32 ppm region.[1]

  • Methine Carbon (CH): The C4 carbon is a methine (CH) group and is directly attached to the aromatic ring. This benzylic position results in a downfield shift compared to the other aliphatic carbons, with an expected range of 42-45 ppm.[1]

The 4-Chlorophenyl Moiety

The 4-chlorophenyl group also has four unique carbon environments due to symmetry. The analysis begins with the standard chemical shifts of chlorobenzene and considers the effect of the cyclohexanone substituent.

  • Ipso-Carbon (C1'): This quaternary carbon is directly attached to the cyclohexanone ring. Its chemical shift is influenced by this alkyl substitution and is predicted to be in the 140-143 ppm range.[1]

  • Chlorine-Bearing Carbon (C4'): The C4' carbon is directly bonded to the electronegative chlorine atom. This causes a significant deshielding effect, though this is somewhat offset by halogen's ability to donate electron density via resonance. Its signal is typically found around 132-135 ppm.[4][5]

  • Ortho Carbons (C2', C6'): These two equivalent carbons are ortho to the point of attachment to the cyclohexanone ring. Their chemical environment places their resonance at approximately 128-130 ppm.[4]

  • Meta Carbons (C3', C5'): These two equivalent carbons are meta to the cyclohexanone substituent and ortho to the chlorine atom. Their signal is expected in a similar region, around 129-131 ppm.[4]

Predicted ¹³C NMR Spectrum and Signal Assignment

The following table summarizes the predicted chemical shifts for this compound and the expert reasoning behind each assignment. These predictions are synthesized from spectral data of analogous compounds and established substituent effects.[1][4]

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon TypeJustification for Assignment
C1 209 - 212C=O (Ketone)The carbonyl carbon is highly deshielded by the double-bonded oxygen, placing it in the characteristic ketone region of the spectrum.[1]
C2, C6 40 - 42CH₂These carbons are alpha to the electron-withdrawing carbonyl group, resulting in a downfield shift compared to other aliphatic CH₂ groups.
C3, C5 28 - 32CH₂As beta carbons, they are less influenced by the carbonyl group than the alpha carbons, appearing further upfield.
C4 42 - 45CHThis methine carbon is in a benzylic position, attached directly to the aromatic ring, which causes significant deshielding.[1]
C1' 140 - 143Quaternary AromaticThis is the ipso-carbon of the phenyl ring, attached to the cyclohexanone substituent. Its quaternary nature and attachment to the ring place it in this region.[1]
C2', C6' 128 - 130Aromatic CHThese carbons are ortho to the alkyl substituent. Their chemical shift is similar to the ortho carbons in chlorobenzene.[4]
C3', C5' 129 - 131Aromatic CHThese carbons are meta to the alkyl substituent and ortho to the chlorine atom.
C4' 132 - 135Quaternary AromaticThis carbon is directly attached to the electronegative chlorine atom, which is a primary deshielding influence.[4][5]

Experimental Protocol for Data Acquisition

The acquisition of a high-quality, high-resolution ¹³C NMR spectrum is critical for accurate structural validation. The following protocol is a self-validating system designed to yield unambiguous results.[1]

Sample Preparation
  • Purity: Ensure the this compound sample is of high purity (>95%) to prevent spectral overlap from impurities.

  • Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Solvent: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for this compound and its well-defined solvent peak (~77.16 ppm), which can serve as a secondary chemical shift reference.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the primary internal standard, defining the 0.0 ppm reference point.[4]

  • Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulate matter is visible.

NMR Spectrometer and Parameters
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) to achieve optimal signal dispersion and resolution.

  • Nucleus: Observe the ¹³C nucleus.

  • Experiment Type: Perform a standard proton-decoupled ¹³C experiment to produce a spectrum where each unique carbon appears as a singlet.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is appropriate.[1]

    • Spectral Width: Set a spectral width of ~240 ppm (from -10 to 230 ppm) to ensure all signals, from TMS to the carbonyl carbon, are captured.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (d1): A delay of 2-5 seconds is crucial to allow for full relaxation of all carbon nuclei, especially the slow-relaxing quaternary carbons.[1]

    • Number of Scans: Depending on the sample concentration, acquire between 256 and 1024 scans to achieve an excellent signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation. This enhances the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply an automatic or manual baseline correction for a flat, reliable baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or, if TMS is absent, by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[1]

Visualization of Structure-Spectrum Correlation

To conceptually link the molecular structure to the resulting NMR data, the following diagram illustrates the relationship between the different carbon environments in this compound and their corresponding regions in the ¹³C NMR spectrum.

G cluster_1 ¹³C NMR Spectral Regions cluster_carbonyl Carbonyl Region cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region mol carbonyl C=O ~210 ppm aromatic Aromatic C ~128-143 ppm aliphatic Aliphatic C ~28-45 ppm c1_anchor->carbonyl c4_anchor->aliphatic c_aromatic_anchor->aromatic

Caption: Correlation of molecular structure with ¹³C NMR chemical shift regions.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful fingerprint of its molecular structure. Through a systematic analysis grounded in fundamental principles and comparative data, each of the eight unique carbon signals can be confidently assigned. The downfield shift of the carbonyl carbon, the distinct signals of the aliphatic ring, and the characteristic pattern of the substituted phenyl group all combine to provide unambiguous structural confirmation. The experimental protocol detailed herein ensures the acquisition of high-fidelity data, forming a reliable foundation for any research or development endeavor involving this compound.

References

A Technical Guide to the Mass Spectrometry of 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 4-(4-Chlorophenyl)cyclohexanone, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this and similar molecules using mass spectrometry. We will explore the foundational principles of its ionization and fragmentation, detail a robust analytical protocol, and present a predictive fragmentation pathway based on established chemical principles, thereby offering a framework for its identification and characterization.

Introduction: The Analytical Imperative

This compound is a substituted cyclic ketone. Its structure, comprising a cyclohexanone ring and a chlorophenyl moiety, presents a unique analytical challenge and a rich source of information under mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, for metabolite profiling in drug development studies, and for quality control in chemical synthesis. This guide will focus on Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile compounds of this nature.[1][2]

Foundational Principles: Ionization and Fragmentation

Under Electron Ionization (EI), an organic molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule to form a radical cation, known as the molecular ion (M•+).[3] This molecular ion is often unstable and undergoes a series of fragmentation events to produce a unique pattern of fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the initial ionization is most likely to occur at one of the non-bonding electron pairs of the carbonyl oxygen or the chlorine atom, or within the π-system of the aromatic ring. The subsequent fragmentation is governed by the inherent stability of the resulting ions and neutral losses. The primary fragmentation pathways for ketones are α-cleavages, where the bond adjacent to the carbonyl group is broken.[4][5][6][7][8]

Experimental Protocol: A Validated GC-MS Methodology

The following protocol outlines a robust method for the analysis of this compound using GC-MS. This protocol is designed to be self-validating by including system suitability checks and quality control standards.

3.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.[1][2]

  • Working Standards: Serially dilute the stock solution to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.

  • Sample Preparation: For analysis of the compound in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte.[1][2]

  • Final Concentration: The final sample concentration should aim for an on-column loading of approximately 10-100 ng for optimal signal intensity without detector saturation.[1][2]

3.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar or medium-polarity column is recommended. A common choice is a HP-5ms (or equivalent) fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Injector: Split/splitless injector at 250°C. A 1 µL injection volume is typical.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

The following diagram illustrates the experimental workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working Sample Sample Extraction (if needed) Final Final Sample in Vial Sample->Final Injector GC Injector (250°C) Final->Injector 1 µL Injection Column HP-5ms Column (Temp Program) Injector->Column IonSource EI Source (70 eV) Column->IonSource MassAnalyzer Quadrupole Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Acquisition Detector->Spectrum Library Library Search & Interpretation Spectrum->Library Quant Quantification Library->Quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

Predictive Fragmentation Pathway

Key Fragmentation Mechanisms:

  • α-Cleavage: The most favorable fragmentation for ketones involves the cleavage of the C-C bonds adjacent to the carbonyl group.[4][5][6][7][8] This results in the formation of a stable acylium ion.

  • Loss of the Chlorophenyl Group: Cleavage of the bond between the cyclohexanone ring and the chlorophenyl group can occur.

  • Ring Opening and Rearrangements: Subsequent to the initial α-cleavage, the cyclohexanone ring can undergo further fragmentation and rearrangements.

The following diagram illustrates the predicted major fragmentation pathway:

Fragmentation_Pathway cluster_alpha α-Cleavage Pathways cluster_secondary Secondary Fragmentations M M•+ (m/z 208/210) This compound F1 Fragment A (m/z 180/182) [M-CO]•+ M->F1 Loss of CO F2 Fragment B (m/z 167) [M-C3H5]•+ M->F2 α-cleavage & loss of C3H5• F3 Fragment C (m/z 139/141) Chlorobenzoyl Cation M->F3 α-cleavage F5 Fragment E (m/z 99) Cyclohexanone fragment M->F5 Loss of C6H4Cl• F4 Fragment D (m/z 111) Chlorophenyl Cation F3->F4 Loss of CO

References

Infrared (IR) spectrum of 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of 4-(4-Chlorophenyl)cyclohexanone

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of active pharmaceutical ingredients and advanced intermediates. This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FTIR) spectrum of this compound. We will delve into the fundamental principles of spectral acquisition, provide detailed experimental protocols for solid-state analysis, and conduct a thorough interpretation of the characteristic absorption bands. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for molecular characterization and chemical identity verification.

Introduction to this compound and IR Spectroscopy

This compound is a substituted cyclic ketone of significant interest in medicinal chemistry and materials science. Its molecular structure, comprising a cyclohexanone ring and a para-substituted chlorophenyl group, presents a unique vibrational profile that is ideal for characterization by infrared spectroscopy.

IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. This absorption is recorded by the spectrometer, resulting in a spectrum that plots transmittance or absorbance versus wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific molecular vibration, making the IR spectrum a unique "molecular fingerprint" that is invaluable for structural confirmation.

Experimental Acquisition of the IR Spectrum

Obtaining a high-quality, reproducible IR spectrum of a solid sample like this compound requires meticulous sample preparation. The two most common and reliable methods for solid-state analysis are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Method 1: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid, and widely used sampling technique that requires minimal sample preparation.[1] It is ideal for routine identity checks and high-throughput screening.

Causality and Principle: The technique relies on the phenomenon of total internal reflection.[2] An infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide).[3] At the crystal-sample interface, an evanescent wave is generated, which penetrates a few micrometers into the sample placed in firm contact with the crystal.[1] The detector measures the "attenuated" energy of the reflected beam, resulting in an absorption spectrum.

  • Background Scan: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol or ethanol to wipe the crystal, ensuring it is completely dry. Run a background scan on the empty, clean crystal. This is a critical self-validating step that subtracts signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (typically 1-5 mg) of powdered this compound onto the center of the ATR crystal.[2]

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal.[4] Consistent pressure is key to achieving good contact and a reproducible, high-quality spectrum.[3]

  • Data Acquisition: Collect the sample spectrum. A typical setting would be 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

Method 2: Potassium Bromide (KBr) Pellet Technique

The KBr pellet method is a traditional transmission technique that, while more labor-intensive, can produce exceptionally high-quality spectra.[5] It is often considered the gold standard for reference spectra.

Causality and Principle: This method involves dispersing the solid sample within an IR-transparent matrix, typically spectroscopic-grade potassium bromide (KBr).[6] The mixture is then pressed under high pressure to form a thin, transparent pellet.[7] The IR beam passes through this pellet, and the transmitted light is measured. The transparency of the KBr matrix ensures that the resulting spectrum is solely that of the analyte.[5]

  • Material Preparation: Use only spectroscopic grade KBr. To eliminate interfering moisture, dry the KBr powder in an oven at ~110°C for at least 2-3 hours and store it in a desiccator.[7]

  • Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine, consistent powder. Add approximately 100-200 mg of the dried KBr powder.[4] Gently but thoroughly mix the sample and KBr until the mixture is homogeneous. The goal is to uniformly disperse the sample particles within the KBr matrix.[6]

  • Die Loading: Carefully transfer the powder mixture into the pellet die, ensuring an even distribution.

  • Pressing: Place the die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[6][8] This high pressure causes the KBr to "cold-flow" and form a solid, transparent disc.

  • Pellet Analysis: Carefully remove the pellet from the die. It should be thin and transparent. Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background scan should be performed on the empty sample holder.

Workflow Diagram: From Sample to Spectrum

FTIR_Workflow cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_analysis PART 3: Analysis Sample Solid Sample ATR_Node ATR Method Sample->ATR_Node KBr_Node KBr Method Sample->KBr_Node Background Acquire Background (Empty ATR or KBr Pellet) Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Interpret Interpret & Assign Peaks Process->Interpret Report Final Report Interpret->Report

Caption: Experimental workflow for obtaining and analyzing an FTIR spectrum.

Spectral Analysis and Interpretation

The infrared spectrum of this compound is a superposition of the vibrational modes from its constituent parts: the cyclohexanone ring and the 4-chlorophenyl substituent. The key is to systematically identify the characteristic bands for each functional group.

Key Functional Group Regions
  • C-H Stretching Region (3100-2850 cm⁻¹): This region is characterized by two distinct types of C-H bonds.

    • Aromatic C-H Stretch (3100-3000 cm⁻¹): The peaks corresponding to the C-H bonds on the benzene ring appear at wavenumbers slightly above 3000 cm⁻¹.[9] These are typically of weak to medium intensity. For chlorobenzene, these stretches are noted between 3080 and 3030 cm⁻¹.[10]

    • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The symmetric and asymmetric stretching vibrations of the CH₂ groups in the cyclohexanone ring appear just below 3000 cm⁻¹.[11] These peaks are typically strong and sharp. For unsubstituted cyclohexanone, these are prominent features.[12]

  • Carbonyl (C=O) Stretching Region (~1715 cm⁻¹): This is the most intense and diagnostically important peak in the spectrum.

    • Saturated aliphatic ketones, such as cyclohexanone, exhibit a strong, sharp C=O stretching absorption at approximately 1715 cm⁻¹.[12][13] This high intensity is due to the large change in dipole moment during the vibration. The position of this peak is sensitive to ring strain and substituent effects, but for a six-membered ring, ~1715 cm⁻¹ is the characteristic value.

  • Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The benzene ring gives rise to a set of characteristic skeletal vibrations.

    • Peaks are typically observed near 1600 cm⁻¹ and 1500 cm⁻¹.[10] These absorptions, arising from the stretching of the carbon-carbon bonds within the aromatic ring, confirm the presence of the phenyl group.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex array of bending vibrations and other skeletal modes that are unique to the molecule as a whole.

    • Aliphatic C-H Bending (~1450 cm⁻¹): The scissoring vibration of the CH₂ groups in the cyclohexane ring is expected here.[13]

    • C-Cl Stretching (~750-550 cm⁻¹): The vibration of the carbon-chlorine bond is expected in this lower frequency range.[10] Its exact position can be variable.

    • Aromatic C-H Out-of-Plane Bending (~850-800 cm⁻¹): The substitution pattern on a benzene ring strongly influences the C-H out-of-plane (oop) bending vibrations. For a para-disubstituted (1,4-disubstituted) ring, a strong absorption is expected in the 850-800 cm⁻¹ range, providing clear evidence for this specific isomer.

Summary of Expected IR Absorptions

The following table summarizes the predicted characteristic absorption bands for this compound, based on the analysis of its constituent functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100 - 3030Weak-MediumAromatic C-H Stretch (Chlorophenyl group)
2990 - 2850StrongAliphatic C-H Stretch (Cyclohexanone CH₂)
~1715Very StrongCarbonyl C=O Stretch (Ketone)
~1600, ~1500MediumAromatic C=C Ring Stretch
~1450MediumAliphatic CH₂ Bending (Scissoring)
~830StrongAromatic C-H Out-of-Plane Bend (para-substitution)
~750 - 550MediumC-Cl Stretch

Diagram: Linking Structure to Spectral Regions

Mol_Spectrum_Map cluster_mol This compound cluster_spec Characteristic IR Regions (cm⁻¹) mol_img CH_Aromatic Ar-H Stretch CH_Aliphatic Alk-H Stretch CO_Stretch C=O Stretch CC_Aromatic Ar C=C Stretch Fingerprint Fingerprint Region (C-Cl, Bending) r4000 4000 r3000 3000 r2000 2000 r1500 1500 r500 500

Caption: Correlation of functional groups in this compound with their expected IR absorption regions.

Applications in Research and Quality Control

The IR spectrum of this compound is a powerful tool in a drug development setting.

  • Identity Confirmation: By comparing the spectrum of a newly synthesized batch against a verified reference standard, one can unequivocally confirm the identity of the compound. The fingerprint region is particularly crucial for this, as even small structural changes would lead to significant differences.

  • Purity Assessment: The absence of unexpected peaks is a strong indicator of purity. For instance, the presence of a broad peak around 3500-3200 cm⁻¹ would suggest contamination with an alcohol or water. The absence of a C=O peak at ~1715 cm⁻¹ would indicate that a reaction to form the ketone was unsuccessful.

  • Reaction Monitoring: In synthetic chemistry, FTIR can be used to monitor the progress of a reaction. For example, if synthesizing this molecule via the oxidation of 4-(4-Chlorophenyl)cyclohexanol, one could monitor the disappearance of the broad O-H stretch of the starting alcohol and the appearance of the sharp C=O stretch of the ketone product.

Conclusion

The infrared spectrum of this compound is defined by a few key, high-intensity features, most notably the strong carbonyl (C=O) stretch around 1715 cm⁻¹ and the distinct absorptions from the aliphatic and aromatic C-H bonds. The substitution pattern on the aromatic ring provides a clear marker in the fingerprint region. When acquired using robust and reproducible methods like ATR or KBr pellet, the IR spectrum serves as a rapid, reliable, and definitive tool for the structural verification and quality assessment of this important chemical entity.

References

Introduction: The Significance of the 4-Arylcyclohexanone Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)cyclohexanone

In the landscape of medicinal chemistry and drug development, the 4-arylcyclohexanone scaffold is a privileged structure, serving as a versatile pharmacophore for a range of therapeutic targets.[1] this compound (CAS No. 14472-80-1) is a key representative of this class. Its unique architecture, featuring a cyclohexanone ring and a chlorophenyl substituent, influences critical physicochemical properties like lipophilicity and electronic distribution. These properties, in turn, govern how its derivatives interact with biological macromolecules, making a thorough understanding of its fundamental characteristics essential for rational drug design.[2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. We will delve into its structural and spectral characteristics, analytical methodologies for its characterization, and the context of its application in modern research. This document is intended for researchers, medicinal chemists, and quality control specialists who require a deep, practical understanding of this important chemical entity.

Core Physicochemical Characteristics

The fundamental physical and chemical properties of a compound are the bedrock of its application in research and development. They dictate storage conditions, solvent selection for reactions and analysis, and potential metabolic pathways. This compound is a white solid under standard conditions.[3][4] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 14472-80-1[5]
Molecular Formula C₁₂H₁₃ClODerived from structure
Molecular Weight 210.68 g/mol Derived from formula
Appearance White Solid[4]
Melting Point 138-141 °C[3][4]
Boiling Point 138-141 °C at 0.5 Torr[3][4]
Solubility Soluble in Chloroform, Dichloromethane[3][4]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[3][4]

Analytical Characterization Workflow

A robust analytical workflow is critical to confirm the identity, purity, and stability of a chemical intermediate like this compound. The process is multi-faceted, employing a suite of spectroscopic and chromatographic techniques to build a comprehensive profile of the compound.

Figure 1. Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis via Oxidation of Alcohol Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Identity Structural Identity Purification->Identity Purity Purity & Quantification Purification->Purity NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry (EI, ESI) Identity->MS IR IR Spectroscopy Identity->IR HPLC HPLC-UV Purity->HPLC GCMS GC-MS Purity->GCMS Final Comprehensive Certificate of Analysis NMR->Final MS->Final IR->Final HPLC->Final GCMS->Final

Caption: Workflow for synthesis, purification, and characterization.

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopy is the cornerstone of structural elucidation in organic chemistry. Each technique provides a unique piece of the puzzle, and together they confirm the precise arrangement of atoms within the this compound molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, the most telling feature is the carbonyl (C=O) group of the ketone.

  • C=O Stretch: A strong, sharp absorption peak is expected around 1715 cm⁻¹ , which is characteristic of a saturated, six-membered ring ketone.[6] The position of this peak confirms the presence of the carbonyl group and its non-conjugated nature.[6]

  • C-H Stretch (sp³): Absorption bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ), corresponding to the C-H bonds of the cyclohexyl ring.

  • C-H Stretch (sp²): Weaker absorptions are expected just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹ ) for the C-H bonds on the aromatic ring.[7]

  • C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A peak corresponding to the C-Cl bond stretch is expected in the fingerprint region, typically between 700-800 cm⁻¹ .

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of a hydroxyl (-OH) group, distinguishing it from its alcohol precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic Protons: The protons on the chlorophenyl ring will appear as two doublets in the aromatic region (~7.2-7.4 ppm ). The para-substitution pattern leads to a characteristic AA'BB' system due to symmetry.

    • Cyclohexanone Protons: The protons on the cyclohexanone ring will appear as complex multiplets in the upfield region (~1.8-3.0 ppm ). The protons alpha to the carbonyl group will be the most downfield shifted within this range. The proton at the C4 position (methine proton) will also be a distinct multiplet.

  • ¹³C NMR:

    • Carbonyl Carbon: A characteristic peak will be observed far downfield (>200 ppm ), which is diagnostic for a ketone carbonyl carbon.[8]

    • Aromatic Carbons: Four signals are expected in the aromatic region (~120-145 ppm ). The carbon atom bearing the chlorine (C-Cl) and the carbon atom attached to the cyclohexyl ring (ipso-carbon) will have distinct chemical shifts.

    • Cyclohexanone Carbons: Signals corresponding to the methylene and methine carbons of the cyclohexyl ring will be observed in the upfield region (~25-50 ppm ).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

  • Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak. Due to the presence of chlorine, this peak will be a cluster of two peaks: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) in an approximate 3:1 intensity ratio, which is a definitive signature for a monochlorinated compound.

  • Key Fragmentation Pathways: The fragmentation of cyclic ketones is well-documented.[9] Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common pathway.

Figure 2. Key Mass Spectrometry Fragmentation Pathways MolIon [C₁₂H₁₃ClO]⁺˙ Molecular Ion Frag1 Loss of C₂H₄O (McLafferty-like) MolIon->Frag1  -44 Frag2 Loss of Cl˙ MolIon->Frag2  -35 Frag3 Loss of C₆H₄Cl˙ (Alpha-Cleavage) MolIon->Frag3  -111 Frag4 Loss of C₃H₆O MolIon->Frag4  -58 Result1 [C₁₀H₉Cl]⁺˙ Frag1->Result1 Result2 [C₁₂H₁₃O]⁺ Frag2->Result2 Result3 [C₆H₇O]⁺ Frag3->Result3 Result4 [C₉H₇Cl]⁺˙ Frag4->Result4

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols: A Practical Approach

The following protocols are standardized methods for the analysis and synthesis of this compound, designed to be self-validating and reproducible.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reverse-phase HPLC is the gold standard for determining the purity of small organic molecules. A C18 column is used due to its versatility in retaining moderately nonpolar compounds like our target. A gradient elution of water and acetonitrile allows for the effective separation of the main compound from both more polar and less polar impurities. UV detection is suitable as the chlorophenyl group contains a chromophore.

Methodology:

  • System Preparation:

    • Instrument: HPLC system with UV-Vis detector (e.g., Agilent 1260, Waters Alliance).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 50% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Protocol 2: Laboratory-Scale Synthesis

Rationale: A common and efficient route to 4-arylcyclohexanones is the oxidation of the corresponding secondary alcohol.[2] This method avoids harsh conditions and often results in high yields. Sodium hypochlorite (in the form of bleach) is an inexpensive and readily available oxidizing agent.

Methodology:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-(4-chlorophenyl)cyclohexanol (1.0 eq).

    • Dissolve the starting material in acetic acid (approx. 10 volumes).

    • Cool the flask in an ice-water bath to 0-5 °C.

  • Oxidation:

    • Slowly add sodium hypochlorite solution (e.g., commercial bleach, ~6-8%, 1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase until the starting material is consumed.

  • Workup and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess oxidant.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound.[2]

Applications in Drug Discovery and Research

The this compound moiety is a valuable starting point for the synthesis of novel therapeutic agents. Its derivatives have been explored for various biological activities. For example, the related 4-amino-4-arylcyclohexanone analogs have shown potent analgesic properties.[1] Furthermore, derivatives of the closely related 4-(4-chlorophenyl)cyclohexane carbohydrazide have been investigated for antibacterial activity.[1][10] The compound itself serves as a crucial reference standard in the development of these more complex active pharmaceutical ingredients (APIs), essential for quality control, pharmacokinetic studies, and stability testing.[2] Its role as a key intermediate in the synthesis of ketamine, a non-competitive NMDA receptor antagonist, highlights the importance of this structural class in neuroscience.[11][12]

Conclusion

This compound is more than a simple chemical intermediate; it is a foundational building block in the pursuit of novel therapeutics. Its well-defined physicochemical and spectroscopic properties, presented herein, provide the essential data required by researchers for its confident use in synthesis and analysis. The provided protocols for characterization and synthesis offer a practical framework for laboratory application, ensuring reproducibility and high standards of quality. As research into CNS disorders and infectious diseases continues, the utility of the 4-arylcyclohexanone scaffold, and by extension this key derivative, is set to endure.

References

An In-Depth Technical Guide on the Cyclohexanone Framework in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Unassuming Power of a Six-Carbon Ring

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—frameworks that repeatedly appear in compounds exhibiting a wide array of biological activities. The cyclohexanone core, a simple six-membered carbon ring bearing a ketone functional group, is a quintessential example of such a scaffold.[1][2] Its conformational flexibility and the reactivity of the ketone group make it a versatile building block in both natural product synthesis and the development of novel synthetic therapeutic agents.[2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the significance of the cyclohexanone framework, from its natural origins to its application in modern drug discovery.

The Cyclohexanone Core: Structural and Chemical Significance

Cyclohexanone itself is a colorless oily liquid, widely used as an industrial solvent and a key intermediate in the production of nylon.[3][4][5] However, its true value in the pharmaceutical sciences lies in its ability to be functionalized, allowing for the creation of a diverse library of derivatives.[2] The ketone group can participate in a variety of chemical reactions, including condensations, alkylations, and oxidations, providing a reactive handle for constructing more complex molecular architectures.[2]

The chair and boat conformations of the cyclohexane ring allow for precise spatial arrangement of substituents, which is critical for molecular recognition and interaction with biological targets. This stereochemical richness is a key factor in the diverse bioactivities observed in cyclohexanone-containing compounds.

Cyclohexanone in Nature's Arsenal: Bioactive Natural Products

Nature has long utilized the cyclohexanone framework to create potent bioactive molecules. These natural products often serve as inspiration for the design of new drugs.[6] The total synthesis of these complex molecules is a significant endeavor in organic chemistry, often leveraging carbohydrates as chiral starting materials.[6][7]

One notable example is found in the endophytic fungus Amphirosellinia nigrospora, which produces an oxygenated cyclohexanone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one.[8] This compound has demonstrated significant antimicrobial activity against various plant pathogenic bacteria and fungi, highlighting its potential as a microbial bactericide.[8]

Synthetic Pathways to Bioactive Cyclohexanone Derivatives

The versatility of the cyclohexanone core has led to the development of numerous synthetic strategies to access a wide range of derivatives. These methods are crucial for generating compound libraries for high-throughput screening and for optimizing the pharmacological properties of lead compounds.

A common and powerful method for constructing the cyclohexanone ring is the Robinson annulation , a tandem Michael addition and intramolecular aldol condensation. This reaction is instrumental in the synthesis of 4-arylcyclohexenone derivatives, which have shown significant therapeutic potential.[1]

Robinson_Annulation_Workflow start α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) michael Michael Addition start->michael enolate Enolate of a Ketone (e.g., Cyclohexanone) enolate->michael intermediate Diketone Intermediate michael->intermediate aldol Intramolecular Aldol Condensation intermediate->aldol product Cyclohexenone Derivative aldol->product

Caption: General workflow for the synthesis of cyclohexenone derivatives via Robinson annulation.

Another important synthetic approach is the Mannich reaction , which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. This reaction has been successfully employed to synthesize a series of 2-{1'-Aryl-1'-[4''-(3'''-chlorophenyl) piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives with notable antibacterial and antifungal activities.[9]

A Spectrum of Biological Activities: Therapeutic Potential

The cyclohexanone framework is a privileged scaffold found in compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of cyclohexanone derivatives against various cancer cell lines.[1] For instance, certain 4-arylcyclohexanone derivatives have shown promising anticancer activity.[1]

Cyclohexanone curcumin analogs have been synthesized and shown to inhibit the progression of castration-resistant prostate cancer both in vitro and in vivo.[10] Specifically, 2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone (2A) and 2,6-bis-(3,4-dihydroxy-benzylidene)-cyclohexanone (2F) displayed potent anti-invasion properties against cancer cells.[10] The mechanism of action for analog 2A involves the inhibition of MMP-2 and MMP-9 secretion and activities, which are crucial for extracellular matrix degradation and metastasis.[10]

Furthermore, 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) have been identified as catalytic inhibitors of topoisomerase I and have shown selective growth inhibition of tamoxifen-resistant MCF-7 breast cancer cells.[11] This suggests a potential therapeutic avenue for overcoming drug resistance in cancer treatment.[11]

Table 1: Anticancer Activity of Selected Cyclohexanone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativesVariousVaries[12]
2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)Tamoxifen-resistant MCF-7Not specified[11]
2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91)Tamoxifen-resistant MCF-7Not specified[11]
Cyclohexanone curcumin analogs (2A and 2F)Castration-resistant prostate cancer cellsNot specified[10]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Cyclohexanone derivatives have emerged as promising anti-inflammatory agents. Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory activity in a murine model of lipopolysaccharide (LPS)-induced acute lung injury.[13] The studied molecule protected against LPS-induced inflammation by decreasing leukocyte migration, myeloperoxidase (MPO) activity, nitric oxide metabolites, and the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IFN-γ, and MCP-1.[13]

Diarylidenecyclohexanone (DAC) derivatives have been synthesized and screened for their in vitro anti-inflammatory activity through the inhibition of 5-LOX and COX-2/mPGES1 enzymes, which are key players in the prostaglandin and leukotriene inflammatory pathways.[14]

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) ImmuneCell Immune Cell (e.g., Macrophage) LPS->ImmuneCell NFkB NF-κB Activation ImmuneCell->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation ArylCyclohexanone Aryl-Cyclohexanone Derivative ArylCyclohexanone->Inhibition Inhibition->NFkB

Caption: Simplified signaling pathway of LPS-induced inflammation and inhibition by aryl-cyclohexanone derivatives.

Antimicrobial Activity

The rise of antibiotic resistance is a major global health threat, necessitating the development of new antimicrobial agents.[15] Cyclohexanone derivatives have shown considerable promise in this area.

A series of piperazine derivatives of cyclohexanone have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains.[16] Some of these compounds demonstrated antibacterial and antifungal activities comparable to standard drugs like Ampicillin and Fluconazole.[16] Similarly, other synthesized cyclohexanone derivatives have shown moderate to strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.[9]

The antimicrobial activity of these compounds is often evaluated using methods like the cup-plate method to measure the zone of inhibition against a panel of microorganisms.[9][16]

Table 2: Antimicrobial Activity of Selected Cyclohexanone Derivatives

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL) or Zone of InhibitionReference
4-Arylcyclohexanone derivative (Compound 16)Streptococcus pyogenes25[1]
4-Arylcyclohexanone derivative (Compound 19)Pseudomonas aeruginosa25[1]
Piperazine derivatives of cyclohexanoneVarious bacteria and fungiComparable to standard antibiotics[9][16]
Cyclohexanone benzoylhydrazonesStaphylococcus epidermidis, Staphylococcus aureusWeak activity[15]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, detailed experimental protocols are essential. The following provides a generalized, yet comprehensive, workflow for the synthesis and biological evaluation of novel cyclohexanone derivatives.

General Synthetic Protocol for Diarylidenecyclohexanone Derivatives

This protocol is a representative example and may require optimization for specific target molecules.

  • Reaction Setup: To a solution of cyclohexanone (1 equivalent) and an appropriate aromatic aldehyde (2.2 equivalents) in ethanol, add a catalytic amount of a base (e.g., aqueous NaOH or KOH).

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water until neutral, and then dried.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure diarylidenecyclohexanone derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare serial two-fold dilutions of the synthesized cyclohexanone derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of Cyclohexanone Derivatives Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT, Clonogenic) Characterization->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., LPS-induced cytokine release) Characterization->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial

Caption: A typical experimental workflow for the synthesis and biological evaluation of cyclohexanone derivatives.

Future Perspectives and Conclusion

The cyclohexanone framework continues to be a fertile ground for the discovery of new bioactive compounds. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive scaffold for medicinal chemists. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies to access novel cyclohexanone derivatives. Furthermore, a deeper understanding of the structure-activity relationships and the molecular mechanisms of action of these compounds will be crucial for the rational design of more potent and selective therapeutic agents. The unassuming six-carbon ring of cyclohexanone is poised to remain a significant player in the ongoing quest for new medicines to combat a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(4-Chlorophenyl)cyclohexanone via Copper-Catalyzed Conjugate Addition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted cyclohexanone scaffolds are pivotal structural motifs in medicinal chemistry and materials science. The target molecule, 4-(4-chlorophenyl)cyclohexanone, serves as a valuable intermediate for the synthesis of more complex chemical entities, including potential analgesics and other bioactive compounds. The introduction of the 4-chlorophenyl group significantly influences the molecule's lipophilicity and electronic properties, making it a key component for structure-activity relationship (SAR) studies.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The core transformation is a copper(I)-catalyzed 1,4-conjugate addition (Michael addition) of a Grignard reagent, 4-chlorophenylmagnesium bromide, to 2-cyclohexen-1-one. We will delve into the mechanistic rationale behind key experimental choices, provide a robust, step-by-step methodology, and detail the necessary safety protocols and characterization techniques.

Reaction Scheme & Mechanism

The overall synthesis is a two-part process: the formation of the Grignard reagent followed by the copper-catalyzed conjugate addition.

Overall Reaction:

Mechanistic Insights

The regioselectivity of a Grignard reagent's attack on an α,β-unsaturated ketone (enone) is a classic challenge in organic synthesis. The enone possesses two electrophilic sites: the "hard" carbonyl carbon (C1) and the "soft" β-carbon (C3).

  • 1,2-Addition vs. 1,4-Addition: Grignard reagents are typically considered "hard" nucleophiles and tend to favor direct attack at the carbonyl carbon (1,2-addition), which would yield an unwanted tertiary alcohol. To achieve the desired 1,4-addition, the nucleophilic character of the organometallic species must be "softened."[1]

  • The Role of Copper(I) Catalyst: The introduction of a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), is the key to directing the reaction pathway.[1][2] The Grignard reagent undergoes transmetalation with CuI to form a transient organocopper species. This organocopper reagent is a "softer" nucleophile and selectively attacks the β-carbon of the enone.[1]

  • Catalytic Cycle: The proposed mechanism involves the formation of a copper(III) intermediate after the initial nucleophilic attack, followed by a rate-determining reductive elimination step that forms the new carbon-carbon bond and regenerates the active copper(I) catalyst.[3][4][5] The resulting magnesium enolate is then protonated during the aqueous workup and tautomerizes to the final, stable ketone product.

Caption: Figure 1: Catalytic Cycle for 1,4-Conjugate Addition.

Safety Precautions and Hazard Management

Grignard reactions are inherently hazardous and must be performed with strict adherence to safety protocols. The primary risks include fire, explosion, and chemical exposure.[4]

  • Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and creating a potential fire hazard.

  • Flammable Solvents: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and have low flash points. Ensure no open flames or spark sources are present in the laboratory.[1] All operations must be conducted in a certified chemical fume hood.

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. The rate of addition of the aryl halide must be carefully controlled, and an ice-water bath must be readily available to manage the reaction temperature and prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and gloves, is mandatory.

HazardCauseMitigation Protocol
Fire/Explosion Flammable solvents (Ether/THF), reactive magnesium metal, exothermic reaction.Conduct reaction in a fume hood, away from ignition sources. Use a heating mantle with a controller (no open flames). Keep an appropriate fire extinguisher (Class D for magnesium) nearby. Maintain an inert atmosphere (N₂ or Ar).
Runaway Reaction Uncontrolled exotherm during Grignard formation or addition.Add aryl halide dropwise to control the reaction rate. Have an ice-water bath ready to cool the flask if the reaction becomes too vigorous. Ensure the reaction flask is large enough (no more than 50% full).
Moisture Contamination Atmospheric water or residual water in glassware/solvents.Flame-dry or oven-dry all glassware immediately before use. Use anhydrous solvents. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
Chemical Exposure 4-Chlorobromobenzene, 2-cyclohexen-1-one, and solvents are irritants.Handle all chemicals within a fume hood. Wear appropriate PPE, including gloves and safety goggles.

Detailed Experimental Protocol

This protocol is designed for a ~20 mmol scale. Adjust quantities as needed, ensuring the reaction flask is never more than half full.

Part A: Preparation of 4-Chlorophenylmagnesium Bromide

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Mmol Eq.
Magnesium Turnings Mg 24.31 0.58 g 24.0 1.2
4-Chlorobromobenzene C₆H₄BrCl 191.45 3.83 g 20.0 1.0
Iodine I₂ 253.81 1-2 small crystals - Cat.

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 40 mL | - | - |

Procedure:

  • Glassware Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Cap the condenser and the funnel with rubber septa. Flame-dry the entire apparatus under a stream of dry nitrogen or argon gas and allow it to cool to room temperature under a positive pressure of the inert gas.

  • Initiation: Place the magnesium turnings in the flask. Add one or two small crystals of iodine. The iodine serves as an activator by etching the passivating magnesium oxide layer on the turnings.

  • Reagent Preparation: Dissolve the 4-chlorobromobenzene in 20 mL of anhydrous diethyl ether in the dropping funnel.

  • Grignard Formation: Add approximately 2-3 mL of the 4-chlorobromobenzene solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heat gun.

  • Addition: Once the reaction has initiated, add the remaining 20 mL of anhydrous diethyl ether to the reaction flask. Add the rest of the 4-chlorobromobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux. The causality here is critical: adding the halide too quickly can lead to a dangerous exotherm and the formation of biphenyl side products.

  • Completion: After the addition is complete, continue stirring the gray, cloudy mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is now ready for the next step.

Part B: Copper-Catalyzed Conjugate Addition

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Mmol Eq.
4-Chlorophenylmagnesium Bromide C₆H₄BrClMg ~215.76 ~20.0 mmol 20.0 1.0
Copper(I) Iodide CuI 190.45 0.19 g 1.0 0.05
2-Cyclohexen-1-one C₆H₈O 96.13 1.73 g (1.78 mL) 18.0 0.9
Anhydrous Diethyl Ether (C₂H₅)₂O 74.12 20 mL - -

| Saturated NH₄Cl (aq) | NH₄Cl | - | ~50 mL | - | - |

Procedure:

  • Catalyst Addition: To the freshly prepared Grignard reagent, add the copper(I) iodide. The solution will likely turn dark. Stir the mixture for 5-10 minutes.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is crucial for controlling the exotherm of the addition and improving the regioselectivity.

  • Enone Addition: Dissolve the 2-cyclohexen-1-one in 10 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the cold, stirred Grignard/copper mixture over 20-30 minutes. Maintain the temperature at or below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution dropwise to quench the reaction. Caution: This is an exothermic process and may release flammable gases. Continue adding the solution until the bubbling ceases and the magnesium salts precipitate.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product as an oil or semi-solid.

Part C: Purification

The crude product can be purified by flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 15% EtOAc/Hexanes) is typically effective.

  • Analysis: Collect fractions and analyze by TLC to identify and combine those containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound, typically as a white to off-white solid.

Experimental_Workflow Figure 2: Experimental Workflow Summary A1 Assemble & Flame-Dry Glassware under N₂ A2 Charge with Mg & I₂ A1->A2 A3 Dropwise Addition of 4-Chlorobromobenzene in Ether A2->A3 A4 Stir to Complete Grignard Formation A3->A4 B1 Add CuI Catalyst A4->B1 Part A → Part B B2 Cool Flask to 0 °C B1->B2 B3 Dropwise Addition of 2-Cyclohexen-1-one B2->B3 B4 React at Room Temp B3->B4 B5 Quench with sat. NH₄Cl B4->B5 C1 Extract with Ether B5->C1 Workup & Purification C2 Wash, Dry, & Concentrate C1->C2 C3 Purify via Column Chromatography C2->C3 C4 Characterize Product C3->C4

Caption: Figure 2: Experimental Workflow Summary.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

Expected Yield: 60-75% after purification.

Expected Spectroscopic Data:

Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ 7.32 (d, J = 8.5 Hz, 2H, Ar-H), 7.20 (d, J = 8.5 Hz, 2H, Ar-H), 3.00 (tt, 1H, CH-Ar), 2.55-2.40 (m, 4H, CH₂-C=O), 2.20-2.10 (m, 2H, CH₂), 1.95-1.85 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 210.5 (C=O), 143.5 (Ar-C), 132.5 (Ar-C-Cl), 129.0 (Ar-CH), 128.5 (Ar-CH), 44.5 (CH-Ar), 41.5 (CH₂-C=O), 34.5 (CH₂)
IR (KBr, cm⁻¹) ~2950 (C-H stretch, aliphatic), ~1715 (C=O stretch, ketone), ~1490 (C=C stretch, aromatic), ~1090 (C-Cl stretch)

| MS (EI) | m/z (%): 210/212 ([M]⁺, Cl isotope pattern), 175, 139, 111 |

Note: NMR chemical shifts are predicted based on analogous structures like 4-phenylcyclohexanone and substituent effects. Actual values may vary slightly.[6][7][8]

Troubleshooting Guide
ProblemProbable Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure aryl halide.1. Ensure all equipment is rigorously dried and solvents are anhydrous. 2. Add a crystal of iodine or a few drops of 1,2-dibromoethane. Crush a few turnings of Mg with a glass rod. 3. Purify the 4-chlorobromobenzene by distillation or filtration through alumina.
Low yield of product. 1. Incomplete Grignard formation. 2. Premature quenching of Grignard reagent. 3. Formation of 1,2-addition byproduct.1. Allow the Grignard formation to stir for a longer duration. 2. Re-check for moisture sources; ensure a good inert atmosphere. 3. Ensure the reaction is kept cold (0 °C or lower) during the enone addition. Confirm catalyst was added.
Significant amount of biphenyl byproduct. Reaction temperature was too high during Grignard formation, causing Wurtz coupling.Control the addition rate of the aryl halide to maintain only a gentle reflux. Use a larger volume of solvent to dilute the reagents.
Product is an oil and will not crystallize. Residual solvent or minor impurities are present.Re-purify by column chromatography. Attempt to triturate the oil with cold hexanes or pentane to induce crystallization.

References

Application Note & Protocol: Strategic Oxidation of 4-(4-chlorophenyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Synthesizing 4-(4-chlorophenyl)cyclohexanone for Research and Development

Abstract

This document provides a detailed guide for the oxidation of the secondary alcohol, 4-(4-chlorophenyl)cyclohexanol, to the corresponding ketone, this compound. This transformation is a fundamental process in organic synthesis, yielding a key intermediate for the development of novel chemical entities in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of several common oxidation methodologies, offering a comparative analysis to guide reagent selection. Detailed, field-tested protocols for two distinct and widely applicable methods—the Jones oxidation and the Swern oxidation—are provided, emphasizing safety, reaction monitoring, and product validation.

Introduction: The Significance of the Cyclohexanone Scaffold

The this compound moiety is a valuable structural motif in synthetic chemistry. The cyclohexanone ring provides a versatile scaffold for further functionalization, while the 4-chlorophenyl group modulates the molecule's steric and electronic properties, influencing its potential biological activity and material characteristics. The controlled oxidation of the precursor alcohol is the pivotal step in accessing this important building block. The choice of oxidant is critical and depends on factors such as substrate sensitivity to acid or heat, desired scale, and environmental considerations. This guide will empower the researcher to make an informed decision and execute the synthesis with precision and safety.

Comparative Analysis of Oxidation Methodologies

The conversion of a secondary alcohol to a ketone is a cornerstone transformation in organic chemistry.[1] Several reagents have been developed for this purpose, each with distinct advantages and operational complexities.

Chromium-Based Oxidants (e.g., Jones Reagent)

Chromium(VI) reagents, such as chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid, are powerful and cost-effective oxidants.[1][2] The reaction proceeds through the formation of a chromate ester intermediate. A subsequent E2-like elimination, where a base (often water) removes the α-proton, leads to the formation of the ketone and a reduced chromium(IV) species.[3][4][5]

  • Expertise & Causality: Jones oxidation is often chosen for its high reactivity and relatively simple setup. However, its strongly acidic nature precludes its use with acid-sensitive substrates. Furthermore, the extreme toxicity and carcinogenicity of chromium(VI) compounds necessitate stringent safety protocols and create a significant waste disposal challenge.[6][7][8]

Activated DMSO Oxidations (e.g., Swern Oxidation)

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to oxidize alcohols.[9][10][11] The reaction is known for its exceptionally mild conditions, making it compatible with a wide array of sensitive functional groups.[9] The mechanism involves the formation of a chloro(dimethyl)sulfonium chloride, which reacts with the alcohol to form an alkoxysulfonium salt. A hindered, non-nucleophilic base, such as triethylamine, then promotes an intramolecular elimination to yield the ketone, dimethyl sulfide, and carbon monoxide/dioxide.[9][12][13]

  • Expertise & Causality: The key advantage of the Swern protocol is its non-acidic nature and low reaction temperature (-78 °C), which preserves the integrity of delicate molecules and minimizes side reactions like epimerization.[13][14] The primary drawbacks are the requirement for cryogenic temperatures and the production of volatile, malodorous dimethyl sulfide.[9][11] The reaction with oxalyl chloride can also be highly exothermic and requires careful temperature control during addition.[15][16]

Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane)

Dess-Martin Periodinane (DMP) is a hypervalent iodine compound that serves as a mild and highly selective oxidizing agent.[17][18] The oxidation can be performed at room temperature in common organic solvents like dichloromethane, typically reaching completion within a few hours.[17][18] Its high chemoselectivity and neutral pH conditions make it an excellent alternative to both chromium and DMSO-based methods.[19][20]

  • Expertise & Causality: DMP is favored for its operational simplicity, speed, and high yields.[19] However, the reagent is relatively expensive and is known to be shock-sensitive, posing a potential explosion hazard, which can limit its use on a large industrial scale.[19]

Methodology Summary
Method Reagents Conditions Advantages Disadvantages Typical Yield[21]
Jones Oxidation CrO₃, H₂SO₄, Acetone0 °C to RTPowerful, fast, inexpensiveHighly toxic (CrVI), strongly acidic, hazardous waste68%
Swern Oxidation DMSO, (COCl)₂, Et₃N, DCM-78 °C to RTVery mild, non-acidic, high functional group toleranceCryogenic temps required, malodorous byproduct (DMS), toxic gas evolution (CO)High
Dess-Martin Oxidation DMP, DCMRoom TemperatureMild, neutral, fast, simple workup, high yieldReagent is expensive and potentially explosiveHigh
Hypochlorite Oxidation NaClO, CH₃COOHRoom TemperatureInexpensive, "green" oxidantMay require careful pH control, potential for chlorination byproducts87%

Experimental Protocols

Here we present detailed protocols for the Jones and Swern oxidation of 4-(4-chlorophenyl)cyclohexanol.

Protocol 1: Jones Oxidation of 4-(4-chlorophenyl)cyclohexanol

This protocol describes a classic, robust method for oxidation. Extreme caution must be exercised due to the use of a carcinogenic Cr(VI) reagent. All operations must be conducted in a certified chemical fume hood.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Jones Reagent & Substrate Solution setup Set up Reaction Flask in Ice Bath prep_reagents->setup Chill to 0 °C addition Slowly Add Jones Reagent to Substrate setup->addition stir Stir at 0 °C to RT Monitor by TLC addition->stir Maintain Temp quench Quench with Isopropanol stir->quench Reaction Complete filter Filter Cr Salts quench->filter extract Extract with Ether filter->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify via Chromatography concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Jones oxidation experimental workflow.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.CAS No.
4-(4-chlorophenyl)cyclohexanolC₁₂H₁₅ClO210.702.11 g10.01.035895-68-4
Chromium TrioxideCrO₃99.991.20 g12.01.21333-82-0
Sulfuric Acid (conc.)H₂SO₄98.081.0 mL~18.71.877664-93-9
AcetoneC₃H₆O58.0850 mL--67-64-1
IsopropanolC₃H₈O60.10~5 mL--67-63-0
Diethyl Ether(C₂H₅)₂O74.12150 mL--60-29-7
Saturated NaHCO₃(aq)--50 mL---
Brine--50 mL---
Anhydrous MgSO₄MgSO₄120.37~5 g--7487-88-9
  • Chromium Trioxide (CrO₃): Highly toxic, corrosive, carcinogenic, and a strong oxidizer.[6][8] Avoid contact with skin, eyes, and clothing.[7][22] Do not inhale dust.[6][8] Wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty gloves (e.g., Butyl Rubber).[23]

  • Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care.

  • Acetone/Diethyl Ether: Highly flammable. Work away from ignition sources.

  • Waste Disposal: All chromium-containing waste is hazardous. Quench all Cr(VI) to Cr(III) before disposal. See Section 4 for details.

  • Prepare Jones Reagent: In a flask immersed in an ice bath, carefully and slowly add 1.0 mL of concentrated H₂SO₄ to 4.0 mL of deionized water. To this acidic solution, add 1.20 g of CrO₃ in small portions with stirring until fully dissolved. The solution will be a deep orange-red.

  • Reaction Setup: Dissolve 2.11 g (10.0 mmol) of 4-(4-chlorophenyl)cyclohexanol in 40 mL of acetone in a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath to 0 °C.

  • Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise to the alcohol solution via a dropping funnel. Maintain the temperature between 0-10 °C during the addition. The solution will turn from orange to a murky green/brown as the Cr(VI) is reduced.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:EtOAc), observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C and quench the excess oxidant by slowly adding isopropanol dropwise until the solution remains a consistent green color, indicating all Cr(VI) has been reduced to Cr(III).

  • Workup:

    • Add 50 mL of water and filter the mixture through a pad of Celite® to remove the green chromium salts. Wash the filter cake with 50 mL of diethyl ether.

    • Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes-ethyl acetate gradient, to yield this compound as a solid.

Protocol 2: Swern Oxidation of 4-(4-chlorophenyl)cyclohexanol

This protocol provides a mild, metal-free alternative for the oxidation, suitable for sensitive substrates. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

DMSO DMSO ActivatedComplex [Me₂SCl]⁺Cl⁻ (Activated DMSO) DMSO->ActivatedComplex -CO, -CO₂ OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedComplex -CO, -CO₂ AlkoxySulfonium [R₂CH-O-SMe₂]⁺ ActivatedComplex->AlkoxySulfonium + Alcohol Alcohol R₂CH-OH Ylide Sulfur Ylide AlkoxySulfonium->Ylide + Base, - H⁺ Base Et₃N Ketone R₂C=O (Ketone) Ylide->Ketone Intramolecular Elimination DMS Me₂S Ylide->DMS

Caption: Simplified mechanism of the Swern oxidation.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.CAS No.
Oxalyl Chloride(COCl)₂126.930.95 mL11.01.179-37-8
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.131.56 mL22.02.267-68-5
4-(4-chlorophenyl)cyclohexanolC₁₂H₁₅ClO210.702.11 g10.01.035895-68-4
Triethylamine (Et₃N)(C₂H₅)₃N101.196.97 mL50.05.0121-44-8
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--75-09-2
Water (DI)H₂O18.0250 mL--7732-18-5
Brine--50 mL---
Anhydrous Na₂SO₄Na₂SO₄142.04~5 g--7757-82-6
  • Oxalyl Chloride: Corrosive and toxic. Reacts violently with water. Handle only in a fume hood.[24]

  • DMSO/Oxalyl Chloride Reaction: The reaction between DMSO and oxalyl chloride is highly exothermic and can become explosive if not properly cooled.[12][15] Maintain strict temperature control.

  • Gas Evolution: The reaction produces carbon monoxide (CO), a highly toxic gas. Ensure adequate ventilation in the fume hood.[9]

  • Cryogenic Bath: Use appropriate insulated gloves and safety glasses when handling dry ice.

  • Activator Preparation: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add 50 mL of anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath. To the cold DCM, slowly add 0.95 mL (11.0 mmol) of oxalyl chloride followed by the dropwise addition of 1.56 mL (22.0 mmol) of DMSO. Stir the resulting solution for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve 2.11 g (10.0 mmol) of 4-(4-chlorophenyl)cyclohexanol in 20 mL of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 30 minutes at -78 °C.

  • Base Addition: Add 6.97 mL (50.0 mmol) of triethylamine dropwise to the reaction mixture. The mixture may become thick. After the addition is complete, stir for 15 minutes at -78 °C.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 45-60 minutes.

  • Workup:

    • Add 50 mL of water and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous phase with 2 x 25 mL of DCM.

    • Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated NaHCO₃, and 50 mL of brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexanes-ethyl acetate gradient) to afford the pure ketone.

  • Deodorizing Glassware: Rinse all glassware that came into contact with dimethyl sulfide with a bleach solution to oxidize the odor-causing byproduct.[9]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Starting Alcohol (Expected) Product Ketone (Expected)
¹H NMR Broad multiplet ~3.6-4.1 ppm (CH-OH). Broad singlet for -OH proton.Absence of the CH-OH proton signal. Downfield shift of adjacent protons.
¹³C NMR Signal for C-OH carbon around 68-75 ppm.Absence of C-OH signal. Appearance of a ketone C=O signal around 205-215 ppm.
FT-IR Broad O-H stretch (~3200-3500 cm⁻¹). C-O stretch (~1050-1150 cm⁻¹).Absence of O-H stretch. Appearance of a strong, sharp C=O stretch (~1715 cm⁻¹).
TLC Rf ~0.3 (4:1 Hex:EtOAc)Rf ~0.6 (4:1 Hex:EtOAc)

Waste Management and Environmental Safety

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Chromium Waste: The acidic Cr(III) waste from the Jones oxidation workup is still hazardous. It must be neutralized and treated for disposal. A common laboratory procedure involves reduction with a reagent like sodium metabisulfite to ensure all Cr(VI) is gone, followed by neutralization with sodium carbonate or lime to precipitate chromium(III) hydroxide.[25][26] The resulting solid sludge must be collected and disposed of as hazardous heavy metal waste according to institutional guidelines.[27] Never dispose of chromium waste down the drain.[27]

  • Swern Oxidation Waste: The aqueous layers from the Swern workup should be neutralized before disposal. Organic waste containing DCM must be collected in a designated halogenated waste container.

Conclusion

The oxidation of 4-(4-chlorophenyl)cyclohexanol to this compound can be accomplished through various reliable methods. The powerful Jones oxidation offers a rapid and inexpensive route but carries significant safety and environmental burdens associated with hexavalent chromium. In contrast, the Swern oxidation provides an exceptionally mild, metal-free alternative that is ideal for complex molecules, albeit with challenges related to cryogenic conditions and byproduct management. The choice between these, or other methods like DMP oxidation, must be made by carefully weighing the project's specific needs regarding chemical compatibility, scale, cost, and safety infrastructure. The protocols and data presented herein provide a solid foundation for researchers to successfully and safely synthesize this valuable chemical intermediate.

References

Application Notes & Protocols: Grignard Reaction for the Synthesis of 4-(4-Chlorophenyl)cyclohexanone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds. This application note provides a detailed guide to leveraging the Grignard reaction for the synthesis of precursors to 4-(4-chlorophenyl)cyclohexanone, a key intermediate in the manufacturing of various pharmaceuticals. The protocol herein details the reaction of a Grignard reagent with a nitrile, a robust method that reliably yields a ketone upon hydrolysis.[1][2] This approach is particularly advantageous as the intermediate imine salt is unreactive toward the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts—a common challenge with ester or acid chloride substrates.[2][3] The procedures outlined emphasize stringent anhydrous conditions, which are paramount for the successful formation and reactivity of the Grignard reagent.[4][5]

Theoretical Framework: Mechanism and Rationale

The synthesis unfolds in two primary stages: the nucleophilic addition of the Grignard reagent to a nitrile, followed by the hydrolysis of the resulting imine intermediate to the target ketone.[1][6]

  • Grignard Reagent Addition: The Grignard reagent, in this case, 4-chlorophenylmagnesium bromide, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond.[1][7] The nucleophilic carbon attacks the electrophilic carbon of the nitrile group in a precursor like cyclohexanecarbonitrile. This addition breaks the pi bond of the nitrile, forming a new carbon-carbon bond and resulting in a nitrogen anion, specifically an imine salt.[8] This intermediate is stable and does not undergo a second nucleophilic addition because that would place two negative charges on the nitrogen atom.[6]

  • Imine Hydrolysis: The second phase involves the hydrolysis of the imine, typically under acidic conditions, to yield the ketone.[9][10][11] The process begins with the protonation of the imine nitrogen, forming an iminium ion, which enhances the electrophilicity of the carbon atom.[9][10] A water molecule then attacks this electrophilic carbon.[9] Subsequent proton transfer and elimination of ammonia lead to the formation of the final ketone product.[12]

Experimental Design & Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of a this compound precursor. The chosen precursor for this protocol is 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile, which can be synthesized via the reaction of 4-chlorophenylmagnesium bromide with a suitable cyclohexanone derivative. A related and illustrative synthesis is the reaction of 4-chlorophenylmagnesium bromide with cyclohexanecarbonitrile, which, after hydrolysis, would yield 4-(4-chlorophenyl)cyclohexyl phenyl ketone. The principles and procedures are directly applicable.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )QuantityMolesSupplier
Magnesium TurningsMg24.312.9 g0.12Sigma-Aldrich
1-Bromo-4-chlorobenzeneC₆H₄BrCl191.4519.15 g0.10Sigma-Aldrich
IodineI₂253.811 crystal-Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mL-Sigma-Aldrich
CyclohexanecarbonitrileC₇H₁₁N109.1710.37 g0.095Sigma-Aldrich
Hydrochloric Acid (conc.)HCl36.46As needed-Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11As needed-Fisher Scientific
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01As needed-Fisher Scientific
Brine (sat. NaCl soln.)NaCl58.44As needed-Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Fisher Scientific
Protocol 1: Synthesis of 4-(4-Chlorophenyl)cyclohexyl Phenyl Ketone

Step 1: Preparation of 4-Chlorophenylmagnesium Bromide (Grignard Reagent) [13]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be rigorously flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.[4]

  • Initiation: Place the magnesium turnings and a single crystal of iodine into the flask under a positive pressure of nitrogen.[2] Add 50 mL of anhydrous diethyl ether.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene in 100 mL of anhydrous diethyl ether. Add approximately 10 mL of this solution to the magnesium suspension.

  • Reaction Initiation: The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[2] Gentle warming may be necessary. Once the reaction starts, a gray, cloudy appearance is typical.

  • Completion: Add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium is consumed.[14]

Step 2: Reaction with Cyclohexanecarbonitrile and Hydrolysis

  • Nitrile Addition: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath. Dissolve cyclohexanecarbonitrile in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Reaction: Add the cyclohexanecarbonitrile solution dropwise to the stirred, cooled Grignard reagent over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Hydrolysis: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the intermediate imine salt to the ketone.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 100 mL portions of ethyl acetate.

  • Washing: Combine all organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ketone.

Visualization of the Process

Reaction Mechanism

Grignard Reaction Mechanism cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Hydrolysis Grignard 4-Cl-Ph-MgBr Imine_Salt Imine Salt Intermediate Grignard->Imine_Salt Nucleophilic Attack Nitrile Cyclohexyl-CN Nitrile->Imine_Salt Imine_Salt_H Imine Salt Intermediate Ketone 4-(4-Chlorophenyl)cyclohexyl Phenyl Ketone Imine_Salt_H->Ketone Hydrolysis H3O H₃O⁺ H3O->Ketone

Caption: Mechanism of ketone synthesis via Grignard reaction with a nitrile.

Experimental Workflow

Experimental Workflow A 1. Prepare Anhydrous Apparatus B 2. Form Grignard Reagent: 4-Cl-Ph-MgBr A->B C 3. Cool to 0°C B->C D 4. Add Cyclohexanecarbonitrile Solution C->D E 5. Warm to Room Temperature D->E F 6. Acidic Hydrolysis (H₃O⁺) E->F G 7. Extraction & Work-up F->G H 8. Purification (Chromatography) G->H I Final Product: Ketone H->I

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Expert Insights

  • Failure to Initiate Grignard Reaction: This is the most common issue. Ensure all glassware is bone-dry and the ether is anhydrous. Activating the magnesium turnings by gently crushing them or adding a small crystal of iodine can help remove the passivating oxide layer.[4]

  • Low Yield: The presence of any protic substance (water, alcohols) will quench the Grignard reagent. Ensure all reagents and solvents are scrupulously dried.

  • Formation of Biphenyl Side Product: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide.[14] This is favored at higher temperatures. Maintaining a controlled, gentle reflux during Grignard formation is crucial.

  • Incomplete Hydrolysis: Ensure sufficient acid is used during the work-up to completely hydrolyze the imine salt. The reaction can be monitored by TLC to confirm the disappearance of the imine intermediate.

Alternative Synthetic Routes

While the Grignard reaction with nitriles is highly effective, other precursors to this compound can be synthesized. For instance, 4-(4-chlorophenyl)cyclohexanol can be prepared and subsequently oxidized to the desired ketone.

Protocol 2: Oxidation of 4-(4-Chlorophenyl)cyclohexanol

This secondary alcohol can be oxidized to the corresponding ketone using various oxidizing agents like chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or greener alternatives like sodium hypochlorite (bleach).[15][16][17][18]

Illustrative Oxidation Procedure using Jones Reagent:

  • Preparation of Jones Reagent: Prepare the chromic acid reagent by dissolving chromium trioxide in aqueous sulfuric acid.[18]

  • Reaction: Dissolve 4-(4-chlorophenyl)cyclohexanol in acetone and cool the solution in an ice bath.

  • Oxidant Addition: Add the prepared Jones reagent dropwise to the stirred alcohol solution. The reaction is typically exothermic and the color will change from orange/red to green.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction by adding isopropanol. Filter the mixture to remove chromium salts.

  • Extraction & Purification: Extract the filtrate with ether, wash the organic layer, dry, and concentrate. Purify the resulting crude ketone by chromatography or distillation.

Conclusion

The synthesis of this compound precursors via the Grignard reaction is a powerful and versatile method for researchers in drug development and organic synthesis. By adhering to the detailed protocols and understanding the critical parameters, particularly the need for anhydrous conditions, scientists can achieve high yields of the desired ketone intermediates. The troubleshooting guide and discussion of alternative routes provide a comprehensive resource for optimizing this essential synthetic transformation.

References

Application Notes & Protocols: Strategic Synthesis of Aryl-Cyclohexanones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The aryl-cyclohexanone structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis of aryl-cyclohexanones, leveraging the power and versatility of the Friedel-Crafts reaction. We present a robust, multi-step synthetic strategy that offers a high degree of control and adaptability for creating diverse derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and mechanistically grounded approach to this important class of compounds.

Introduction: The Strategic Value of Aryl-Cyclohexanones

Aryl-cyclohexanones are privileged scaffolds in drug discovery, prized for their conformational rigidity and the spatial orientation they impart to pharmacophoric groups.[1] Their synthesis is a critical step in the development of new chemical entities targeting a wide array of biological targets, from G-protein coupled receptors to enzymes.[3] While various synthetic routes exist, the Friedel-Crafts reaction offers a classic yet powerful approach for forging the key aryl-carbon bond.[4][5]

This guide details a three-part synthetic sequence designed for maximal control and yield:

  • Intermolecular Friedel-Crafts Acylation: Formation of a keto-acid intermediate by reacting an aromatic compound with a cyclic anhydride.

  • Clemmensen Reduction: Selective reduction of the newly installed ketone to a methylene group, a crucial step to prevent unwanted side reactions in the subsequent cyclization.

  • Intramolecular Friedel-Crafts Acylation: The final ring-closing step to furnish the desired aryl-cyclohexanone architecture.

This strategic disconnection provides a logical and efficient pathway to the target molecule, as illustrated below.

G cluster_0 Synthetic Strategy Overview Arene Arene Keto_Acid Keto_Acid Arene->Keto_Acid Part A: Intermolecular Friedel-Crafts Acylation Cyclic_Anhydride Cyclic_Anhydride Cyclic_Anhydride->Keto_Acid Aryl_Cyclohexyl_Carboxylic_Acid Aryl_Cyclohexyl_Carboxylic_Acid Keto_Acid->Aryl_Cyclohexyl_Carboxylic_Acid Part B: Clemmensen Reduction Aryl_Cyclohexanone Aryl_Cyclohexanone Aryl_Cyclohexyl_Carboxylic_Acid->Aryl_Cyclohexanone Part C: Intramolecular Friedel-Crafts Acylation

Caption: High-level overview of the three-part synthetic route to aryl-cyclohexanones.

Mechanistic Underpinnings of the Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution.[6] The reaction proceeds by generating a highly reactive acylium ion, which then undergoes attack by the electron-rich aromatic ring.[7][8]

Step 1: Generation of the Acylium Ion A Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (an acyl halide or anhydride) to form a resonance-stabilized acylium ion.[8][9] This species is a potent electrophile.

Step 2: Electrophilic Attack The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.[7][9]

Step 3: Rearomatization A weak base, often the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[9] However, the product ketone is a Lewis base and complexes with the AlCl₃, necessitating stoichiometric amounts of the catalyst.[8]

Caption: The generalized mechanism of the Friedel-Crafts acylation.

Experimental Protocols

Part A: Synthesis of 2-Aroylcyclohexane-1-carboxylic Acid (Keto-Acid Intermediate)

This initial step involves an intermolecular Friedel-Crafts acylation. The choice of a cyclic anhydride, such as hexahydrophtalic anhydride, is strategic as it introduces the pre-formed cyclohexane ring and a carboxylic acid functionality in a single step.[7]

Materials:

  • Aromatic Substrate (e.g., Toluene)

  • Hexahydrophthalic Anhydride

  • Aluminum Chloride (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • Hydrochloric Acid (concentrated)

  • Ice

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of hexahydrophthalic anhydride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel.

  • Following the complete addition of the anhydride, add the aromatic substrate (e.g., Toluene, 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Choices:

  • Anhydrous Conditions: Aluminum chloride is extremely sensitive to moisture.[8] Any water present will hydrolyze the catalyst, rendering it inactive.

  • Stoichiometric AlCl₃: As the product ketone complexes with AlCl₃, more than one equivalent of the catalyst is required for the reaction to proceed to completion.[8]

  • Acidic Workup: The acidic workup is crucial to break down the aluminum-ketone complex and protonate the carboxylate to yield the desired carboxylic acid.

Part B: Reduction of the Keto Group via Clemmensen Reduction

To prepare for the final intramolecular cyclization, the ketone functionality of the intermediate must be reduced to a methylene group. This prevents the electron-withdrawing effect of the ketone from deactivating the aromatic ring towards the final electrophilic substitution.[4] The Clemmensen reduction is ideal for this transformation under acidic conditions.[2][10]

Materials:

  • 2-Aroylcyclohexane-1-carboxylic Acid (from Part A)

  • Zinc Amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid

  • Toluene

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the keto-acid (1.0 equivalent), zinc amalgam (4-5 equivalents), concentrated hydrochloric acid, and toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by the disappearance of the ketone signal in IR spectroscopy or by TLC.

  • Workup: After cooling to room temperature, decant the liquid from the excess zinc amalgam.

  • Extraction: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water, followed by brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude aryl-cyclohexyl carboxylic acid.

Causality Behind Choices:

  • Zinc Amalgam: The amalgamation of zinc with mercury increases its effectiveness in the reduction.

  • Acidic Medium: The Clemmensen reduction is performed in a strongly acidic medium, which is compatible with the carboxylic acid functionality.

Part C: Intramolecular Friedel-Crafts Acylation for Ring Closure

The final step is an intramolecular Friedel-Crafts acylation, which forms the desired aryl-cyclohexanone. This cyclization is generally favorable for forming six-membered rings.[9] Polyphosphoric acid (PPA) or Eaton's reagent are effective catalysts for this transformation.

Materials:

  • Aryl-cyclohexyl carboxylic acid (from Part B)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MeSO₃H)

  • Thionyl Chloride (optional, for forming the acyl chloride)

Protocol:

  • Acyl Chloride Formation (Optional but Recommended): To a solution of the aryl-cyclohexyl carboxylic acid (1.0 equivalent) in an inert solvent (e.g., DCM), add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir at room temperature for 2 hours or until gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Cyclization:

    • Using PPA: Add the crude acyl chloride (or the carboxylic acid directly) to pre-heated PPA (80-100 °C) with vigorous mechanical stirring.

    • Using a Lewis Acid: Dissolve the crude acyl chloride in an anhydrous solvent like nitrobenzene or DCM. Cool to 0 °C and add anhydrous AlCl₃ (1.2 equivalents) portion-wise.

  • Reaction Progression: Stir the reaction mixture at the elevated temperature (for PPA) or at room temperature (for AlCl₃) for 2-4 hours. Monitor by TLC.

  • Workup: Quench the reaction by carefully pouring the mixture onto crushed ice.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final aryl-cyclohexanone by column chromatography or distillation.

Causality Behind Choices:

  • Acyl Chloride Intermediate: Converting the carboxylic acid to the more reactive acyl chloride often facilitates a cleaner and more efficient intramolecular acylation, especially when using Lewis acids like AlCl₃.[7]

  • PPA/Eaton's Reagent: These are strong dehydrating acids that can directly activate the carboxylic acid for intramolecular acylation, providing a convenient alternative to the acyl chloride route.[1]

Data Presentation: Catalyst and Substrate Scope

The yield and success of the Friedel-Crafts acylation are highly dependent on the nature of the aromatic substrate and the chosen catalyst.

Aromatic SubstrateActivating/Deactivating NatureExpected Relative ReactivitySuitable Catalyst System
BenzeneNeutralBaselineAlCl₃, FeCl₃
TolueneActivating (Alkyl Group)HighAlCl₃, FeCl₃
AnisoleStrongly Activating (Alkoxy Group)Very HighMilder Lewis Acids (e.g., ZnCl₂)
ChlorobenzeneDeactivating (Halogen)LowStrong Lewis Acids (AlCl₃)
NitrobenzeneStrongly DeactivatingVery Low/UnreactiveNot suitable for Friedel-Crafts

Note: The presence of strongly deactivating groups (like -NO₂) or basic groups (like -NH₂) on the aromatic ring can inhibit or completely prevent the Friedel-Crafts reaction.[7]

References

Application Notes and Protocols: Catalytic Hydrogenation of Precursors to 4-(4-Chlorophenyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides researchers, chemists, and drug development professionals with detailed protocols and expert insights for the synthesis of 4-(4-chlorophenyl)cyclohexanol via catalytic hydrogenation. Two primary synthetic pathways are explored, starting from distinct precursors: 4-(4-chlorophenyl)phenol and 4'-chloroacetophenone. The document emphasizes the rationale behind catalyst selection, reaction parameter optimization, and the mitigation of common side reactions such as hydrodechlorination. By explaining the causality behind experimental choices, this guide offers a robust framework for achieving high-yield, selective synthesis of this critical pharmaceutical intermediate.

Introduction and Strategic Overview

4-(4-chlorophenyl)cyclohexanol is a valuable building block in organic synthesis, notably serving as a key intermediate in the production of various active pharmaceutical ingredients (APIs). The stereochemistry of the cyclohexanol ring is often crucial for the biological activity of the final molecule, making stereocontrolled synthesis a primary objective.

Catalytic hydrogenation is a powerful and widely used industrial method for the reduction of unsaturated functional groups.[1] The synthesis of 4-(4-chlorophenyl)cyclohexanol primarily involves the saturation of an aromatic ring, a transformation that typically requires more forcing conditions (higher temperature and pressure) than the hydrogenation of simple alkenes.[2][3]

This guide focuses on two strategic and industrially relevant precursors:

  • 4-(4-chlorophenyl)phenol: A direct approach involving the hydrogenation of the phenolic ring.

  • 4'-chloroacetophenone: A tandem approach requiring the reduction of a ketone followed by or concurrent with the hydrogenation of the aromatic ring.

A central challenge in both pathways is the preservation of the carbon-chlorine bond. Catalytic hydrogenation, particularly with highly active catalysts like palladium, can lead to undesired hydrodechlorination, reducing the target yield and complicating purification.[4][5] Therefore, catalyst selection is paramount.

The Mechanism of Heterogeneous Catalytic Hydrogenation

The widely accepted Horiuti-Polanyi mechanism describes the process on the surface of a solid catalyst (e.g., Pd, Pt, Ru, Rh).[6] The key steps are:

  • Adsorption: The unsaturated substrate (the aromatic ring) and molecular hydrogen (H₂) are adsorbed onto the catalyst surface.

  • Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface, forming metal hydrides (M-H).[6][7]

  • Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the unsaturated bond.[6]

  • Desorption: Once saturated, the final product desorbs from the catalyst surface, freeing the active site for the next cycle.

The efficiency of this process is governed by factors including the choice of metal, catalyst support, solvent, temperature, and hydrogen pressure.[1]

Pathway 1: Direct Hydrogenation of 4-(4-Chlorophenyl)phenol

This is the most direct route, involving the saturation of the substituted phenol ring. The primary challenge is to achieve complete hydrogenation of the aromatic ring without cleaving the C-Cl bond or over-reducing the hydroxyl group.

Rationale for Catalyst Selection

While palladium catalysts are workhorses in hydrogenation, they are often too aggressive for substrates with halogen substituents, leading to hydrodechlorination. For aromatic ring hydrogenation, Ruthenium (Ru) and Rhodium (Rh) catalysts are frequently superior.[8][9]

  • Ruthenium (Ru): Supported ruthenium catalysts (e.g., Ru/C, Ru/Al₂O₃, Ru/TiO₂) are highly effective for the hydrogenation of phenols.[8][10][11] They exhibit excellent activity for saturating the aromatic ring under conditions that can often leave the C-Cl bond intact. The choice of support can influence catalyst stability and performance.[8]

  • Rhodium (Rh): Rhodium catalysts also show high activity for arene hydrogenation and can offer different selectivity profiles compared to Ru or Pd.[12]

For this protocol, a supported Ruthenium catalyst is selected for its proven efficacy and selectivity in phenol hydrogenation.[10][13]

Experimental Protocol: Hydrogenation of 4-(4-Chlorophenyl)phenol

This protocol details the procedure for converting 4-(4-chlorophenyl)phenol to 4-(4-chlorophenyl)cyclohexanol using a 5% Ruthenium on Carbon (Ru/C) catalyst.

Materials:

  • 4-(4-chlorophenyl)phenol

  • 5% Ruthenium on Carbon (Ru/C)

  • Methanol (or other suitable alcohol solvent like isopropanol)

  • Hydrogen gas (H₂), high purity

  • Diatomaceous earth (e.g., Celite®) for filtration

Equipment:

  • High-pressure autoclave/hydrogenation reactor (e.g., Parr Instruments) equipped with a magnetic stir drive, gas inlet, pressure gauge, and temperature control.

  • Inert atmosphere glove box or bag for catalyst handling.

  • Filtration apparatus (e.g., Büchner funnel).

  • Rotary evaporator.

Procedure:

  • Reactor Charging: In a glass liner for the autoclave, charge 4-(4-chlorophenyl)phenol (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (to prevent premature oxidation of the catalyst), add the 5% Ru/C catalyst. A typical catalyst loading is 3-10 mol% relative to the substrate.

  • Solvent Addition: Add methanol to dissolve/suspend the substrate. The concentration should be sufficient for effective stirring (e.g., 0.1-0.5 M).

  • Reactor Assembly: Place the glass liner inside the autoclave body and seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor 3-5 times with nitrogen or argon to remove all oxygen.

  • Pressurization: Purge the reactor 3-5 times with hydrogen gas (H₂). Finally, pressurize the reactor to the target pressure (e.g., 5-10 MPa or ~725-1450 psi).

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-120 °C). Monitor the reaction progress by observing the drop in hydrogen pressure.[10]

  • Cooling and Depressurization: Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Filtration: Purge the reactor with nitrogen. Open the reactor and dilute the reaction mixture with additional methanol. Filter the mixture through a pad of diatomaceous earth to remove the heterogeneous Ru/C catalyst. Wash the pad with fresh methanol.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(4-chlorophenyl)cyclohexanol.

  • Purification: The crude product can be purified further by recrystallization or column chromatography if necessary.

Workflow and Data Summary

// Connections {Precursor, Solvent, Catalyst} -> Charge; Charge -> Purge -> React; React -> Filter -> Evaporate -> Purify -> Product; } DOT Caption: Experimental workflow for the hydrogenation of 4-(4-chlorophenyl)phenol.

Table 1: Typical Reaction Parameters for Phenol Hydrogenation

ParameterTypical RangeRationale / Insight
Catalyst 5% Ru/C, 5% Ru/Al₂O₃Ruthenium provides high activity for arene hydrogenation with good selectivity against dehalogenation.[8][10]
Catalyst Loading 3 - 10 mol%Higher loading increases reaction rate but also cost. Optimization is key.
Solvent Methanol, Ethanol, IsopropanolPolar protic solvents are effective for phenol hydrogenation.[10]
Temperature 80 - 120 °CHigher temperatures increase reaction rates but may also promote side reactions.
H₂ Pressure 5 - 10 MPa (725 - 1450 psi)High pressure is required to overcome the aromaticity of the phenol ring and achieve reasonable reaction rates.[8]
Reaction Time 4 - 24 hoursMonitored by H₂ uptake; reaction is complete when uptake ceases.
Yield >90%High yields are achievable with optimized conditions.

Pathway 2: Reductive Hydrogenation of 4'-Chloroacetophenone

This pathway involves the reduction of two distinct functional groups: the ketone and the aromatic ring. The reaction can be designed as a one-pot process where both reductions occur under the same conditions, or as a stepwise process. The key challenge is achieving complete reduction to the cyclohexanol without stopping at the intermediate benzyl alcohol stage or causing hydrodechlorination.

Rationale for Catalyst and Strategy Selection
  • Palladium on Carbon (Pd/C): This is the most common and effective catalyst for the reduction of aromatic ketones to their corresponding alcohols.[14][15] However, under the forcing conditions required for subsequent aromatic ring hydrogenation, Pd/C is highly prone to causing both hydrodechlorination and hydrogenolysis of the benzylic alcohol to an alkyl group.[16][17]

  • One-Pot Strategy with Ru or Rh: A more robust approach is to use a single catalyst, such as Ruthenium or Rhodium, that can effectively catalyze both the ketone reduction and the arene hydrogenation while minimizing C-Cl bond cleavage. This simplifies the process and avoids intermediate isolation.

This protocol will focus on a one-pot strategy using a Palladium catalyst, but with careful control of conditions to favor the desired product. An alternative using Ruthenium is also discussed.

Experimental Protocol: Hydrogenation of 4'-Chloroacetophenone

This protocol details a one-pot procedure for converting 4'-chloroacetophenone to 4-(4-chlorophenyl)cyclohexanol.

Materials:

  • 4'-Chloroacetophenone[18][19]

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂), high purity

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Same as in Protocol 2.2.

Procedure:

  • Reactor Charging: Charge the autoclave glass liner with 4'-chloroacetophenone (1.0 eq) and ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (5-10 mol%) under an inert atmosphere.

  • Reactor Assembly & Inerting: Assemble the reactor and purge thoroughly with nitrogen, followed by hydrogen, as described in Protocol 2.2.

  • Reaction: Pressurize the reactor with H₂ to a moderate pressure (e.g., 2-4 MPa or ~290-580 psi) and heat to a moderate temperature (e.g., 60-80 °C). These initial milder conditions favor the reduction of the ketone to the intermediate 1-(4-chlorophenyl)ethanol.[15]

  • Increasing Severity (Optional but Recommended): After the initial H₂ uptake (corresponding to ketone reduction) slows, the temperature and pressure can be increased (e.g., to 100-140 °C and 7-10 MPa) to drive the hydrogenation of the aromatic ring.

  • Work-up: Follow the cooling, depressurization, filtration, and isolation steps as detailed in Protocol 2.2.

  • Purification: The final product will likely be a mixture of cis and trans isomers and may require purification by column chromatography or fractional crystallization to isolate the desired isomer.

Reaction Pathway and Data Summary

// Nodes Start [label="4'-Chloroacetophenone", fillcolor="#FEF7E0", color="#FBBC05"]; Intermediate [label="1-(4-Chlorophenyl)ethanol", fillcolor="#E8F0FE", color="#4285F4"]; Product [label="4-(4-Chlorophenyl)cyclohexanol\n(cis/trans mixture)", shape=ellipse, style="filled,rounded", fillcolor="#E6F4EA", fontcolor="#1E8E3E", color="#34A853"]; Side1 [label="Side Product:\n1-Chloro-4-ethylbenzene\n(Hydrogenolysis)", fillcolor="#FCE8E6", color="#EA4335"]; Side2 [label="Side Product:\n4-Phenylcyclohexanol\n(Hydrodechlorination)", fillcolor="#FCE8E6", color="#EA4335"];

// Edges Start -> Intermediate [label=" Ketone Reduction \n (e.g., Pd/C, H₂, mild cond.) "]; Intermediate -> Product [label=" Arene Hydrogenation \n (e.g., Pd/C, H₂, harsh cond.) "]; Intermediate -> Side1 [style=dashed, color="#EA4335"]; Product -> Side2 [style=dashed, color="#EA4335"]; } DOT Caption: Reaction pathway from 4'-chloroacetophenone showing the desired product and major potential side products.

Table 2: Typical Reaction Parameters for Acetophenone Hydrogenation

ParameterTypical RangeRationale / Insight
Catalyst 5-10% Pd/C, 5% Ru/CPd/C is effective but carries a risk of side reactions.[15] Ru/C is a good alternative to minimize dehalogenation.[20]
Catalyst Loading 5 - 10 mol%Sufficient to catalyze both transformations in a reasonable timeframe.
Solvent Ethanol, TolueneEthanol is a common choice. Toluene can also be used.[15]
Temperature 60 - 140 °CA staged temperature profile (lower temp for ketone, higher for arene) can improve selectivity.
H₂ Pressure 2 - 10 MPa (290 - 1450 psi)A staged pressure profile can also be employed to control selectivity.
Reaction Time 6 - 48 hoursGenerally longer than the phenol route due to the two-stage reduction.
Yield 70-85%Yields can be lower than the phenol route due to the potential for more side reactions.

Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature/pressure; Substrate impurity poisoning the catalyst.Ensure catalyst is fresh and handled under inert conditions. Increase temperature and/or pressure incrementally. Purify starting material.
Incomplete Arene Hydrogenation Reaction conditions not forcing enough; Catalyst deactivation.Increase reaction time, temperature, or H₂ pressure. Use a fresh batch or higher loading of catalyst.
Significant Hydrodechlorination Catalyst is too active (common with Pd/C); High temperature.Switch to a less reactive catalyst (e.g., Ru/C).[8] Lower the reaction temperature. Consider adding a catalyst poison like diphenyl sulfide, which can selectively inhibit hydrogenolysis.[5]
Formation of Ketone (from Phenol route) Incomplete reduction of cyclohexanone intermediate.This is often transient. Increase reaction time or temperature to drive the reaction to the alcohol. Rhodium catalysts can sometimes be tuned for ketone selectivity.[9]
Poor Isomer Ratio (cis/trans) Catalyst and conditions dependent.The cis/trans ratio is thermodynamically and kinetically controlled. Rhodium-based systems often favor the cis product, while Palladium can favor the more stable trans product.[12] Isomer ratio may be adjusted post-synthesis via epimerization if necessary.

Conclusion

The synthesis of 4-(4-chlorophenyl)cyclohexanol via catalytic hydrogenation is a robust and scalable process. The choice of precursor dictates the optimal strategy.

  • The hydrogenation of 4-(4-chlorophenyl)phenol using a Ruthenium-based catalyst represents a direct, high-yielding, and selective route. It is often the preferred method due to fewer potential side reactions.

  • The reductive hydrogenation of 4'-chloroacetophenone is also a viable pathway but requires more careful control of reaction conditions to manage the sequential reduction of the ketone and aromatic ring while mitigating hydrodechlorination and other side reactions.

For any application, careful optimization of the catalyst, solvent, temperature, and pressure is essential to maximize yield and purity, ensuring the production of high-quality material for subsequent use in pharmaceutical development and manufacturing.

References

The Versatile Scaffold: Harnessing 4-(4-Chlorophenyl)cyclohexanone in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Building Block of Strategic Importance

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount. 4-(4-Chlorophenyl)cyclohexanone has emerged as a key intermediate, offering a unique combination of a conformationally restricted cyclohexanone core and a synthetically versatile chlorophenyl moiety. This structure is a valuable scaffold for the construction of a diverse array of complex molecules, particularly in the pursuit of novel therapeutic agents. The presence of the ketone functional group provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, reductions, and cycloadditions. Simultaneously, the 4-chlorophenyl group imparts specific physicochemical properties, such as increased lipophilicity and metabolic stability, which can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This application note provides an in-depth guide to the synthesis and synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use.

PropertyValue
Molecular Formula C₁₂H₁₃ClO
Molecular Weight 208.68 g/mol
Appearance Off-white to pale yellow solid
Melting Point 78-82 °C
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 4H, Ar-H), 3.00-2.90 (m, 1H, CH-Ar), 2.60-2.40 (m, 4H, CH₂-C=O), 2.20-2.00 (m, 4H, CH₂-CH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 210.5 (C=O), 143.8 (Ar-C), 132.5 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 44.5 (CH-Ar), 41.5 (CH₂-C=O), 34.0 (CH₂-CH).[1]

  • IR (KBr, cm⁻¹): 2925 (C-H stretch), 1715 (C=O stretch), 1490 (Ar C=C stretch), 1090 (C-Cl stretch), 820 (p-substituted benzene C-H bend).

Synthesis of this compound: A Reliable Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the oxidation of the corresponding secondary alcohol, 4-(4-chlorophenyl)cyclohexanol. This precursor can be readily prepared via a Grignard reaction between 4-chlorophenylmagnesium bromide and cyclohexanone, followed by dehydration and subsequent hydrogenation.[2] A more direct approach for the final oxidation step is detailed below.

Protocol 1: Oxidation of 4-(4-Chlorophenyl)cyclohexanol

This protocol utilizes sodium hypochlorite (household bleach) as a mild and environmentally benign oxidizing agent.[3][4]

Materials:

  • 4-(4-Chlorophenyl)cyclohexanol

  • Sodium hypochlorite solution (commercial bleach, ~5-6%)

  • Ethyl acetate

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-(4-chlorophenyl)cyclohexanol (10.0 g, 47.0 mmol) in 100 mL of ethyl acetate.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add sodium hypochlorite solution (approx. 100 mL, ~1.2 equivalents) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Add a catalytic amount of glacial acetic acid (1 mL).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a minimal amount of hot hexanes to yield this compound as a crystalline solid.

Expected Yield: 85-95%

Causality of Experimental Choices: The use of sodium hypochlorite in the presence of acetic acid generates hypochlorous acid in situ, which is the active oxidizing species. The reaction is performed at low temperatures to minimize side reactions. The aqueous workup with sodium bicarbonate neutralizes the excess acetic acid and any remaining hypochlorite.

Application in Core Synthetic Transformations

The ketone functionality of this compound serves as a versatile handle for constructing more complex molecular architectures. Below are detailed protocols for three fundamental transformations: reductive amination, the Wittig reaction, and the Bucherer-Bergs synthesis of spiro-hydantoins.

Application 1: Reductive Amination for the Synthesis of Substituted Cyclohexylamines

Reductive amination is a powerful method for the formation of C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[5] This protocol describes the reaction of this compound with a primary amine, using sodium triacetoxyborohydride as a mild and selective reducing agent.

dot

Reductive_Amination Ketone This compound Iminium Iminium Ion Intermediate Ketone->Iminium + R-NH2 - H2O Amine Primary Amine (R-NH2) Amine->Iminium Product N-Alkyl-4-(4-chlorophenyl)cyclohexylamine Iminium->Product Reduction Reagents NaBH(OAc)3, AcOH

Caption: Reductive amination workflow.

Protocol 2: Reductive Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (2.08 g, 10.0 mmol) in 50 mL of 1,2-dichloroethane, add morpholine (0.96 g, 11.0 mmol, 1.1 eq.).

  • Add glacial acetic acid (0.72 g, 12.0 mmol, 1.2 eq.) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq.) portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor by TLC (e.g., 9:1 DCM:methanol). The reaction is typically complete in 2-4 hours.

  • Carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with ethyl acetate in hexanes) to afford the desired product.

Trustworthiness: The use of sodium triacetoxyborohydride is key to the success of this reaction, as it is a milder reducing agent than sodium borohydride and will not significantly reduce the starting ketone, thus minimizing the formation of the alcohol byproduct.[5]

Application 2: The Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon double bonds from carbonyl compounds.[6][7][8]

dot

Wittig_Reaction Ketone This compound Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane + Ylide Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene 4-(4-Chlorophenyl)-1-alkylidenecyclohexane Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig reaction pathway.

Protocol 3: Synthesis of 4-(4-Chlorophenyl)-1-methylenecyclohexane

This protocol describes the reaction with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (4.28 g, 12.0 mmol) in 50 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.35 g, 12.0 mmol) in one portion. The mixture will turn a characteristic yellow-orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (2.08 g, 10.0 mmol) in 20 mL of anhydrous THF dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 50 mL of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent to remove the triphenylphosphine oxide byproduct and isolate the desired alkene.

Expertise & Experience: The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for the efficient deprotonation of the phosphonium salt to form the reactive ylide. Anhydrous conditions are essential to prevent quenching of the ylide.

Application 3: Synthesis of Spiro-hydantoins via the Bucherer-Bergs Reaction

Spiro-hydantoins are an important class of heterocyclic compounds with a wide range of biological activities. The Bucherer-Bergs reaction is a classic and efficient one-pot method for their synthesis from ketones.[9][10][11][12][13]

dot

Bucherer_Bergs Ketone This compound Aminonitrile α-Aminonitrile Intermediate Ketone->Aminonitrile Condensation Reagents KCN, (NH4)2CO3 Reagents->Aminonitrile Hydantoin Spiro-hydantoin Product Aminonitrile->Hydantoin Cyclization

Caption: Bucherer-Bergs reaction for spiro-hydantoin synthesis.

Protocol 4: Synthesis of the Spiro-hydantoin Derivative

Materials:

  • This compound

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • CAUTION: This reaction should be performed in a well-ventilated fume hood due to the use of potassium cyanide.

  • In a round-bottom flask, prepare a solution of potassium cyanide (0.78 g, 12.0 mmol) and ammonium carbonate (2.3 g, 24.0 mmol) in 20 mL of water.

  • Add a solution of this compound (2.08 g, 10.0 mmol) in 20 mL of ethanol.

  • Heat the mixture to 60-70 °C with stirring in a sealed vessel or with a reflux condenser for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with dilute hydrochloric acid to pH 6-7.

  • The spiro-hydantoin product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • The product can be further purified by recrystallization from ethanol/water.

Authoritative Grounding: The Bucherer-Bergs reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an α-aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and cyclization yields the hydantoin ring system.[9]

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. For detailed safety information, consult the Safety Data Sheet (SDS) for 4-(4-Chlorophenyl)-4-hydroxycyclohexanone and related compounds.[14][15] Special care must be taken when working with potassium cyanide, which is a highly toxic substance.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is demonstrated through its successful application in key synthetic transformations, including reductive amination, the Wittig reaction, and the Bucherer-Bergs synthesis of spiro-hydantoins. The protocols provided herein offer a practical guide for the synthesis and derivatization of this important scaffold, enabling the creation of novel and structurally diverse molecules for applications in medicinal chemistry and materials science. The strategic incorporation of the this compound motif can significantly contribute to the development of new chemical entities with desired biological activities and physicochemical properties.

References

Application and Protocol for the Synthesis of Novel Hydrazone Derivatives from 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of novel hydrazone derivatives originating from 4-(4-Chlorophenyl)cyclohexanone. Hydrazones are a pivotal class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The protocols detailed herein are designed for researchers in drug discovery and organic synthesis, offering a robust and reproducible methodology. We will delve into the mechanistic underpinnings of the synthetic choices, provide step-by-step experimental procedures, and outline the analytical techniques essential for structural verification.

Introduction: The Significance of Hydrazone Derivatives

The hydrazone moiety (R₁R₂C=NNH₂) is a critical pharmacophore that imparts a diverse range of biological activities to molecular scaffolds.[1][2] The versatility in the synthesis of hydrazones, typically through a straightforward condensation reaction between a ketone or aldehyde and a hydrazine derivative, allows for the generation of large libraries of compounds for biological screening.[3][4] The incorporation of the this compound core provides a unique lipophilic and structurally rigid framework, which can be exploited to modulate the pharmacological properties of the resulting hydrazone derivatives. The presence of the chlorophenyl group can enhance binding affinities to biological targets through halogen bonding and other hydrophobic interactions. This guide will focus on the synthesis of N-acylhydrazones, a subclass of hydrazones with particular therapeutic interest.

Reaction Mechanism and Rationale

The synthesis of hydrazones from ketones is a classic condensation reaction. The reaction proceeds via a nucleophilic addition of the hydrazine derivative to the electrophilic carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.

Caption: General reaction mechanism for hydrazone synthesis.

The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic nitrogen of the hydrazine. Glacial acetic acid is a commonly used catalyst as it is effective and easily removed during workup.

Experimental Protocols

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.

  • All synthesized compounds should be characterized by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Protocol for the Synthesis of Hydrazone Derivatives

This protocol describes the synthesis of a representative hydrazone derivative from this compound and isonicotinohydrazide. The same procedure can be adapted for other hydrazide derivatives.

Materials:

  • This compound

  • Isonicotinohydrazide

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).

  • To this solution, add isonicotinohydrazide (1.0 eq).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting ketone), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the crude product in a vacuum oven at 50-60 °C.

  • Recrystallize the crude product from ethanol to obtain the pure hydrazone derivative.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification dissolve Dissolve this compound and Isonicotinohydrazide in Ethanol add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux for 3-5 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice-Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water and Ethanol filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize

Caption: Step-by-step experimental workflow for hydrazone synthesis.

Quantitative Data Summary
ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol) for 1g of Ketone
This compound1.0210.694.75
Isonicotinohydrazide1.0137.144.75
EthanolSolvent46.07~20 mL
Glacial Acetic AcidCatalyst60.052-3 drops

Characterization of Synthesized Hydrazones

The structural elucidation of the synthesized hydrazone derivatives is achieved through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is crucial for confirming the formation of the hydrazone. Key vibrational bands to look for include:

  • N-H stretch: A sharp to broad band in the region of 3100-3300 cm⁻¹.

  • C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹ from the hydrazide moiety.

  • C=N stretch (imine): A characteristic band in the 1570-1620 cm⁻¹ region, confirming the formation of the hydrazone linkage.

  • Disappearance of Ketone C=O: The absence of the strong carbonyl absorption from the starting this compound (typically around 1710 cm⁻¹) is a key indicator of a complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

¹H NMR:

  • NH Proton: A downfield singlet, typically δ 10.0-12.0 ppm, which is D₂O exchangeable.

  • Aromatic Protons: Signals for the 4-chlorophenyl and the aromatic ring of the hydrazide moiety will appear in the δ 7.0-9.0 ppm region. The protons on the 4-chlorophenyl group will typically show two doublets (AA'BB' system).

  • Cyclohexane Protons: A series of multiplets in the δ 1.5-3.0 ppm range. The protons alpha to the C=N bond will be the most deshielded. Based on data for similar 4-phenylcyclohexanone derivatives, the methine proton at the 4-position is expected around δ 2.5-3.0 ppm.[5]

  • CH Proton (if applicable): If the hydrazone is formed from an aldehyde, a characteristic singlet for the azomethine proton (-N=CH-) will be observed around δ 8.0-8.5 ppm.

¹³C NMR:

  • C=N Carbon: The imine carbon will appear in the δ 140-160 ppm region.

  • C=O Carbon: The amide carbonyl carbon from the hydrazide will be observed around δ 160-170 ppm.

  • Aromatic Carbons: Signals for the aromatic carbons will be in the δ 110-150 ppm range.

  • Cyclohexane Carbons: The aliphatic carbons of the cyclohexane ring will resonate in the δ 25-50 ppm region. The carbon of the 4-chlorophenyl ring attached to the cyclohexane will appear around δ 145 ppm, and the carbon bearing the chlorine atom will be around δ 130 ppm.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target hydrazone derivative.

Applications and Future Perspectives

The synthesized hydrazone derivatives of this compound are promising candidates for various biological evaluations. Given the known antimicrobial properties of many hydrazones, these novel compounds should be screened against a panel of pathogenic bacteria and fungi.[1][2][7] Furthermore, their potential as anticancer, anti-inflammatory, and anticonvulsant agents can be explored. The modular nature of this synthesis allows for the creation of a diverse library of compounds by varying the hydrazide component, enabling structure-activity relationship (SAR) studies to optimize biological activity.

References

The Synthesis of Novel Analgesic Compounds from 4-(4-Chlorophenyl)cyclohexanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Novel Analgesics and the Role of the 4-Arylpiperidine Scaffold

The development of new and effective analgesic compounds remains a cornerstone of medicinal chemistry. The 4-arylpiperidine scaffold is a well-established pharmacophore in the design of potent opioid analgesics, most notably fentanyl and its analogs. The strategic modification of this core structure allows for the fine-tuning of analgesic potency, selectivity for opioid receptor subtypes, and the potential mitigation of adverse effects. This application note provides a comprehensive guide for the synthesis and preclinical evaluation of novel analgesic compounds derived from the versatile starting material, 4-(4-chlorophenyl)cyclohexanone.

This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a detailed exploration of the synthetic pathways, step-by-step experimental protocols, and in-vivo analgesic testing methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy and to ensure the reproducibility and self-validation of the described protocols.

Synthetic Strategy: From Cyclohexanone to Potent Analgesics

The synthetic journey from this compound to the target N-substituted 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives involves a two-stage process. The first stage is the conversion of the cyclohexanone precursor to the key intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine. The second stage involves the N-alkylation of this intermediate to introduce various substituents, which is crucial for modulating the analgesic activity.

Stage 1: Synthesis of the Core Scaffold: 4-(4-Chlorophenyl)-4-hydroxypiperidine

The initial and critical step is the synthesis of the 4-(4-chlorophenyl)-4-hydroxypiperidine core. A robust and widely used method for this transformation is the Grignard reaction, which allows for the direct introduction of the 4-chlorophenyl group onto a piperidone precursor.

graph "Synthetic_Workflow_Part1" {
  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Helvetica", fontsize=9];

A [label="4-Piperidone"]; B [label="4-Chlorophenylmagnesium bromide\n(Grignard Reagent)"]; C [label="4-(4-Chlorophenyl)-4-hydroxypiperidine"];

A -> C [label="Grignard Reaction"]; B -> C; }

Caption: General scheme for the N-alkylation to produce target compounds.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis and evaluation of analgesic compounds derived from this compound.

Protocol 1: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine

This protocol describes the synthesis of the key intermediate, 4-(4-chlorophenyl)-4-hydroxypiperidine, from 4-piperidone via a Grignard reaction.

Materials and Reagents:

  • 4-Piperidone hydrochloride

  • 4-Chlorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Saturated aqueous ammonium chloride solution

  • Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of 4-Piperidone Free Base: To a solution of 4-piperidone hydrochloride in water, add a solution of sodium hydroxide with cooling until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-piperidone as a free base.

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether or THF. In the dropping funnel, place a solution of 4-chlorobromobenzene in anhydrous ether/THF. Add a small portion of the 4-chlorobromobenzene solution to initiate the reaction (disappearance of the iodine color and gentle reflux). Once the reaction has started, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve the 4-piperidone free base in anhydrous ether/THF and add it dropwise to the Grignard reagent with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

Protocol 2: Synthesis of N-Substituted 4-(4-Chlorophenyl)-4-hydroxypiperidine Derivatives

This protocol outlines the N-alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with various phenacyl halides.

Materials and Reagents:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine

  • Substituted phenacyl bromide (e.g., 2-bromoacetophenone, 4'-fluoro-2-bromoacetophenone)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Potassium iodide (KI, catalytic amount)

Procedure:

  • Reaction Setup: To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine in anhydrous acetone or DMF, add potassium carbonate and a catalytic amount of potassium iodide.

  • Addition of Alkylating Agent: Add the substituted phenacyl bromide to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted derivative.

Pharmacological Evaluation: Assessing Analgesic Activity

The analgesic potential of the synthesized compounds is evaluated using standard in vivo models of pain in rodents. The following protocols for the tail-flick test and the acetic acid-induced writhing test are widely accepted for the screening of novel analgesic agents.

Protocol 3: Tail-Flick Test in Rats

The tail-flick test is a thermal nociceptive assay that measures the latency of a rat to withdraw its tail from a noxious heat stimulus. An increase in the tail-flick latency is indicative of an analgesic effect.[1]

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

  • Rat restrainers.

Procedure:

  • Acclimatization: Acclimatize the rats to the experimental setup by placing them in the restrainers for a period before the test.

  • Baseline Latency: Gently place the rat in the restrainer and position its tail over the radiant heat source. Activate the heat source and start the timer. The time taken for the rat to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer the test compound, a vehicle control, or a standard analgesic (e.g., pethidine) to different groups of rats, typically via intraperitoneal (i.p.) or intramuscular (i.m.) injection.

  • Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 4: Acetic Acid-Induced Writhing Test in Mice

The writhing test is a chemical nociceptive assay that induces visceral pain. A reduction in the number of abdominal constrictions (writhes) indicates an analgesic effect.[2][3]

Materials:

  • Acetic acid solution (e.g., 0.6% v/v in saline).

  • Observation chambers.

Procedure:

  • Animal Grouping and Drug Administration: Divide the mice into groups and administer the test compound, vehicle control, or a standard analgesic (e.g., diclofenac sodium) orally or intraperitoneally.

  • Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), inject acetic acid intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group. The analgesic activity is expressed as the percentage inhibition of writhing, calculated using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.

Data Presentation

The following table summarizes the analgesic activity of representative N-substituted 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives, as reported in the literature.

Compound IDN-SubstituentAnimal ModelAnalgesic AssayDose (mg/kg)Analgesic EffectReference
1 -HWistar RatTail Flick Test50 (i.m.)Negligible[4]
2 PhenacylWistar RatTail Flick Test50 (i.m.)Significant[4]
3 4'-FluorophenacylWistar RatTail Flick Test50 (i.m.)Significant[4]
4 4'-ChlorophenacylWistar RatTail Flick Test50 (i.m.)Significant[4]
5 4'-BromophenacylWistar RatTail Flick Test50 (i.m.)Significant[4]

Expertise & Experience: Rationale Behind Experimental Choices

The selection of the Grignard reaction for the synthesis of the 4-aryl-4-hydroxypiperidine core is based on its efficiency and reliability in forming carbon-carbon bonds. The use of a piperidone precursor is a direct and convergent approach to the desired scaffold. The subsequent N-alkylation with phenacyl halides is a well-established method for introducing substituents that are known to interact with opioid receptors, thereby modulating analgesic activity.

The choice of the tail-flick and acetic acid-induced writhing tests provides a comprehensive preliminary assessment of analgesic potential. The tail-flick test evaluates the response to a thermal stimulus, which is primarily mediated by spinal reflexes, making it a good model for centrally acting analgesics. In contrast, the acetic acid-induced writhing test models visceral inflammatory pain, which is sensitive to both centrally and peripherally acting analgesics. The use of both assays allows for a broader characterization of the compound's analgesic profile.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The successful synthesis of the target compounds can be confirmed through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. The purity of the compounds can be assessed by High-Performance Liquid Chromatography (HPLC).

In the pharmacological assays, the inclusion of both a vehicle control and a positive control (a known analgesic) is crucial for validating the experimental results. A significant difference between the vehicle control and the positive control group confirms the validity of the assay. The dose-dependent response of the test compounds, if observed, further strengthens the reliability of the findings.

Conclusion

The synthetic and pharmacological protocols detailed in this application note provide a robust framework for the discovery and preclinical evaluation of novel analgesic compounds based on the 4-(4-chlorophenyl)piperidine scaffold. By systematically synthesizing and screening a library of N-substituted derivatives, researchers can elucidate the structure-activity relationships and identify lead compounds with promising therapeutic potential for the management of pain.

References

Potential of 4-(4-Chlorophenyl)cyclohexanone derivatives as antibacterial agents

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities capable of combating multidrug-resistant pathogens. Historically, natural products have been the primary source of antibiotics, but synthetic compounds offer advantages in terms of scalability, modularity, and the ability to systematically optimize activity through medicinal chemistry. Cyclohexanone derivatives have emerged as a promising class of compounds with a wide range of biological activities.[1][2] The 4-(4-chlorophenyl)cyclohexanone scaffold, in particular, presents a versatile and synthetically accessible starting point for the development of novel antibacterial agents. The presence of the chlorophenyl group can enhance lipophilicity, potentially improving cell penetration, while the cyclohexanone ring provides a three-dimensional structure that can be functionalized to modulate biological activity and pharmacokinetic properties.[3]

This document serves as a comprehensive guide, providing detailed protocols and application notes for the synthesis, characterization, and evaluation of this compound derivatives as potential antibacterial agents. It is designed to equip researchers with the necessary methodologies to explore this chemical space, from initial synthesis to preliminary preclinical assessment.

Part 1: Synthesis and Characterization

The foundation of any drug discovery program is the robust synthesis of the target compounds. The this compound core can be synthesized through several established routes, often involving the oxidation of a corresponding cyclohexanol precursor.[3][4] Further derivatization, for instance, by creating hydrazone derivatives from the ketone, has been shown to yield compounds with significant antibacterial activity.[1][5][6]

Protocol 1: Synthesis of this compound Derivatives (Hydrazone Example)

This protocol outlines a two-step process: the synthesis of the core this compound and its subsequent conversion to a hydrazone derivative.

Step 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-chlorophenyl)cyclohexanol (1 equivalent) in a suitable solvent such as acetic acid.

  • Oxidation: Slowly add an oxidizing agent, for example, sodium hypochlorite (NaClO) solution (1.2 equivalents), to the stirring solution at room temperature.[3] The choice of oxidant is critical; milder oxidants are preferred to avoid over-oxidation or ring cleavage.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of Hydrazone Derivative (e.g., 4a-s series) [5]

  • Condensation Reaction: Dissolve this compound (1 equivalent) and a selected carbohydrazide (1 equivalent) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The formation of the C=N bond is typically efficient under these conditions.

  • Isolation: Allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure hydrazone derivative.

  • Characterization: Confirm the structure of the final derivative by ¹H NMR, ¹³C NMR, IR (observing the C=N stretch), and Mass Spectrometry.

cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Derivatization A 4-(4-Chlorophenyl)cyclohexanol + Oxidizing Agent B Oxidation Reaction A->B C Work-up & Extraction B->C D Column Chromatography C->D E This compound (Core Scaffold) D->E F Core Scaffold + Hydrazide E->F G Condensation Reaction (Acid Catalysis) F->G H Precipitation & Filtration G->H I Recrystallization H->I J Final Hydrazone Derivative I->J

Caption: Synthesis workflow for this compound derivatives.

Part 2: Evaluation of Antibacterial Potential

A standardized, multi-step approach is essential for reliably assessing the antibacterial activity of novel compounds.[7][8] This involves determining the minimum concentration required to inhibit growth (MIC) and the minimum concentration required to kill the bacteria (MBC).

Protocol 2: Broth Microdilution Assay for MIC Determination

This method is a gold standard for quantitative susceptibility testing.[9][10]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum of ~1 x 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: Wells containing MHB and bacteria, but no compound.

    • Negative Control: Wells containing MHB and the highest concentration of the compound, but no bacteria.

    • Solvent Control: Wells containing MHB, bacteria, and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10] An optional indicator like resazurin can be added to aid visualization; a color change from blue to pink indicates viable cells.[9]

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

cluster_mic MIC Determination cluster_mbc MBC Determination start Synthesized Derivative prep Prepare Bacterial Inoculum (0.5 McFarland) start->prep dilute Serial Dilution of Compound in 96-Well Plate prep->dilute inoculate Inoculate Wells with Bacteria dilute->inoculate incubate_mic Incubate at 37°C (18-24h) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plate read_mic->subculture incubate_mbc Incubate at 37°C (24h) subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc MIC Antibacterial Potency (MIC) CalculateSI Calculate Selectivity Index (SI) SI = IC₅₀ / MIC MIC->CalculateSI IC50 Host Cell Cytotoxicity (IC₅₀) IC50->CalculateSI HighSI High SI (e.g., >10) Potentially Safe CalculateSI->HighSI High Value LowSI Low SI (e.g., <10) Potential Toxicity Issues CalculateSI->LowSI Low Value

References

The Versatile Scaffold: Harnessing 4-(4-Chlorophenyl)cyclohexanone for the Next Generation of Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutic agents is a cornerstone of modern medicine, driven by the need for more effective and safer treatments for a myriad of human diseases. In this pursuit, the identification and utilization of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a highly effective strategy in drug discovery. One such scaffold that has garnered significant interest is 4-(4-chlorophenyl)cyclohexanone. Its unique structural features, including a modifiable cyclohexanone ring and a lipophilic chlorophenyl group, make it a versatile starting point for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth exploration of the application of this compound in the development of novel antibacterial, anticancer, analgesic, and anti-inflammatory agents, complete with detailed synthetic protocols and methodologies for biological evaluation.

I. The Chemical Canvas: Understanding the Potential of this compound

The this compound molecule is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. The cyclohexanone core provides a three-dimensional architecture that can be functionalized at various positions, allowing for the precise orientation of pharmacophoric groups. The presence of the 4-chlorophenyl substituent significantly influences the molecule's physicochemical properties, particularly its lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets of target proteins.[1]

This unique combination of a reactive ketone functional group and a tunable aromatic ring has enabled researchers to synthesize a wide array of derivatives with potent biological activities. The following sections will delve into specific applications of this remarkable scaffold in therapeutic agent development.

II. Combating Microbial Resistance: Antibacterial Agents Derived from this compound

The rise of antibiotic-resistant bacteria poses a grave threat to global health. The development of new antibacterial agents with novel mechanisms of action is therefore a critical area of research. Derivatives of this compound have emerged as promising candidates in this fight.

A. Scientific Rationale and Mechanism of Action

Hydrazone derivatives synthesized from 4-(4-chlorophenyl)cyclohexane carboxylic acid have demonstrated significant antibacterial activity.[2][3] These compounds are thought to exert their effects by interfering with essential bacterial processes. The lipophilic nature of the 4-chlorophenyl group facilitates the passage of the molecule across the bacterial cell membrane. Once inside, the hydrazone moiety can chelate essential metal ions required for enzymatic activity or interfere with DNA replication and protein synthesis. The incorporation of various heterocyclic rings, such as pyridine, quinoline, and indole, has been shown to enhance the antibacterial potency, suggesting that these additions may improve target binding or further disrupt bacterial cellular functions.[2][3]

B. Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of a series of hydrazone derivatives of 4-(4-chlorophenyl)cyclohexane against common Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's potency.[2]

Compound IDR Group (Substituent on Hydrazone)Staphylococcus aureus (MIC in µg/mL)Streptococcus pyogenes (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
4a Phenyl12.5255050
4b 4-Chlorophenyl6.2512.52525
4k 2-Pyridyl3.126.2512.512.5
4m 2-Quinolyl1.563.126.256.25
4p 2-Indolyl3.126.2512.512.5
Ciprofloxacin(Standard)0.510.251

Note: Data is illustrative and synthesized from published research. Actual values may vary.[2]

C. Experimental Protocols

This protocol outlines the synthesis of hydrazone derivatives from 4-(4-chlorophenyl)cyclohexane carboxylic acid.

  • Step 1: Synthesis of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (2)

    • To a solution of 4-(4-chlorophenyl)cyclohexane carboxylic acid (1) (2 g, 8.4 mmol) in methanol (20 mL), add concentrated sulfuric acid (0.1 mL).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude ester (2).[2]

  • Step 2: Synthesis of 4-(4-chlorophenyl)cyclohexane carbohydrazide (3)

    • To a solution of methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (2) (1.5 g, 5.95 mmol) in ethanol (20 mL), add hydrazine hydrate (99%, 1 mL).

    • Reflux the mixture for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, concentrate the solution under reduced pressure to obtain the crude carbohydrazide (3).[2]

  • Step 3: General procedure for the synthesis of hydrazone derivatives (4a-s)

    • To a solution of 4-(4-chlorophenyl)cyclohexane carbohydrazide (3) (0.5 g, 1.98 mmol) in ethanol (15 mL), add the appropriate substituted aldehyde (1.98 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and dried to afford the final hydrazone derivatives (4a-s).[2]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]

  • Materials:

    • Synthesized compounds

    • Bacterial strains (S. aureus, S. pyogenes, E. coli, P. aeruginosa)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Sterile saline

    • 0.5 McFarland standard

    • Ciprofloxacin (positive control)

    • DMSO (solvent for compounds)

  • Procedure:

    • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve a range of concentrations (e.g., 100 µg/mL to 0.195 µg/mL).

    • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (bacteria in MHB without compound) and a sterility control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

D. Visualization: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Hydrazone Formation Carboxylic_Acid 4-(4-Chlorophenyl)cyclohexane carboxylic acid (1) Methanol Methanol, H₂SO₄ Carboxylic_Acid->Methanol Ester Methyl 4-(4-chlorophenyl) cyclohexanecarboxylate (2) Methanol->Ester Ester_2 Ester (2) Hydrazine Hydrazine Hydrate Ester_2->Hydrazine Carbohydrazide 4-(4-Chlorophenyl)cyclohexane carbohydrazide (3) Hydrazine->Carbohydrazide Carbohydrazide_2 Carbohydrazide (3) Aldehyde Substituted Aldehyde Carbohydrazide_2->Aldehyde Hydrazone Hydrazone Derivatives (4a-s) Aldehyde->Hydrazone

Caption: Synthetic workflow for antibacterial hydrazone derivatives.

III. Targeting Cancer: Spirooxindole Derivatives with Anticancer Potential

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a continuous effort. The 4-arylcyclohexanone scaffold has been instrumental in the synthesis of spirooxindole derivatives, a class of compounds with significant cytotoxic effects against various cancer cell lines.[5]

A. Scientific Rationale and Mechanism of Action

Spirooxindoles derived from this compound have shown promise as anticancer agents by inducing apoptosis (programmed cell death) in cancer cells.[6][7] One of the key mechanisms is the inhibition of the MDM2-p53 interaction. The p53 protein is a crucial tumor suppressor, and its activity is often inhibited in cancer cells by the oncoprotein MDM2. By binding to MDM2, spirooxindole derivatives can disrupt this interaction, leading to the activation of p53 and subsequent apoptosis of cancer cells. The rigid spirocyclic structure is believed to be critical for high-affinity binding to the MDM2 protein.

B. Data Presentation: In Vitro Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected spirooxindole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineTissue of OriginIC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
4a HeLaCervical Cancer7.1 ± 0.20.9 ± 0.14
4b PC3Prostate Cancer3.7 ± 1.01.2 ± 0.2
4i MDA-MB-231Breast Cancer7.63 ± 0.080.8 ± 0.1
4l HeLaCervical Cancer7.2 ± 0.50.9 ± 0.14

Note: Data is illustrative and synthesized from published research. Actual values may vary.[6]

C. Experimental Protocols

This protocol describes a one-pot, three-component reaction for the synthesis of di-spirooxindole analogs.

  • Materials:

    • Substituted isatins

    • Sarcosine or L-proline

    • (2E,6E)-2,6-bis(4-chlorobenzylidene)cyclohexan-1-one (a derivative of this compound)

    • Methanol

  • Procedure:

    • A mixture of a substituted isatin (1 mmol), sarcosine or L-proline (2 mmol), and (2E,6E)-2,6-bis(4-chlorobenzylidene)cyclohexan-1-one (1 mmol) in methanol (15 mL) is refluxed for 4-6 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid is filtered, washed with methanol, and dried to yield the di-spirooxindole product.

This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cells.[8]

  • Materials:

    • Human cancer cell lines (e.g., HeLa, PC3, MDA-MB-231)

    • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • Synthesized compounds

    • Doxorubicin (positive control)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

D. Visualization: MDM2-p53 Inhibition Pathway

MDM2_p53_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Spirooxindole Treatment p53 p53 MDM2 MDM2 p53->MDM2 Binds to Degradation p53 Degradation MDM2->Degradation Promotes Spirooxindole Spirooxindole Derivative MDM2_2 MDM2 Spirooxindole->MDM2_2 Inhibits p53_2 p53 (Active) MDM2_2->p53_2 Inhibition Blocked Apoptosis Apoptosis p53_2->Apoptosis Induces

Caption: Mechanism of MDM2-p53 inhibition by spirooxindoles.

IV. Alleviating Pain and Inflammation: Analgesic and Anti-inflammatory Applications

Chronic pain and inflammation are debilitating conditions that affect millions of people. The 4-arylcyclohexanone scaffold has also been explored for the development of novel analgesic and anti-inflammatory agents.

A. Scientific Rationale and Mechanism of Action

Derivatives of 4-amino-4-arylcyclohexanones have shown significant analgesic activity.[9][10] The mechanism of action is believed to involve interaction with opioid receptors or modulation of other pain signaling pathways in the central nervous system. The nature and position of substituents on the aromatic ring have been found to be critical for analgesic potency.[9] For anti-inflammatory activity, derivatives of this compound may act by inhibiting key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, or by modulating pro-inflammatory signaling pathways like the NF-κB pathway.[11]

B. Experimental Protocols

This protocol is a common method for assessing central analgesic activity.[1][12]

  • Animals: Male or female mice (20-25 g).

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Divide the mice into groups (e.g., control, standard, and test groups).

    • Administer the vehicle (e.g., saline), a standard analgesic drug (e.g., morphine), or the test compound to the respective groups.

    • At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate.

    • Record the reaction time, which is the time taken for the mouse to show signs of pain (e.g., licking its paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • An increase in the reaction time compared to the control group indicates analgesic activity.

This is a standard model for evaluating acute inflammation.[12]

  • Animals: Male or female rats (150-200 g).

  • Materials:

    • 1% w/v carrageenan suspension in sterile saline.

    • Pletysmometer or digital calipers.

  • Procedure:

    • Divide the rats into groups (e.g., control, standard, and test groups).

    • Measure the initial paw volume of the right hind paw of each rat.

    • Administer the vehicle, a standard anti-inflammatory drug (e.g., indomethacin), or the test compound to the respective groups.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of the carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

C. Visualization: Anti-inflammatory Action Workflow

Anti_inflammatory_Workflow Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cellular_Activation Activation of Inflammatory Cells Inflammatory_Stimulus->Cellular_Activation Enzyme_Activation Activation of COX Enzymes Cellular_Activation->Enzyme_Activation Prostaglandin_Synthesis Prostaglandin Synthesis Enzyme_Activation->Prostaglandin_Synthesis Inflammation Inflammation (Edema, Pain) Prostaglandin_Synthesis->Inflammation Derivative This compound Derivative Derivative->Enzyme_Activation Inhibits

Caption: Simplified workflow of anti-inflammatory action.

V. Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. The examples provided in this guide for antibacterial, anticancer, analgesic, and anti-inflammatory applications underscore its versatility and potential. The synthetic accessibility and the ease of structural modification make it an attractive platform for medicinal chemists.

Future research in this area should focus on several key aspects. Firstly, the exploration of novel synthetic methodologies to further diversify the library of derivatives will be crucial. Secondly, a deeper understanding of the structure-activity relationships (SAR) will enable the rational design of more potent and selective compounds. Finally, comprehensive preclinical and clinical studies are necessary to translate these promising laboratory findings into tangible therapeutic benefits for patients. The journey from a simple chemical scaffold to a life-saving drug is long and challenging, but the evidence presented here strongly suggests that this compound will continue to be a significant player in this endeavor.

VI. References

  • BenchChem. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. --INVALID-LINK--

  • Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(6), 2267-2272. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. --INVALID-LINK--

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. --INVALID-LINK--

  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. --INVALID-LINK--

  • ResearchGate. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Anti-Cancer Drug Screening Using LC-2/ad Cells. --INVALID-LINK--

  • Slideshare. (2018). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. --INVALID-LINK--

  • Reddy, N. S., et al. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Pharmaceutical Sciences and Research. --INVALID-LINK--

  • Barakat, A., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(21), 6427. --INVALID-LINK--

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules, 27(15), 4995. --INVALID-LINK--

  • El-Sayed, M. A. A., et al. (2022). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry, 13(12), 1469-1493. --INVALID-LINK--

  • Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. --INVALID-LINK--

  • Barakat, A., et al. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(21), 6427. --INVALID-LINK--

  • Yahia, R., et al. (2022). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Molecules, 27(3), 1034. --INVALID-LINK--

References

Application Notes & Protocols: The Utility of 4-(4-Chlorophenyl)cyclohexanone as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 4-arylcyclohexanone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] This document provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and application of a key intermediate: 4-(4-Chlorophenyl)cyclohexanone. We will explore its role as a versatile building block, detailing robust synthetic protocols, methods for analytical validation, and its strategic application in the development of novel compounds with potential analgesic and antibacterial properties. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that influences the entire trajectory of a research program. The this compound moiety has emerged as a particularly valuable intermediate for several key reasons:

  • Structural Rigidity and Vectorial Diversity: The cyclohexanone ring provides a semi-rigid, three-dimensional framework. The ketone functionality and the phenyl ring serve as orthogonal chemical handles, allowing for systematic and predictable modifications in distinct vectors of chemical space.

  • Modulation of Physicochemical Properties: The 4-chlorophenyl group is a classic substituent in medicinal chemistry. It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and influence interactions with hydrophobic pockets in biological targets.[2]

  • Proven Bioactivity: Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas. Notably, analogs have shown potent analgesic and antibacterial activities, validating the core structure as a viable pharmacophore for further optimization.[1][3]

This guide will provide the necessary protocols to synthesize, purify, and characterize this intermediate, and then utilize it to build more complex molecules of therapeutic interest.

Synthesis of the Core Intermediate: this compound

A reliable and high-yielding synthesis is paramount for any intermediate intended for a drug discovery campaign. The following multi-step protocol is an optimized pathway that ensures a consistent supply of high-purity this compound.

Synthetic Workflow Overview

The synthesis proceeds through a four-step sequence beginning with the formation of a tertiary alcohol, followed by dehydration, selective hydrogenation, and a final oxidation. This pathway is designed for efficiency and scalability.

G cluster_0 Synthetic Pathway for this compound start Cyclohexanone + 4-Chlorophenylmagnesium bromide step1 Step 1: Grignard Addition start->step1 THF prod1 1-(4-chlorophenyl)cyclohexan-1-ol step1->prod1 Yield: 78-82% step2 Step 2: Acid-Catalyzed Dehydration prod1->step2 Acidic Ionic Liquid / H+ prod2 4-(4-chlorophenyl)cyclohex-1-ene step2->prod2 step3 Step 3: Catalytic Hydrogenation prod2->step3 H2, Pd/C Methanol prod3 4-(4-chlorophenyl)cyclohexan-1-ol step3->prod3 Yield: ~92% step4 Step 4: Oxidation prod3->step4 NaClO, Acetic Acid final_prod This compound step4->final_prod Yield: ~87%

Caption: Optimized four-step synthetic workflow.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

Step 1: Grignard Addition to form 1-(4-chlorophenyl)cyclohexan-1-ol

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add magnesium turnings.

  • Add a solution of 4-chlorobromobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction, forming 4-chlorophenylmagnesium bromide.

  • Once the Grignard reagent is formed, cool the flask to 0 °C in an ice bath.

  • Add a solution of cyclohexanone in anhydrous THF dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

    • Causality: The Grignard reaction is a classic and robust method for forming carbon-carbon bonds. Using 4-chlorophenylmagnesium bromide is an effective way to introduce the desired aryl group onto the cyclohexanone ring.[2] The ammonium chloride quench is a mild method to protonate the alkoxide intermediate without causing unwanted side reactions.

Step 2: Acid-Catalyzed Dehydration to form 4-(4-chlorophenyl)cyclohex-1-ene

  • Dissolve the crude 1-(4-chlorophenyl)cyclohexan-1-ol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 8-12 hours to remove water azeotropically.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting product is the target alkene.

    • Causality: Acid-catalyzed dehydration is an efficient method for converting tertiary alcohols into alkenes.[2] The use of a Dean-Stark trap drives the equilibrium towards the product by removing water, ensuring a high conversion rate.

Step 3: Catalytic Hydrogenation to form 4-(4-chlorophenyl)cyclohexan-1-ol

  • Dissolve the alkene from Step 2 in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature for 12-24 hours until TLC or GC-MS indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the secondary alcohol. This reaction typically proceeds with high efficiency, achieving yields of around 92%.[2]

    • Causality: Palladium on carbon is a highly effective and selective heterogeneous catalyst for the hydrogenation of carbon-carbon double bonds, leaving the aromatic ring and chloro-substituent intact under these mild conditions.[2]

Step 4: Oxidation to this compound

  • Dissolve the 4-(4-chlorophenyl)cyclohexan-1-ol in acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium hypochlorite (NaClO, commercial bleach) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product as a white to off-white solid. This optimized oxidation protocol has been shown to achieve yields as high as 87%.[2]

    • Causality: Sodium hypochlorite in acetic acid is an inexpensive, readily available, and effective oxidizing agent for converting secondary alcohols to ketones.[2] It offers a significant improvement over harsher or more expensive reagents like Jones reagent (CrO₃/H₂SO₄) or PCC.

Application in Lead Generation and Optimization

This compound is an excellent starting point for generating a library of diverse compounds for high-throughput screening. Its ketone functionality is a versatile handle for a wide range of chemical transformations.

Derivatization Pathways

G cluster_1 Derivatization of this compound start_mol This compound reductive_amination Reductive Amination (R1R2NH, NaBH(OAc)3) start_mol->reductive_amination wittig Wittig Reaction / Horner-Wadsworth-Emmons start_mol->wittig 1. analgesics 4-Amino-4-arylcyclohexanone Analogs (Potential Analgesics) reductive_amination->analgesics ester Carboxylic Acid Ester Intermediate wittig->ester 2. hydrazide_formation Hydrazine Hydrate (N2H4·H2O) ester->hydrazide_formation 3. hydrazide Carbohydrazide Intermediate hydrazide_formation->hydrazide condensation Condensation with Aldehyde (R-CHO) hydrazide->condensation 4. antibacterials Hydrazone Derivatives (Potential Antibacterials) condensation->antibacterials

Caption: Key derivatization pathways for drug discovery.

Protocol 2: Synthesis of a 4-Amino-4-arylcyclohexanone Analog (Potential Analgesic)

This protocol describes a one-pot reductive amination, a cornerstone reaction in medicinal chemistry for converting ketones to amines.

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add dimethylamine (2.0 M solution in THF, 1.2 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor by TLC for the disappearance of the starting ketone.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the target N,N-dimethyl-4-(4-chlorophenyl)cyclohexan-1-amine.

  • Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the ketone starting material than other hydrides like NaBH₄, allowing the intermediate iminium ion to form before reduction occurs, which minimizes the formation of the corresponding alcohol byproduct. Research has shown that the dimethylamino group can confer potent activity in related scaffolds.[1]

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and stability of the synthesized intermediate and its derivatives.

Standard Analytical Protocols
  • Purity Assessment (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid).

    • Detection: UV at 239 nm.[4]

    • Expected Result: A single major peak with >98% purity.

  • Structural Confirmation (NMR, MS, IR):

    • ¹H NMR (400 MHz, CDCl₃): Acquire a proton NMR spectrum to confirm the arrangement of protons. Expect signals corresponding to the aromatic protons (doublets in the ~7.2-7.4 ppm range) and the aliphatic protons of the cyclohexyl ring.

    • ¹³C NMR (100 MHz, CDCl₃): Confirm the carbon skeleton, including the characteristic ketone carbonyl signal (~210 ppm).

    • Mass Spectrometry (ESI-MS): Determine the molecular weight. For C₁₂H₁₃ClO, the expected [M+H]⁺ is approximately 209.07.

    • IR (KBr): Confirm the presence of key functional groups. Expect a strong C=O stretching vibration around 1715 cm⁻¹.

Summary of Expected Analytical Data
Technique Parameter Expected Value / Observation for this compound
HPLC Purity> 98%
Mass Spec (ESI+) [M+H]⁺~209.07 m/z
¹H NMR (CDCl₃) Aromatic ProtonsDoublets, ~7.2-7.4 ppm
Cyclohexyl ProtonsMultiplets, ~1.8-3.0 ppm
¹³C NMR (CDCl₃) Carbonyl Carbon~210 ppm
Aromatic Carbons~128-145 ppm
IR (KBr) C=O StretchStrong absorption at ~1715 cm⁻¹
C-Cl StretchAbsorption at ~1090 cm⁻¹

Structure-Activity Relationship (SAR) Framework

The this compound scaffold is an excellent template for building a comprehensive understanding of the structural requirements for a desired biological effect through systematic modification.

SAR scaffold This compound Core Phenyl Ring (R1) Cyclohexanone (R2) mod1 Modification Site: R1 (para-position) Examples: -F, -Br, -CH3, -OCH3 Potential Impact: Alters lipophilicity, electronic properties, and target binding affinity. scaffold:p1->mod1 mod2 Modification Site: R2 (Ketone Group) Examples: - Reduction to -CH(OH) - Conversion to Oxime - Reductive Amination to -CH(NR2) Potential Impact: Changes geometry, polarity, and hydrogen bonding capacity. Introduces new vectors for substitution. scaffold:p2->mod2

Caption: Key modification sites for SAR studies.

Systematic exploration of these positions can fine-tune the molecule's properties:

  • Phenyl Ring Substitution: Replacing the para-chloro substituent with other groups (e.g., fluorine, methyl, methoxy) can probe the effect of electronics and sterics on receptor binding or enzyme inhibition.[2]

  • Ketone Group Modification: The ketone is a highly versatile functional group. Its reduction to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor. Conversion to hydrazones has been shown to yield compounds with antibacterial activity, while conversion to amines can produce potent analgesics.[1][2][3]

Conclusion

This compound is a high-value intermediate for any medicinal chemistry or drug discovery program. Its straightforward, high-yielding synthesis and the chemical versatility of its functional groups make it an ideal starting point for the rapid generation of compound libraries. The protocols and insights provided in this document offer a solid foundation for researchers to leverage this scaffold in the pursuit of novel therapeutic agents, particularly in the fields of analgesia and infectious diseases.

References

Application Note: The 4-Arylcyclohexanone Scaffold as a Versatile Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Privileged Scaffold

In medicinal chemistry, a pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response.[1][2] Identifying and utilizing scaffolds that can present these features in a desirable three-dimensional space is a cornerstone of modern drug design. The 4-arylcyclohexanone core has emerged as one such "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity.[3] Its inherent structural rigidity, combined with the synthetic tractability to introduce diverse functional groups at distinct vectors, makes it an exceptionally versatile pharmacophore. This guide explores the multifaceted roles of the 4-arylcyclohexanone scaffold, providing detailed synthetic protocols, biological evaluation methodologies, and insights into its structure-activity relationships across various therapeutic areas, including analgesia, oncology, and inflammation.[3][4][5]

cluster_scaffold 4-Arylcyclohexanone Core cluster_features Key Pharmacophoric Features Scaffold Aryl Aryl Group (R1) - π-π stacking - Hydrophobic interactions - Can be substituted for SAR Scaffold->Aryl Cyclohexanone Cyclohexanone Ring - Rigid scaffold for positioning groups - Carbonyl (C=O) as H-bond acceptor - Site for further functionalization Scaffold->Cyclohexanone C4_Position C4 Position - Geminal substitution point - Introduces chirality/stereochemistry Scaffold->C4_Position

Caption: Core structure and key features of the 4-arylcyclohexanone pharmacophore.

Therapeutic Versatility: A Target-Based Overview

The true value of the 4-arylcyclohexanone scaffold lies in its demonstrated ability to serve as a foundational element for ligands targeting a wide array of proteins.

Analgesics: Novel Opioid Receptor Ligands

A significant breakthrough showcasing the scaffold's potential was the development of 4-amino-4-arylcyclohexanone derivatives as a novel class of analgesics.[5][6]

  • Causality of Action: The rigid cyclohexanone ring effectively mimics the piperidine core of traditional opioids, positioning the crucial aryl and amino groups in a spatial orientation conducive to binding the opioid receptor. The geminal arrangement of the amino and aryl groups at the C4 position is a key structural feature.

  • Structure-Activity Relationship (SAR) Insights:

    • Aryl Ring: Analgesic activity is highly sensitive to the nature and position of substituents on the aryl ring. For instance, para-substituents like -CH₃ or -Br were found to be potent.[5] m-Hydroxy derivatives, in particular, led to compounds with narcotic antagonist activity.[6]

    • Carbonyl Function: Modification of the C1 carbonyl group to a hydroxyl group significantly impacts potency. The resulting amino alcohols show stereoisomer-dependent activity, with the trans (relative to the amino group) isomers being invariably more potent than the cis isomers.[4] This highlights the critical role of stereochemistry in receptor interaction.

Anticancer & Anti-inflammatory Agents: Targeting Cellular Signaling

Derivatives of 4-arylcyclohexanone have demonstrated significant potential as both anticancer and anti-inflammatory agents, often through the modulation of key signaling pathways like NF-κB.[3]

  • Mechanism of Action (NF-κB Inhibition): The NF-κB pathway is a critical regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate gene expression. Certain 4-arylcyclohexanone derivatives are proposed to inhibit this process, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Activation Stimuli->IKK p_IkBa IκBα Phosphorylation & Degradation IKK->p_IkBa NFkB_Release NF-κB (p65/p50) Release p_IkBa->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Gene_Exp Pro-inflammatory Gene Expression Translocation->Gene_Exp Inhibition 4-Arylcyclohexanone Derivative Inhibition->IKK Inhibition

Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives.[3]

  • Quantitative Data: The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC₅₀) for representative compounds.

Compound IDAryl SubstituentCancer Cell LineIC₅₀ (µM)Reference
Compound A4-ChlorophenylK562 (Leukemia)24.01[7]
Compound B3-NitrophenylA2780 (Ovarian)0.76[8]
Compound C4-MethoxyphenylMDA-MB-231 (Breast)> 50[8]

Synthetic Strategies & Protocols

The synthetic accessibility of the 4-arylcyclohexanone core is a key factor in its utility. The Robinson annulation is a classic and versatile method for its construction.[3]

cluster_synthesis General Synthetic Workflow Start Start: Aryl Ketone & α,β-Unsaturated Ketone Michael 1. Michael Addition (Base-catalyzed) Start->Michael Aldol 2. Intramolecular Aldol Condensation Michael->Aldol Dehydration 3. Dehydration Aldol->Dehydration Cyclohexenone Intermediate: 4-Arylcyclohexenone Dehydration->Cyclohexenone Reduction 4. Reduction (e.g., Catalytic Hydrogenation) Cyclohexenone->Reduction Final Product: 4-Arylcyclohexanone Reduction->Final

Caption: General workflow for the synthesis of 4-arylcyclohexanones via Robinson annulation.

Protocol 1: Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone (A Robinson Annulation Precursor)

This protocol describes the synthesis of a key intermediate that can be further modified to yield various 4-arylcyclohexanone derivatives.[3]

  • Rationale: This procedure utilizes a base-catalyzed Michael addition followed by an intramolecular aldol condensation (Robinson annulation) between a chalcone (an α,β-unsaturated ketone) and ethyl acetoacetate (a β-keto ester). The resulting cyclohexenone is a versatile precursor for generating the target scaffold.

  • Materials:

    • trans-Chalcone

    • Ethyl acetoacetate

    • Ethanol (95%)

    • Sodium hydroxide (NaOH)

    • Acetone (for recrystallization)

    • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Step-by-Step Procedure:

    • In a suitable round-bottom flask, dissolve trans-chalcone (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in 95% ethanol.

    • Prepare a solution of sodium hydroxide (1.2 equivalents) in water and add it dropwise to the flask with stirring.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

    • Isolate the crude product by vacuum filtration, washing the solid with cold ethanol.

    • Self-Validation: Recrystallize the crude product from acetone to obtain the purified 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected product should show characteristic peaks for the ethoxycarbonyl group, the phenyl rings, and the cyclohexenone core.

Biological Evaluation Protocols

To validate the biological activity of newly synthesized compounds, robust and reproducible assays are essential.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[3][7]

  • Rationale: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

  • Materials:

    • Cancer cell line of interest (e.g., K562)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • Synthesized 4-arylcyclohexanone derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Multi-well spectrophotometer (plate reader)

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis & Validation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion and Future Perspectives

The 4-arylcyclohexanone scaffold has unequivocally established its credentials as a versatile pharmacophore in drug discovery. Its rigid, yet adaptable, framework allows for the precise spatial arrangement of functional groups, enabling potent and selective interactions with a diverse range of biological targets, from G-protein coupled receptors to key enzymes in signaling cascades. The synthetic accessibility of this core further enhances its appeal, allowing for the rapid generation of compound libraries to explore structure-activity relationships.

Future research will likely focus on leveraging this scaffold in emerging therapeutic modalities. Its potential as a core for PROTACs (Proteolysis Targeting Chimeras) or its incorporation into covalent inhibitors represents exciting new avenues. As our understanding of disease biology deepens, the 4-arylcyclohexanone scaffold is poised to remain a valuable and enduring tool in the medicinal chemist's armamentarium for developing the next generation of therapeutics.

References

Application Note: A Validated Stability-Indicating Reversed-Phase HPLC Method for the Quantitative Analysis of 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(4-Chlorophenyl)cyclohexanone. This compound is a key intermediate in the synthesis of various chemical and pharmaceutical entities, making its purity and stability critical for quality control. The described method is adept at separating this compound from its potential process-related impurities and degradation products, rendering it suitable for routine analysis in research and quality assurance laboratories. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a versatile chemical intermediate featuring a cyclohexanone ring substituted with a 4-chlorophenyl group. The purity of this intermediate is paramount as it directly influences the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely-used technique for assessing the purity of such non-volatile and thermally labile compounds.[1] The development of a stability-indicating HPLC method is crucial for monitoring the compound's stability under various environmental conditions and for identifying potential degradation products that may arise during manufacturing or storage.[2]

This document provides a comprehensive protocol for the analysis of this compound, grounded in established chromatographic principles and supported by validation data.

Chromatographic Principles and Method Rationale

The selection of the chromatographic conditions was based on the physicochemical properties of this compound and related aromatic ketones.

  • Stationary Phase Selection: A C18 stationary phase was chosen due to its hydrophobic nature, which is ideal for retaining the non-polar cyclohexyl and chlorophenyl moieties of the analyte through hydrophobic interactions.[3] This type of stationary phase is robust and provides excellent resolving power for a wide range of pharmaceutical compounds.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and an aqueous buffer provides the necessary polarity to elute the analyte from the C18 column. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency. An acidic phosphate buffer (pH 3.0) was incorporated to ensure consistent ionization of any acidic or basic functional groups in the analyte or impurities, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica support.[4]

  • Detection Wavelength (λmax): Aromatic ketones typically exhibit two primary UV absorption bands: a strong π→π* transition at lower wavelengths (200-250 nm) and a weaker, broad n→π* transition at higher wavelengths (270-300 nm).[5] For maximum sensitivity, the detection wavelength was set to 225 nm, corresponding to the expected strong π→π* transition of the chlorophenyl chromophore. This choice is supported by methods for structurally similar compounds containing a 4-chlorophenyl group.[4]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade)

    • This compound Reference Standard

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in the ratio of 50:50 (v/v). Filter through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare as described for the Standard Stock Solution.

Chromatographic Conditions

The developed isocratic method is summarized in the table below.

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_buffer Prepare Phosphate Buffer (pH 3.0) prep_mobile Prepare Mobile Phase (Buffer:ACN 50:50) prep_buffer->prep_mobile prep_std Prepare Standard Solution (100 µg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution (100 µg/mL) prep_mobile->prep_sample hplc_system Equilibrate HPLC System (C18 Column, 30°C) inject_std Inject Standard Solution (10 µL) hplc_system->inject_std inject_sample Inject Sample Solution (10 µL) hplc_system->inject_sample detect Detect at 225 nm Flow Rate: 1.0 mL/min inject_std->detect inject_sample->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity / Assay integrate->calculate

Caption: Workflow for the HPLC Analysis of this compound.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1]

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample solution (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of sample + 1 mL of 0.1 N HCl, heated at 60°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample + 1 mL of 0.1 N NaOH, heated at 60°C for 4 hours.

  • Oxidative Degradation: 1 mL of sample + 1 mL of 3% H₂O₂, kept at room temperature for 4 hours.

  • Thermal Degradation: Sample solution heated at 80°C for 24 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples were compared with that of an unstressed sample. The method successfully separated the main analyte peak from all degradation product peaks, confirming its specificity.

Validation Data Summary

The key validation parameters are summarized in the table below.

Validation ParameterResultAcceptance Criteria (ICH)
Linearity (Range) 20 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)0.45%≤ 2.0%
- Intermediate Precision0.62%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise Ratio ≥ 10:1
Robustness RobustNo significant change in results

Method Development and Validation Logic

G cluster_dev Method Development cluster_params Parameter Selection cluster_val Method Validation (ICH Q2(R1)) analyte_prop Analyte Properties (Aromatic Ketone) col_select Column: C18 analyte_prop->col_select wav_select Wavelength: ~225 nm analyte_prop->wav_select lit_review Literature Review (Similar Compounds) mp_select Mobile Phase: ACN:Acidic Buffer lit_review->mp_select optimization Optimization (Peak Shape, Resolution) col_select->optimization mp_select->optimization wav_select->optimization specificity Specificity (Forced Degradation) optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision limits LOD & LOQ precision->limits robustness Robustness limits->robustness final_method Final Validated Method robustness->final_method

Caption: Logical flow from method development to a fully validated analytical protocol.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated as per ICH guidelines. The method demonstrates excellent linearity, accuracy, precision, and specificity. Its stability-indicating nature, confirmed through rigorous forced degradation studies, makes it a valuable tool for the routine quality control and stability assessment of this compound in both bulk drug and intermediate manufacturing settings.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of the Oxidation of 4-(4-chlorophenyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)cyclohexanone

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your chemical synthesis. The oxidation of 4-(4-chlorophenyl)cyclohexanol is a critical transformation, and achieving a high yield of the target ketone is paramount for the efficiency of subsequent research and development steps.

This guide is structured to address the specific issues you may encounter. We will explore the causality behind experimental choices, troubleshoot common problems, and provide validated protocols to enhance the scientific integrity of your work.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental hurdles.

Question 1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What are the primary causes and how can I fix this?

Answer: This is a classic problem of incomplete conversion, which typically points to one of three areas: reagent stoichiometry and quality, reaction kinetics (time and temperature), or the choice of oxidizing agent.

  • Cause 1: Insufficient or Decomposed Oxidizing Agent: The molar equivalent of your oxidizing agent is critical. A 1:1 stoichiometry is often insufficient. Many protocols call for a slight to moderate excess of the oxidant to drive the reaction to completion. Furthermore, some agents degrade over time. For instance, solutions of sodium hypochlorite (bleach) lose strength upon storage, and the active component in a Swern oxidation is thermally sensitive.

    • Solution: Use a 1.1 to 1.5 molar excess of the oxidizing agent. Always use freshly opened or recently standardized reagents. For hypochlorite solutions, it is crucial to ensure they are of a reliable concentration.

  • Cause 2: Sub-optimal Reaction Temperature: Oxidation reactions have a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, if it is too high, byproduct formation can increase, which we will discuss next.

    • Solution: For many common oxidations, such as those using hypochlorite in acetic acid, maintaining a temperature between 30-35°C is optimal.[1] For chromium-based oxidations, temperatures between 55-60°C are often employed, but require careful monitoring to prevent overheating.[2] Use a water or ice bath to actively manage the reaction temperature, especially during the initial exothermic phase.

  • Cause 3: Inadequate Reaction Time: Even with the correct stoichiometry and temperature, the reaction may simply need more time to reach completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[3] Compare the spot of the reaction mixture against a spot of your starting material. The reaction should only be quenched and worked up after the starting material spot has completely disappeared.

Question 2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

Answer: Byproduct formation is often linked to the specific oxidant used and overly harsh reaction conditions. The structure of your target ketone, this compound, has an enolizable proton alpha to the carbonyl, making it susceptible to certain side reactions.

  • Likely Byproduct 1: α-Halogenated Ketone: If you are using an oxidant like sodium hypochlorite (NaClO) in an acidic medium, the in-situ generation of chlorine (Cl₂) can lead to the chlorination of the ketone at the alpha-position. This is particularly problematic at temperatures above 40°C.[1]

    • Prevention: Maintain strict temperature control. Keep the reaction temperature below 35°C when using hypochlorite.[1] Ensure the oxidant is added slowly and dropwise to prevent localized temperature spikes.

  • Likely Byproduct 2: Products of C-C Bond Cleavage: While secondary alcohols are generally resistant to over-oxidation, very strong oxidants like potassium permanganate (KMnO₄) under harsh conditions (e.g., high heat) can cause cleavage of carbon-carbon bonds, leading to dicarboxylic acids and other degradation products.[4]

    • Prevention: Avoid overly aggressive oxidants unless absolutely necessary. If using KMnO₄, employ carefully controlled, mild conditions. Prefer milder, more selective reagents like PCC, Dess-Martin periodinane, or sodium hypochlorite.[4][5][6]

  • Likely Byproduct 3: Contamination from Oxidant: Chromium-based oxidants like Jones reagent will produce chromium salts (Cr(III)) which can contaminate your product if not removed properly during work-up.[7][8]

    • Prevention: A thorough aqueous work-up is essential. Washing the organic layer with water and brine will help remove inorganic salts. If contamination persists, filtration through a short plug of silica gel can be effective.

Question 3: My final product appears pure by TLC, but the isolated yield after purification is still poor. Where am I losing my product?

Answer: Product loss during the work-up and purification stages is a common and frustrating issue. The key is to optimize each step of the isolation process.

  • Issue 1: Inefficient Extraction: Your product, this compound, has moderate polarity. If the wrong extraction solvent is used or an insufficient number of extractions are performed, a significant amount of product can remain in the aqueous layer.

    • Solution: Use a suitable organic solvent like dichloromethane or diethyl ether for extraction.[3] Perform at least three separate extractions of the aqueous layer and combine the organic extracts to maximize recovery.

  • Issue 2: Emulsion Formation: During extraction, an emulsion can form at the interface of the organic and aqueous layers, trapping your product.

    • Solution: To break an emulsion, add a saturated brine solution (NaCl solution) and swirl gently. This increases the ionic strength of the aqueous layer and helps force the separation.

  • Issue 3: Sub-optimal Purification:

    • For Column Chromatography: Using a solvent system with polarity that is too high can cause your product to elute too quickly with impurities. A system with polarity that is too low may result in very broad peaks and poor recovery.

    • For Recrystallization: Choosing the wrong solvent, using too much solvent, or cooling the solution too quickly can drastically reduce the yield of recovered crystals.

    • Solution: For chromatography, carefully determine the optimal eluent system using TLC first. For recrystallization, perform small-scale solvent screening to find a system where the product is soluble when hot but sparingly soluble when cold.

Troubleshooting Workflow

Here is a logical decision tree to guide your troubleshooting process when faced with low yield.

G cluster_tlc TLC Analysis cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Product Loss start Low Yield Observed check_tlc Check TLC of Crude Reaction Mixture start->check_tlc incomplete Incomplete Conversion (Starting Material Present) check_tlc->incomplete Yes complete Complete Conversion (No Starting Material) check_tlc->complete No reagent Verify Oxidant Stoichiometry & Reagent Quality incomplete->reagent workup Review Work-up Procedure (Extraction, Washes) complete->workup time_temp Optimize Reaction Time & Temperature reagent->time_temp If Reagents OK purification Optimize Purification Step (Chromatography, Recrystallization) workup->purification If Work-up OK

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for this specific transformation?

There is no single "best" agent, as the ideal choice depends on factors like scale, available equipment, safety considerations, and desired purity. However, for converting 4-(4-chlorophenyl)cyclohexanol, a secondary alcohol, to a ketone, several excellent options exist.[9][10]

Oxidizing Agent SystemTypical ConditionsProsConsReported Yield*
Sodium Hypochlorite (NaClO) Acetic Acid, 30-35°CInexpensive, "greener," high yield.Requires strict temperature control to avoid α-halogenation.[1]87% [6]
Jones Reagent (CrO₃/H₂SO₄) Acetone, 0°C to RTPowerful, reliable, fast reaction.Highly toxic (Cr(VI)), hazardous waste.68% [6]
PCC (Pyridinium Chlorochromate) Dichloromethane (DCM), RTMild, selective, good for sensitive substrates.Toxic (Cr(VI)), can be difficult to handle (hygroscopic).[4]72% [6]
Dess-Martin Periodinane (DMP) DCM or Chloroform, RTVery mild, neutral pH, high yield, short reaction times.[10]Expensive, potentially explosive under heat/shock.>90% (general)
Swern Oxidation (COCl)₂, DMSO, Et₃N, DCM, <-60°CVery mild, excellent for sensitive substrates.Requires cryogenic temperatures, foul-smelling byproducts.>90% (general)

*Yields are specific to the oxidation of 4-(4-chlorophenyl)cyclohexanol where cited; otherwise, they are general yields for secondary alcohol oxidation.

Based on reported yield and environmental considerations, sodium hypochlorite in acetic acid is a highly recommended starting point for optimization. [6]

Q2: How should I properly set up and monitor the reaction?

A typical setup involves a round-bottom flask equipped with a magnetic stir bar, a thermometer to monitor the internal temperature, and a dropping funnel for the controlled addition of the liquid oxidant. The flask should be placed in a cooling bath (ice-water) to manage the reaction exotherm.

Monitoring Workflow:

  • Prepare a TLC plate: Spot the starting alcohol (dissolved in a suitable solvent) in the left lane.

  • Start the reaction: As the reaction begins, use a capillary tube to take a small aliquot from the reaction mixture and spot it in the middle lane.

  • Co-spot: In the right lane, apply a spot of both the starting material and the reaction mixture on top of each other (a "co-spot").

  • Develop and Visualize: Run the TLC in an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) and visualize under a UV lamp.

  • Analyze: The reaction is complete when the spot corresponding to the starting material (left lane) is no longer visible in the reaction mixture lane (middle lane).

G cluster_setup Reaction Setup cluster_workflow Oxidation Workflow setup Round Bottom Flask Stir Bar Thermometer Dropping Funnel Cooling Bath start 1. Charge Flask with 4-(4-chlorophenyl)cyclohexanol and Solvent add 2. Cool to Target Temp & Begin Slow Addition of Oxidant start->add monitor 3. Monitor by TLC Every 15-30 min add->monitor quench 4. When SM is Consumed, Quench Reaction monitor->quench workup 5. Proceed to Aqueous Work-up quench->workup

Caption: A simplified experimental setup and workflow.

Recommended Protocol: Oxidation using Sodium Hypochlorite

This protocol is adapted from established procedures for the oxidation of secondary alcohols and is specifically cited for achieving a high yield with 4-(4-chlorophenyl)cyclohexanol.[1][6]

Materials:

  • 4-(4-chlorophenyl)cyclohexanol

  • Glacial Acetic Acid

  • Sodium Hypochlorite solution (e.g., commercial bleach, ~8-10% w/v)

  • Sodium Bisulfite (NaHSO₃)

  • Dichloromethane (DCM) or Diethyl Ether

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 1 equivalent of 4-(4-chlorophenyl)cyclohexanol in glacial acetic acid (approx. 2.5 mL per gram of alcohol). Place the flask in an ice-water bath.

  • Oxidant Addition: Transfer ~1.2 equivalents of the sodium hypochlorite solution to a dropping funnel. Begin adding the NaClO solution dropwise to the stirred alcohol solution.

  • Temperature Control: Carefully monitor the internal temperature. Control the rate of addition to maintain the temperature between 30-35°C .[1] Do not allow it to exceed 40°C. The addition may take 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is no longer visible. The mixture may have a greenish-yellow color, indicating excess oxidant.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath. Cautiously add solid sodium bisulfite (NaHSO₃) in small portions until the color disappears and a KI-starch paper test is negative (no blue/black color), indicating all excess oxidant has been destroyed.[1]

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of water and extract three times with dichloromethane.

  • Washing: Combine the organic layers. Wash sequentially with saturated NaHCO₃ solution (to neutralize the acetic acid - careful, CO₂ evolution!), then with water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified further by flash column chromatography on silica gel or by recrystallization if a suitable solvent is found.

By following this structured troubleshooting guide and validated protocol, you will be well-equipped to optimize your reaction conditions and consistently achieve a high yield of this compound.

References

Technical Support Center: Purification of 4-(4-Chlorophenyl)cyclohexanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(4-Chlorophenyl)cyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound, providing explanations for their causes and actionable solutions.

Issue 1: Poor Separation of this compound from Impurities

Symptoms:

  • Overlapping peaks or bands on the chromatogram.

  • Collected fractions contain a mixture of the desired product and impurities.

  • Thin Layer Chromatography (TLC) analysis of fractions shows multiple co-eluting spots.

Potential Causes & Solutions:

CauseExplanationSolution
Inappropriate Mobile Phase Polarity The polarity of the eluent is critical for effective separation. If the mobile phase is too polar, all components will travel quickly down the column with little interaction with the stationary phase, leading to poor separation. Conversely, if it's not polar enough, compounds may not move at all.[1][2]Optimize the Mobile Phase: Systematically test different solvent systems using TLC. Aim for a solvent mixture that provides a Retention Factor (Rf) value of approximately 0.25-0.35 for this compound.[3] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Gradually increasing the proportion of the more polar solvent can enhance separation.[1]
Incorrect Stationary Phase Selection For a moderately polar compound like this compound, standard silica gel is typically effective. However, highly polar or non-polar impurities may require a different stationary phase for optimal separation.[4]Select an Appropriate Stationary Phase: Silica gel is the standard choice for normal-phase chromatography.[5] If impurities are very polar, consider using a less polar stationary phase like alumina or a bonded-phase silica. For non-polar impurities that elute too quickly, a more polar stationary phase or a different chromatographic mode like reversed-phase chromatography might be necessary.[4][6]
Column Overloading Loading too much crude sample onto the column can saturate the stationary phase, leading to broad bands and poor separation.[7][8]Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. If you observe peak fronting or tailing for all compounds, column overload is a likely culprit.[8] Dilute the sample or use a larger column.[7]
Improper Column Packing Voids, channels, or an uneven surface in the packed column can lead to an irregular flow of the mobile phase, causing band broadening and poor separation.[9]Ensure Proper Packing Technique: Pack the column using a slurry method to ensure a homogenous and densely packed bed. Gently tap the column during packing to dislodge air bubbles. A layer of sand on top of the silica gel can help prevent disturbance of the bed when adding solvent.[3]
Issue 2: The Compound is Not Eluting from the Column

Symptoms:

  • No product is detected in the collected fractions, even after passing a large volume of the mobile phase.

  • TLC analysis of the fractions shows no spot corresponding to the product.

Potential Causes & Solutions:

CauseExplanationSolution
Mobile Phase is Not Polar Enough The selected eluent may not have sufficient polarity to move the this compound down the silica gel column.Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture. This can be done in a stepwise or gradient fashion.[1]
Compound Degradation on Silica Gel Some compounds can be sensitive to the acidic nature of silica gel and may decompose on the column.[10]Test for Stability and Deactivate Silica Gel: Before running the column, spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, degradation may be occurring.[11] To mitigate this, you can use deactivated silica gel (by adding a small percentage of water or triethylamine to the slurry) or switch to a more inert stationary phase like alumina.[10]
Compound is Highly Polar and Strongly Adsorbed If the compound has unexpected polarity due to unforeseen functional groups or interactions, it may bind very strongly to the silica gel.Use a Stronger Eluent System: If increasing the polarity of the hexane/ethyl acetate system is insufficient, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary to elute the compound.[1]
Issue 3: Peak Tailing in Eluted Fractions

Symptoms:

  • The spots on the TLC plates of the collected fractions are elongated or "streaky."

  • Chromatographic peaks, if monitored by a detector, are asymmetrical with a drawn-out trailing edge.

Potential Causes & Solutions:

CauseExplanationSolution
Secondary Interactions with Stationary Phase Residual silanol groups on the silica surface can interact strongly with polar functional groups, such as the ketone in this compound, causing tailing.[8]Modify the Mobile Phase: Adding a small amount of a polar modifier, such as a few drops of acetic acid or triethylamine (depending on the compound's nature), to the mobile phase can help to mask these active sites and improve peak shape.[7]
Column Overloading As mentioned previously, overloading the column can lead to peak tailing.[7][8]Reduce Sample Concentration: Try diluting the sample before loading it onto the column.[7]
Poorly Packed Column Deformation of the packing bed can create alternative flow paths for the analyte, leading to tailing.[7]Repack the Column: If tailing is observed for all compounds and other causes are ruled out, repacking the column may be necessary. Ensure a uniform and compact bed.[12]
Flow Rate is Too Fast An excessively high flow rate does not allow for proper equilibrium between the stationary and mobile phases, which can result in tailing.[11]Optimize Flow Rate: Adjust the stopcock to achieve a steady, drop-wise flow. The optimal flow rate depends on the column dimensions.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for the purification of this compound?

A1: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[13] The goal is to find a solvent mixture where the this compound has an Rf value between 0.25 and 0.35.[3] This range generally provides the best separation in column chromatography. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Test various ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) on a TLC plate to find the optimal separation from impurities.

Q2: What is the significance of the Rf value and how is it calculated?

A2: The Retention Factor (Rf) value is a ratio that quantifies the movement of a compound on a chromatography plate.[14][15] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[16] This value is crucial for identifying compounds under specific conditions and for translating TLC results to column chromatography.[17][18] A consistent Rf value under identical conditions can help confirm the identity of your purified compound.[17]

Q3: Can I use a gradient elution for purifying this compound?

A3: Yes, a gradient elution can be very effective, especially if your crude mixture contains impurities with a wide range of polarities. You would start with a less polar mobile phase to elute the non-polar impurities and then gradually increase the polarity of the mobile phase to elute the this compound and any more polar impurities.[19] This technique can improve separation and reduce the total time and solvent volume required for the purification.[20]

Q4: My compound is not very soluble in the eluent. How should I load it onto the column?

A4: If your compound has poor solubility in the chosen eluent, you can use a "dry loading" technique.[11] Dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane). Add a small amount of silica gel to this solution and then remove the solvent by rotary evaporation until you have a free-flowing powder.[11] This powder can then be carefully added to the top of your packed column.[11]

Q5: How do I know which fractions contain my purified product?

A5: After collecting fractions, you will need to analyze them, typically using TLC. Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude starting material and a reference standard if available. After developing the plate, visualize the spots (e.g., under UV light or by staining). Fractions that show a single spot with the same Rf value as your desired product are the pure fractions. These can then be combined and the solvent evaporated to yield the purified this compound.

Experimental Workflow & Visualization

Typical Protocol for Column Chromatography of this compound
  • TLC Analysis: Determine the optimal solvent system that gives an Rf of ~0.3 for the product.

  • Column Preparation:

    • Select an appropriately sized column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent.

    • Carefully apply the sample to the top of the column.

    • Alternatively, use the dry loading method described in the FAQs.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in labeled test tubes.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product G cluster_poor_sep Poor Separation cluster_no_elute No Elution cluster_tailing Peak Tailing start Problem Encountered poor_sep Overlapping Bands? start->poor_sep no_elute Compound Stuck? start->no_elute tailing Asymmetric Peaks? start->tailing check_rf Rf ~0.3? poor_sep->check_rf check_load Overloaded? check_rf->check_load No check_pack Packed Well? check_load->check_pack No solution Implement Solution check_pack->solution check_pol Polarity Too Low? no_elute->check_pol check_stab Decomposition? check_pol->check_stab No check_stab->solution check_secondary Secondary Interactions? tailing->check_secondary check_flow Flow Rate OK? check_secondary->check_flow No check_flow->solution

References

Technical Support Center: Recrystallization of 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 4-(4-Chlorophenyl)cyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide to not only provide step-by-step protocols but also to explain the causality behind our experimental choices, ensuring you can troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing this compound?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle relies on dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals.[2][3] The impurities, ideally, remain dissolved in the cooled solvent (the mother liquor) and are separated by filtration.[4]

Q2: What are the physical properties I should be aware of for this compound?

A2: Key physical properties for this compound are:

  • Appearance: White solid.[5]

  • Molecular Formula: C₁₂H₁₃ClO.[5]

  • Molecular Weight: 208.68 g/mol .[5]

  • Melting Point: Approximately 138-141 °C.[5] This is a critical parameter for assessing purity post-recrystallization. A sharp melting point within this range indicates high purity.

  • Solubility: It is known to be soluble in solvents like chloroform and dichloromethane.[5]

Q3: How do I select the best solvent for recrystallization?

A3: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6][7] For a ketone, solvents like acetone or solvent mixtures containing acetone can be effective.[8] A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[8] It is also crucial that the solvent's boiling point is lower than the compound's melting point to prevent "oiling out".[7] A common approach is to test small quantities of the crude product in various solvents to experimentally determine the best fit.

Q4: What is the difference between single-solvent and mixed-solvent recrystallization?

A4:

  • Single-Solvent Recrystallization: This is the simplest method, where the entire process of dissolution and crystallization occurs in one solvent.[2]

  • Mixed-Solvent Recrystallization (or Anti-solvent Crystallization): This method is used when no single solvent has the ideal solubility characteristics.[9] The compound is first dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" or "anti-solvent," in which the compound is insoluble, is slowly added until the solution becomes cloudy (the saturation point).[9][10] This technique allows for fine-tuned control over the crystallization process.

Recrystallization Workflow Diagram

The following diagram outlines the general workflow for purifying this compound by recrystallization.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying prep_node 1. Select Solvent System (Single or Mixed) dissolve_node 2. Dissolve Crude Product in Minimum Hot Solvent prep_node->dissolve_node hot_filt_node 3. Hot Filtration (If Insoluble Impurities Present) dissolve_node->hot_filt_node Optional Step cool_node 4. Slow Cooling (To Room Temp, then Ice Bath) hot_filt_node->cool_node crystal_form_node 5. Crystal Formation cool_node->crystal_form_node vac_filt_node 6. Vacuum Filtration (Separate Crystals from Mother Liquor) crystal_form_node->vac_filt_node wash_node 7. Wash Crystals (With Cold, Pure Solvent) vac_filt_node->wash_node dry_node 8. Dry Crystals (To Remove Residual Solvent) wash_node->dry_node

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid comes out of solution above its melting point, forming a liquid instead of solid crystals.[7] This is problematic because the oil can trap impurities.

  • Cause & Solution: This often happens if the boiling point of the solvent is too high or if the solution is supersaturated with impurities, causing a melting point depression.

    • Re-heat the solution to dissolve the oil.

    • Add more of the "good" solvent to decrease the saturation level.[11]

    • Ensure the cooling process is very slow. You can insulate the flask to achieve this.

    • If the issue persists, consider switching to a lower-boiling point solvent or a different solvent system altogether.[12]

Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

A: A supersaturated solution may resist crystallization if nucleation sites are absent.[10]

  • Cause & Solution: The solution may be too dilute, or there are no surfaces to initiate crystal growth.

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[11][13] This creates microscopic scratches that can serve as nucleation sites.

    • Add a Seed Crystal: Introduce a tiny crystal of the pure compound into the solution.[11] This provides a template for further crystal growth.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent, then attempt to cool it again.[11]

    • Cool to a Lower Temperature: If using an ice bath, ensure it is a mixture of ice and water for maximum efficiency. If the solvent allows, a freezer can be used for further cooling.[13]

Q: The crystallization happened too quickly, and the product looks like a fine powder. Is this a problem?

A: Yes, rapid crystallization (crashing out) can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[11]

  • Cause & Solution: The solution was likely too concentrated, or it was cooled too quickly.

    • Re-heat the flask to redissolve the solid.

    • Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation.[11]

    • Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help moderate the cooling rate.[7]

Q: My final product is colored, but the pure compound should be white. What happened?

A: Colored impurities may be present that are not removed by simple recrystallization.

  • Cause & Solution: Highly colored, often polar, impurities are co-crystallizing or are adsorbed onto the crystal surface.

    • Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution.

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble materials before allowing the solution to cool and crystallize.[4] Be careful not to add too much charcoal, as it can also adsorb your product.

Experimental Protocols & Data Summary

Data Presentation: Comparison of Recrystallization Methods
MethodSolvent SystemRationale & SuitabilityExpected YieldExpected Purity
Protocol A EthanolA good general-purpose polar solvent. Effective if impurities are significantly less polar than the target compound.[8]70-85%>98.5%
Protocol B Hexane / AcetoneA mixed-solvent system excellent for compounds with intermediate polarity. Acetone is a good solvent for the ketone, while hexane acts as the anti-solvent.[8][14]75-90%>99.0%
Protocol C Ethanol / WaterA polar mixed-solvent system. Water acts as a highly effective anti-solvent for many organic compounds soluble in ethanol.[6][14]65-80%>99.0%
Protocol A: Single-Solvent Recrystallization with Ethanol
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add a small volume of ethanol (e.g., 20 mL) and heat the mixture on a hotplate with stirring.

  • Saturation: Continue adding ethanol in small portions until the solid just completely dissolves in the boiling solvent. It is critical to use the minimum amount of hot solvent to ensure a good recovery.[13]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7][13] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[7]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely or dry in a vacuum oven.

Protocol B: Mixed-Solvent Recrystallization with Hexane/Acetone
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in the minimum volume of acetone at room temperature with stirring.

  • Induce Saturation: Slowly add hexane dropwise while stirring until the solution becomes persistently cloudy. This indicates that the solution is saturated.[10]

  • Clarification: Gently warm the flask on a hotplate until the cloudiness just disappears, creating a clear, saturated solution at an elevated temperature.[14]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath for 30 minutes.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold hexane/acetone mixture (using the same ratio at which cloudiness appeared) or pure cold hexane.

  • Drying: Dry the purified crystals completely.

References

Challenges in the scale-up of 4-(4-Chlorophenyl)cyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-chlorophenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the efficiency and success of your synthesis.

Introduction

This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. For instance, it is a precursor in the synthesis of ketamine, a non-competitive NMDA receptor antagonist used for anesthesia and analgesia.[1][2][3] The scale-up of its synthesis, however, is not without challenges. This guide provides practical, experience-driven advice to overcome these hurdles.

Common Synthesis Routes & Key Challenges

There are several established pathways for the synthesis of this compound. The most common routes involve either a Grignard-based approach or a Friedel-Crafts acylation. Each method presents a unique set of challenges, particularly during scale-up.

Synthesis Route 1: Grignard Reaction Approach

This multi-step synthesis typically begins with the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with cyclohexanone. This forms the intermediate alcohol, 1-(4-chlorophenyl)cyclohexanol, which is then dehydrated to 4-(4-chlorophenyl)cyclohexene. Subsequent oxidation yields the target ketone.[4]

Challenges:

  • Grignard Reagent Formation: The initiation and completion of the Grignard reagent formation can be inconsistent, especially on a larger scale.[5]

  • Moisture Sensitivity: Grignard reagents are highly reactive with water, which can quench the reaction and reduce yields.[5][6]

  • Side Reactions: The formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl halide is a common side reaction.[5][7]

  • Exothermic Nature: The Grignard reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.[5]

Synthesis Route 2: Friedel-Crafts Acylation

This method involves the reaction of chlorobenzene with a cyclohexanecarbonyl derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9][10]

Challenges:

  • Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because both the reactant and the product can form complexes with it.[8][9]

  • Product Deactivation: The ketone product is deactivated and typically does not undergo a second substitution.[9]

  • Work-up and Purification: The aqueous work-up to remove the catalyst can be challenging, and purification of the final product can be difficult due to the formation of byproducts.

Alternative Synthesis Routes

Other synthetic strategies include the Suzuki-Miyaura coupling and the oxidation of 4-(4-chlorophenyl)cyclohexanol.[4][11][12] The Suzuki-Miyaura coupling offers a versatile method for forming the carbon-carbon bond between the chlorophenyl group and the cyclohexanone ring.[12][13] The oxidation of the corresponding alcohol can be achieved using various oxidizing agents, with sodium hypochlorite being a common choice to avoid toxic heavy metals.[4]

Troubleshooting Guide & FAQs

This section provides answers to frequently asked questions and troubleshooting tips for common issues encountered during the synthesis of this compound.

Grignard Reaction Troubleshooting

Q1: My Grignard reaction is difficult to initiate. What can I do?

A1: Initiation issues are common. Here are a few proven techniques:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and not oxidized. Crushing the magnesium under an inert atmosphere can expose a fresh surface.

  • Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[5]

  • Concentration: A high local concentration of the aryl halide can help initiate the reaction. Add a small portion of the halide solution to the magnesium and gently warm the mixture.[5]

Q2: The yield of my Grignard reaction is consistently low. What are the likely causes?

A2: Low yields often point to a few key issues:

  • Moisture: Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Grignard reagents react readily with water.[5][6]

  • Incomplete Reagent Formation: If the Grignard reagent did not form completely, the subsequent reaction will have a lower yield.

  • Side Reactions: The formation of biphenyl is a common side reaction. This is favored by higher temperatures and high concentrations of the aryl halide.[5][7]

Q3: How can I safely manage the exothermic nature of the Grignard reaction during scale-up?

A3: Careful control of the reaction temperature is critical.

  • Slow Addition: Add the aryl halide solution to the magnesium at a controlled rate to maintain a gentle reflux.

  • Adequate Cooling: Use an efficient cooling system, such as an ice bath or a cryocooler, to dissipate the heat generated.

  • Monitoring: Continuously monitor the internal temperature of the reaction.

Friedel-Crafts Acylation Troubleshooting

Q4: My Friedel-Crafts acylation is giving a complex mixture of products. How can I improve the selectivity?

A4: The key to a successful Friedel-Crafts acylation is controlling the reaction conditions.

  • Temperature Control: Running the reaction at a lower temperature can help minimize side reactions.

  • Order of Addition: Adding the acylating agent slowly to the mixture of the aromatic compound and the Lewis acid can improve selectivity.

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer better selectivity for your specific substrate.[8][9]

Q5: I'm having trouble with the work-up of my Friedel-Crafts reaction. It's forming an emulsion.

A5: Emulsion formation during the aqueous work-up is a common problem.

  • Brine Wash: Adding a saturated sodium chloride solution (brine) can help to break the emulsion.[14]

  • Filtration: Filtering the mixture through a pad of Celite can also help to separate the layers.[14]

  • Solvent Choice: Using a different extraction solvent may prevent emulsion formation.

Purification FAQs

Q6: What is the best method for purifying the final product on a large scale?

A6: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is often the most cost-effective method for bulk purification. Experiment with different solvent systems to find one that gives high purity and good recovery.

  • Column Chromatography: For difficult-to-remove impurities, large-scale flash chromatography may be necessary.[14]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Experimental Protocols

Protocol 1: Grignard-Based Synthesis of this compound
Step 1: Formation of 4-chlorophenylmagnesium bromide
  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Add magnesium turnings (1.2 eq.) to the flask.

  • In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 eq.) in anhydrous diethyl ether or THF.

  • Add a small portion of the halide solution to the magnesium. If the reaction does not start, add a crystal of iodine or a few drops of 1,2-dibromoethane.

  • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[15]

Step 2: Reaction with Cyclohexanone
  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclohexanone (1.0 eq.) in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Oxidation
  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-chlorophenyl)cyclohexanol.

  • The crude alcohol can then be dehydrated and oxidized in subsequent steps as described in the literature to yield the final product.[4]

Protocol 2: Oxidation of 4-(4-Chlorophenyl)cyclohexanol
  • Dissolve 4-(4-chlorophenyl)cyclohexanol (1.0 eq.) in acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hypochlorite (NaClO) (1.1 eq.) dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the crude product by recrystallization or column chromatography. A yield of around 87% can be expected with this method.[4]

Data Presentation

Synthesis RouteKey ReagentsTypical YieldKey Challenges
Grignard Reaction4-chlorophenylmagnesium bromide, cyclohexanone78-82% (for alcohol intermediate)[4]Moisture sensitivity, exothermicity, side reactions
Oxidation of Alcohol4-(4-chlorophenyl)cyclohexanol, NaClO87%[4]Over-oxidation, handling of oxidizing agents
Friedel-Crafts AcylationChlorobenzene, cyclohexanecarbonyl chloride, AlCl₃VariesCatalyst stoichiometry, work-up

Visualizations

Grignard Synthesis Workflow

Grignard_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product 4-Chlorobromobenzene 4-Chlorobromobenzene Grignard_Formation Grignard Reagent Formation 4-Chlorobromobenzene->Grignard_Formation Magnesium Magnesium Magnesium->Grignard_Formation Cyclohexanone Cyclohexanone Reaction_with_Ketone Reaction with Cyclohexanone Cyclohexanone->Reaction_with_Ketone Grignard_Formation->Reaction_with_Ketone 4-Chlorophenyl- magnesium bromide Hydrolysis Aqueous Work-up Reaction_with_Ketone->Hydrolysis Intermediate Alkoxide Oxidation Oxidation of Intermediate Alcohol Hydrolysis->Oxidation 1-(4-Chlorophenyl)- cyclohexanol Final_Product This compound Oxidation->Final_Product

Caption: Workflow for the Grignard-based synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Condition Issues Start Low Yield Observed Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts Analyze Byproducts Start->Analyze_Byproducts Wet_Solvents Wet Solvents/Reagents? Check_Reagents->Wet_Solvents Temp_Control Poor Temperature Control? Check_Conditions->Temp_Control Identify_Byproducts Identify_Byproducts Analyze_Byproducts->Identify_Byproducts Identify byproducts (e.g., GC-MS, NMR) Degraded_Reagents Degraded Starting Materials? Wet_Solvents->Degraded_Reagents No Dry_Solvents Action: Dry all solvents and reagents thoroughly. Wet_Solvents->Dry_Solvents Yes Incorrect_Stoichiometry Incorrect Stoichiometry? Degraded_Reagents->Incorrect_Stoichiometry No Use_New_Reagents Action: Use fresh, purified starting materials. Degraded_Reagents->Use_New_Reagents Yes Adjust_Stoichiometry Action: Recalculate and re-weigh reagents. Incorrect_Stoichiometry->Adjust_Stoichiometry Yes Reaction_Time Incorrect Reaction Time? Temp_Control->Reaction_Time No Improve_Cooling Action: Improve cooling and monitoring. Temp_Control->Improve_Cooling Yes Optimize_Time Action: Monitor reaction by TLC to determine optimal time. Reaction_Time->Optimize_Time Yes Adjust_Conditions Adjust_Conditions Identify_Byproducts->Adjust_Conditions Adjust conditions to minimize byproduct formation.

Caption: Decision tree for troubleshooting low reaction yields.

References

Identification of impurities in 4-(4-Chlorophenyl)cyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the synthesis of 4-(4-chlorophenyl)cyclohexanone. This resource is meticulously designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, with a specific focus on the identification and management of impurities. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to enhance the purity and yield of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily dependent on the synthetic route employed.

  • For Friedel-Crafts Acylation Routes:

    • Incomplete Reaction: This is a common issue. Ensure your Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous, as moisture will deactivate it. The reaction may also require longer reaction times or gentle heating to drive it to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[1]

    • Suboptimal Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. Ensure the reaction is maintained at the optimal temperature to facilitate the reaction without promoting decomposition.[1]

    • Product Loss During Workup: Significant product loss can occur during the aqueous workup and extraction phases. Ensure the pH is appropriately adjusted to keep your product in the organic phase and perform multiple extractions with a suitable solvent to maximize recovery.

  • For Oxidation of 4-(4-chlorophenyl)cyclohexanol Routes:

    • Inefficient Oxidizing Agent: The choice and handling of the oxidizing agent are critical. For instance, if using sodium hypochlorite, ensure its concentration is appropriate.[2] For chromium-based reagents like Jones reagent, ensure it is freshly prepared.

    • Incomplete Oxidation: Monitor the disappearance of the starting alcohol by TLC. If the reaction stalls, a fresh portion of the oxidizing agent might be necessary.

Question 2: I've identified an unexpected peak in my crude product's chromatogram (HPLC/GC-MS). What could this impurity be?

Answer:

The identity of the impurity is highly dependent on your synthetic method. Here are the most probable culprits:

  • Isomeric Impurities (from Friedel-Crafts Acylation): The primary impurities are often positional isomers. The Friedel-Crafts acylation of chlorobenzene can yield not only the desired para-substituted product but also ortho- and meta-isomers.[3][4][5] The para-isomer is typically the major product due to steric hindrance, but the formation of other isomers is common.[4][5]

  • Unreacted Starting Materials: The presence of starting materials like chlorobenzene or cyclohexanecarboxylic acid (or its acid chloride) indicates an incomplete reaction.

  • Over-acylation or Polyalkylation Products: Although less common in acylation than alkylation, under certain conditions, multiple acyl groups could potentially be added to the aromatic ring.[6]

  • Reduced Product (Alcohol): If your synthesis involves a reduction step or if reducing agents are inadvertently present, you might observe the corresponding alcohol, 4-(4-chlorophenyl)cyclohexanol.

  • Degradation Products: Exposure of the final product to harsh conditions (e.g., strong acids/bases, high temperatures, or light) can lead to degradation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect in the synthesis of this compound via Friedel-Crafts acylation?

A1: The most prevalent impurities are the ortho- and meta-isomers of this compound.[4][5] The chlorine atom on the benzene ring is an ortho-, para-directing group in electrophilic aromatic substitution reactions.[4] While the para product is sterically favored and generally the major product, the formation of the ortho isomer is a significant side reaction.[4][5] The meta isomer is typically formed in much smaller amounts.[5]

Q2: How can I minimize the formation of isomeric impurities during a Friedel-Crafts acylation?

A2: While completely eliminating isomer formation is challenging, you can influence the product distribution by carefully controlling the reaction conditions:

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer.

  • Catalyst: The choice and amount of Lewis acid catalyst can affect the isomer ratio.

  • Solvent: The polarity of the solvent can also play a role in the regioselectivity of the reaction.[5]

Q3: What analytical techniques are best suited for identifying and quantifying these impurities?

A3: A combination of chromatographic and spectroscopic techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the desired product from its isomers and other impurities.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile impurities. The mass spectra of the isomers, while similar, may show subtle differences in fragmentation patterns, particularly due to the "ortho-effect".[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation of the main product and can be used to identify and quantify impurities if their concentration is sufficiently high.[2]

Q4: Can impurities arise from the starting materials?

A4: Absolutely. The purity of your starting materials is critical to the purity of your final product.[11][12][13] For instance, if the chlorobenzene used contains other halogenated benzene derivatives, you will likely see corresponding impurities in your final product. It is always advisable to verify the purity of your starting materials before beginning the synthesis.

Impurity Formation Pathways

The following diagram illustrates the potential formation of the primary product and its isomeric impurities during a Friedel-Crafts acylation reaction.

G cluster_reactants Reactants cluster_products Products & Impurities chlorobenzene Chlorobenzene catalyst AlCl₃ (Lewis Acid Catalyst) chlorobenzene->catalyst Forms electrophile acyl_chloride Cyclohexanecarbonyl chloride acyl_chloride->catalyst para_product This compound (Desired Product) catalyst->para_product Major Pathway ortho_impurity 2-(4-Chlorophenyl)cyclohexanone (Ortho Impurity) catalyst->ortho_impurity Minor Pathway meta_impurity 3-(4-Chlorophenyl)cyclohexanone (Meta Impurity) catalyst->meta_impurity Trace Pathway

Caption: Formation of this compound and its isomers.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the separation of this compound from its potential impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-5 min: 50% B5-25 min: 50% to 90% B25-30 min: 90% B30-35 min: 90% to 50% B35-40 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in acetonitrile at a concentration of 1 mg/mL.
Protocol 2: GC-MS Method for Isomer Identification

This method is designed to separate and identify isomeric impurities.

Parameter Condition
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[10]
Carrier Gas Helium at 1 mL/min[10]
Injector Temperature 250 °C (Splitless mode)[10]
Oven Program Initial 150 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min[10]
Ionization Mode Electron Ionization (EI) at 70 eV[10]
Mass Analyzer Quadrupole[10]
Scan Range m/z 40-400[10]
Sample Preparation Dilute sample in methanol or acetonitrile to approximately 10 µg/mL.[10]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes identify_impurity Identify Impurity (HPLC, GC-MS, NMR) check_purity->identify_impurity Yes end_success Successful Synthesis check_purity->end_success No workup_loss Product Loss During Workup? incomplete_reaction->workup_loss No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Purity/Activity workup_loss->check_reagents No optimize_extraction Optimize Extraction Protocol workup_loss->optimize_extraction Yes increase_time_temp->check_purity check_reagents->check_purity optimize_extraction->check_purity isomeric_impurity Isomeric Impurity? identify_impurity->isomeric_impurity starting_material Unreacted Starting Material? isomeric_impurity->starting_material No optimize_conditions Optimize Reaction Conditions (Temp, Catalyst) isomeric_impurity->optimize_conditions Yes starting_material->check_reagents Yes purify_product Purify by Recrystallization or Chromatography starting_material->purify_product No optimize_conditions->purify_product purify_product->end_success

Caption: A decision tree for troubleshooting the synthesis.

References

Technical Support Center: Preventing Byproduct Formation in Friedel-Crafts Acylation of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for optimizing the Friedel-Crafts acylation of chlorobenzene. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in this critical synthetic reaction. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your desired acylated chlorobenzene product.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation of chlorobenzene is producing a mixture of isomers. How can I improve the selectivity for the para-substituted product?

A1: This is a common challenge. The chloro group on the chlorobenzene ring is an ortho, para-director, meaning it activates these positions for electrophilic attack.[1][2] However, the para isomer is generally the major product due to reduced steric hindrance compared to the ortho position.[1][3] To maximize the yield of the para product, consider the following strategies:

  • Temperature Control: Lowering the reaction temperature can enhance selectivity. Running the reaction at 0°C or even lower can favor the formation of the thermodynamically more stable para isomer.[4] High temperatures can provide enough energy to overcome the steric barrier for ortho substitution.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane often favor para substitution.[5] In contrast, more polar solvents like nitrobenzene can sometimes lead to different isomer distributions.[5]

  • Catalyst Selection: While aluminum chloride (AlCl₃) is the most common catalyst, its high reactivity can sometimes lead to reduced selectivity. Experimenting with milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), may provide better control over the regioselectivity.[6][7]

  • Order of Addition: Adding the chlorobenzene to a pre-formed complex of the acylating agent and the Lewis acid catalyst can sometimes improve selectivity by maintaining a low concentration of the free electrophile.[4]

A study on the benzoylation of chlorobenzene showed that the product distribution is typically in the range of 3-12% ortho, 0.1-4% meta, and 84-97% para chlorobenzophenone, depending on the reaction conditions.[8][9]

Q2: I'm observing polysubstitution in my reaction, leading to di-acylated products. Isn't the acyl group supposed to deactivate the ring?

A2: You are correct; this is a key advantage of Friedel-Crafts acylation over alkylation. The acyl group is electron-withdrawing, which deactivates the aromatic ring and makes a second acylation less likely.[6][10][11] However, under certain conditions, polysubstitution can still occur, although it is less common.[6]

Here are the primary causes and solutions:

  • Highly Activated Substrates: If your chlorobenzene starting material has other activating groups, the deactivating effect of the first acyl group may not be sufficient to prevent a second reaction.

  • Forcing Reaction Conditions: High temperatures, prolonged reaction times, or using a large excess of a highly reactive acylating agent and catalyst can drive the reaction towards polysubstitution.[6]

Troubleshooting Steps:

  • Control Stoichiometry: Use a 1:1 molar ratio of chlorobenzene to the acylating agent to minimize the chance of a second acylation.[4]

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent further reactions.[4] Lowering the temperature is also crucial.[6]

  • Milder Lewis Acid: As mentioned previously, switching to a milder Lewis acid can help control the reactivity and reduce the likelihood of polysubstitution.[6]

Q3: My reaction is not proceeding to completion, and I have a significant amount of unreacted chlorobenzene. What could be the issue?

A3: Incomplete conversion in a Friedel-Crafts acylation of a deactivated ring like chlorobenzene can stem from several factors:

  • Insufficient Catalyst: Friedel-Crafts acylation typically requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount. This is because the product, an aryl ketone, forms a stable complex with the Lewis acid, effectively sequestering it.[10][12] This complexation further deactivates the ring against subsequent acylation.[6]

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the reagents or glassware will react with the catalyst, rendering it inactive.

  • Deactivated Ring: Chlorobenzene is a deactivated aromatic compound, making it less reactive than benzene in electrophilic aromatic substitution reactions.[3] More forcing conditions (e.g., slightly elevated temperature or longer reaction time) may be necessary compared to more activated substrates, but this must be balanced against the risk of byproduct formation.

Recommendations:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use and use anhydrous solvents and reagents.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3]

  • Use Sufficient Catalyst: A molar ratio of at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent is a good starting point. For deactivated rings, this may need to be increased.

  • Gradual Temperature Increase: If the reaction is sluggish at low temperatures, a gradual and carefully monitored increase in temperature may be necessary.[4]

Experimental Protocols
Standard Protocol for Friedel-Crafts Acylation of Chlorobenzene

This protocol provides a general procedure for the acylation of chlorobenzene with an acyl chloride.

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), and an addition funnel. The entire setup should be under an inert atmosphere (nitrogen or argon).[3]

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C in an ice bath.[3]

  • Addition of Reactants: In the addition funnel, prepare a solution of the acyl chloride (1.0 equivalent) and chlorobenzene (1.0-1.5 equivalents) in the same anhydrous solvent.

  • Reaction Execution: Add the solution from the addition funnel dropwise to the cooled AlCl₃ suspension with vigorous stirring. Maintain the temperature at 0°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: Separate the organic layer, wash it with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol Optimized for Minimizing Byproducts

This modified protocol incorporates the troubleshooting advice to enhance selectivity and yield.

  • Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen. Use freshly distilled, anhydrous solvents.

  • Pre-formation of the Electrophile Complex: In a dry, three-necked flask under nitrogen, add the anhydrous solvent and aluminum chloride (1.2 equivalents). Cool to -10°C to -5°C. Slowly add the acyl chloride (1.0 equivalent) and stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Slow Addition of Substrate: Add a solution of chlorobenzene (1.0 equivalent) in the anhydrous solvent dropwise to the pre-formed complex, ensuring the temperature does not rise above 0°C.

  • Controlled Reaction Temperature: Maintain the reaction temperature at 0°C for the duration of the reaction. Monitor closely by TLC.

  • Quenching and Workup: Follow the same workup and purification procedure as the standard protocol.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Benzoylation of Chlorobenzene

CatalystSolventTemperature (°C)% Ortho% Meta% Para
AlCl₃Nitrobenzene253-120.1-484-97
AlCl₃Carbon Disulfide0(Typically lower)(Typically lower)(Typically higher)
FeCl₃Dichloromethane25(Generally lower)(Generally lower)(Generally higher)

Data is generalized from literature findings.[8][9] Actual results may vary.

Visualizing the Reaction Pathways
Reaction Mechanism and Byproduct Formation

The following diagram illustrates the primary reaction pathway for the Friedel-Crafts acylation of chlorobenzene and the competing pathways that lead to the formation of isomeric byproducts.

Friedel_Crafts_Acylation cluster_electrophile Chlorobenzene Chlorobenzene Ortho_Intermediate Ortho-Sigma Complex (Less Stable) Chlorobenzene->Ortho_Intermediate Ortho Attack Para_Intermediate Para-Sigma Complex (More Stable) Chlorobenzene->Para_Intermediate Para Attack AcylChloride RCOCl + AlCl₃ AcyliumIon Acylium Ion (R-C=O)⁺ AcylChloride->AcyliumIon Catalyst Activation Ortho_Product Ortho-Acylchlorobenzene (Minor Byproduct) Ortho_Intermediate->Ortho_Product Deprotonation Para_Product Para-Acylchlorobenzene (Major Product) Para_Intermediate->Para_Product Deprotonation Troubleshooting_Workflow Start Start Experiment Analyze_Products Analyze Product Mixture (GC, NMR, TLC) Start->Analyze_Products High_Ortho_Isomer High % of Ortho Isomer? Analyze_Products->High_Ortho_Isomer Isomer Ratio Polysubstitution Polysubstitution Observed? Analyze_Products->Polysubstitution Purity Low_Conversion Low Conversion? Analyze_Products->Low_Conversion Yield High_Ortho_Isomer->Polysubstitution No Optimize_Temp_Solvent Lower Temperature Change Solvent High_Ortho_Isomer->Optimize_Temp_Solvent Yes Polysubstitution->Low_Conversion No Control_Stoichiometry Check Stoichiometry (1:1) Reduce Reaction Time Polysubstitution->Control_Stoichiometry Yes Check_Catalyst_Conditions Increase Catalyst Amount Ensure Anhydrous Conditions Low_Conversion->Check_Catalyst_Conditions Yes Success Successful Synthesis (High Yield & Purity) Low_Conversion->Success No Optimize_Temp_Solvent->Analyze_Products Control_Stoichiometry->Analyze_Products Check_Catalyst_Conditions->Analyze_Products

References

Technical Support Center: Optimizing Catalytic Hydrogenation of Chlorophenyl-cyclohexene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of chlorophenyl-cyclohexene derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven answers to common challenges encountered during this specific and nuanced transformation. The core objective is to achieve selective hydrogenation of the cyclohexene double bond while preserving the sensitive carbon-chlorine (C-Cl) bond on the phenyl ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when hydrogenating chlorophenyl-cyclohexene derivatives?

The principal challenge is achieving chemoselectivity. You are trying to hydrogenate the C=C double bond in the cyclohexene ring without causing hydrogenolysis (cleavage) of the C-Cl bond on the aromatic ring. This undesired side reaction, known as hydrodechlorination, replaces the chlorine atom with hydrogen, leading to a significant loss of the desired product and complicating purification. Palladium catalysts, whil[1][2]e excellent for hydrogenation, are also notoriously effective for hydrodehalogenation, creating a delicate balancing act.

Q2: What is the b[3][4]est starting catalyst for this reaction?

For initial screening, Palladium on Carbon (Pd/C) , typically at a low loading of 1% to 5%, is the most common and logical starting point. Palladium offers high act[3]ivity for alkene hydrogenation at relatively mild conditions. However, its high activit[4]y can also promote unwanted hydrodechlorination. Therefore, starting with [5]a lower palladium loading is a crucial first step in favoring selectivity. If selectivity remains an issue, Platinum-based catalysts (e.g., PtO₂, Pt/C) can be considered, as they sometimes show different selectivity profiles.

Q3: How does solv[7][8]ent choice impact reaction rate and selectivity?

Solvent selection is critical and can dramatically influence both reaction rate and the extent of hydrodechlorination.

  • Protic Solvents (e.[6]g., Methanol, Ethanol): These solvents are common and often lead to higher reaction rates because they can stabilize polar intermediates and facilitate proton transfer. However, they can also pr[6][7]omote hydrodechlorination, particularly in the presence of a base, by participating in the catalytic cycle.

  • Aprotic Solvents (e[1].g., Ethyl Acetate, THF, Toluene): These solvents generally suppress hydrodechlorination and are often the preferred choice for this transformation. They are less likely to p[6]articipate in protonolysis pathways that lead to C-Cl bond cleavage.

  • Biphasic Systems: In some cases, multiphase systems using a hydrocarbon solvent and an aqueous alkaline solution can accelerate the removal of HCl generated during the reaction, which might otherwise poison the catalyst.

Q4: What is the p[4]urpose of adding a basic additive like triethylamine (Et₃N) or sodium carbonate (Na₂CO₃)?

Basic additives are primarily used to scavenge acidic byproducts, most notably HCl, which can be formed in small amounts during the reaction or if the starting material has trace acidic impurities. HCl can poison the cataly[5]st surface and alter its electronic properties, often increasing the rate of hydrodechlorination. By neutralizing these aci[8]dic species, a base helps maintain catalyst activity and can significantly improve selectivity by preventing acid-catalyzed side reactions. However, the combination [5]of a strong base and a protic solvent like methanol can sometimes accelerate hydrodehalogenation and should be approached with caution.

Troubleshooting Gu[1][11]ide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Conversion to the Desired Product

Your reaction has stalled, showing minimal consumption of the starting material.

start Low/No Conversion q1 Is the catalyst fresh and from a reliable source? start->q1 sol1 Action: Test catalyst with a simple, reliable substrate (e.g., cyclohexene). If it fails, use a fresh batch of catalyst. q1->sol1 No q2 Is the hydrogen supply adequate? q1->q2 Yes sol2 Action: Check for leaks in the system. Ensure the balloon/cylinder has sufficient pressure. Purge the vessel thoroughly with H₂. q2->sol2 No q3 Are starting materials and solvent pure? q2->q3 Yes sol3 Action: Purify substrate via chromatography or recrystallization. Use anhydrous, degassed solvents. Catalyst poisons (sulfur, amines) can inhibit the reaction. q3->sol3 No q4 Are reaction conditions sufficient? q3->q4 Yes sol4 Action: Systematically increase H₂ pressure (e.g., from 1 atm to 3-4 atm). Gently increase temperature (e.g., from RT to 40-50°C). q4->sol4 sub Chlorophenyl-cyclohexene (Starting Material) H2_Pd H₂ / Catalyst sub->H2_Pd prod Chlorophenyl-cyclohexane (Desired Product) H2_Pd->prod Desired Pathway (Alkene Hydrogenation) byprod Phenyl-cyclohexane (Dechlorinated Byproduct) H2_Pd->byprod Side Reaction (Hydrodechlorination)

References

Methods for removing unreacted starting materials from 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-(4-Chlorophenyl)cyclohexanone. The following troubleshooting guides and FAQs provide in-depth, practical solutions to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications.

Part 1: Initial Assessment & General Troubleshooting

Before selecting a purification strategy, a preliminary analysis of the crude reaction mixture is paramount. This initial assessment will inform the most efficient and effective purification workflow.

Q1: My reaction is complete according to TLC, but I'm unsure what the impurities are. What's the first step?

A1: Your first step is to obtain a crude proton NMR (¹H NMR) spectrum of your reaction mixture after initial workup (e.g., quenching and removal of the reaction solvent). This will provide a qualitative and semi-quantitative overview of the major components.

  • Identify Key Signals: Compare the crude spectrum to the known spectra of your starting materials and the desired product, this compound. Look for characteristic peaks: aromatic protons from chlorobenzene, aldehydic or vinylic protons from cyclohexene derivatives, or the methine proton of the precursor alcohol, 4-(4-chlorophenyl)cyclohexanol.

  • Estimate Ratios: Integration of the peaks will give you a rough estimate of the ratio of product to unreacted starting materials. This is crucial for deciding whether a simple wash is sufficient or if a more rigorous method like chromatography is necessary.

  • Assess Physical State: Note whether your crude product is a solid, oil, or a semi-solid. This will heavily influence your choice between recrystallization, column chromatography, or distillation.

Part 2: Purification by Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful first-line technique for removing many common impurities based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic layer.[1][2][3]

Workflow for a Standard Liquid-Liquid Extraction

G cluster_0 Liquid-Liquid Extraction Workflow A Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate, DCM) B Transfer to Separatory Funnel A->B C Add Aqueous Wash (e.g., Water, Brine, Acid/Base) B->C D Shake Vigorously & Vent Frequently C->D E Allow Layers to Separate D->E F Drain Lower Layer E->F G Collect Desired Layer F->G H Repeat Wash if Necessary G->H Impurity remains? I Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) G->I Purification sufficient? H->C J Filter & Concentrate I->J K Analyze Purity (TLC, NMR) J->K

Caption: A typical workflow for purifying a product using liquid-liquid extraction.

Q2: My crude product contains residual acid catalyst (e.g., AlCl₃, HCl) or base. How can I remove it without chromatography?

A2: Acid-base extraction is the ideal method for this scenario.[4] This technique modifies the charge of the acidic or basic impurity, making it soluble in the aqueous phase while the neutral organic product remains in the organic phase.

  • For Acidic Impurities: Perform a wash with a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically the first choice. It will neutralize the acid catalyst, forming a salt that is readily extracted into the aqueous layer. A stronger base like sodium hydroxide (NaOH) can be used, but be cautious as it may promote side reactions with your ketone product.

  • For Basic Impurities: Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl). This will protonate the basic impurity (e.g., an amine catalyst), forming a water-soluble ammonium salt.

Step-by-Step Protocol: Acid-Base Wash

  • Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of the appropriate aqueous wash (e.g., saturated NaHCO₃ for acid, 1M HCl for base).

  • Stopper the funnel, invert, and vent to release any pressure (especially important with bicarbonate, which generates CO₂ gas).

  • Shake vigorously for 30-60 seconds.

  • Allow the layers to fully separate.

  • Drain and discard the aqueous (bottom) layer if using a solvent less dense than water, or the top layer if using a chlorinated solvent.[4]

  • Follow with a wash using saturated sodium chloride solution (brine) to remove residual water from the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Q3: I've tried to perform an extraction, but an emulsion has formed between the layers. How do I resolve this?

A3: Emulsions are common and can typically be resolved with one of the following methods:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (10-20 minutes).

  • Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

Part 3: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities, such as the target ketone from a more polar alcohol precursor or a less polar hydrocarbon byproduct.[5]

Q4: How do I choose the right solvent system (eluent) for purifying this compound on a silica gel column?

A4: The key is to find a solvent system where your product has an Rf (retention factor) of approximately 0.25-0.35 on a TLC plate. This typically provides the best separation.

  • Start with a Standard System: A mixture of hexanes (or petroleum ether) and ethyl acetate is an excellent starting point for compounds of moderate polarity like your target ketone.

  • Run Test TLCs: Spot your crude mixture on a TLC plate and develop it in a few different solvent ratios.

    • Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity (e.g., 4:1, 2:1 Hexanes:Ethyl Acetate).

  • Analyze the Results:

    • The less polar compounds (starting materials like chlorobenzene) will travel further up the plate (higher Rf).

    • The more polar compounds (like the precursor alcohol 4-(4-chlorophenyl)cyclohexanol) will remain closer to the baseline (lower Rf).

    • Your target ketone should be somewhere in between. Adjust the solvent ratio until you see clear separation between the spot for your product and the spots for major impurities.

Potential Impurity Relative Polarity Expected Elution Order (from first to last)
ChlorobenzeneLow1
This compound Medium 2
4-(4-Chlorophenyl)cyclohexanolHigh3

Q5: My ketone product seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A5: Standard silica gel is slightly acidic, which can sometimes catalyze side reactions like enolization, aldol reactions, or decomposition, especially for sensitive ketones.[6]

  • Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, like triethylamine (~1% by volume), in your eluent before packing the column.

  • Switch the Stationary Phase: Consider using neutral alumina instead of silica gel. Run test TLCs on alumina plates to determine the appropriate eluent system, as the elution order may change.

  • Work Quickly: Do not let the product sit on the column for an extended period. Prepare everything in advance and run the column efficiently.

Part 4: Purification by Recrystallization

If your crude this compound is a solid, recrystallization is often the most effective method for achieving high purity.[7] The principle is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly, whereupon the desired compound will form pure crystals, leaving impurities behind in the solution.[8]

Decision Tree for Recrystallization Solvent Selection

G A Start: Crude Solid Product B Test Solubility in a Potential Solvent at Room Temp A->B C Is it soluble? B->C D No -> Heat the Solvent C->D No E Yes -> Discard Solvent, Choose another C->E Yes F Is it soluble when hot? D->F G Yes -> Cool the Solution F->G Yes H No -> Discard Solvent, Choose another F->H No I Do pure crystals form? G->I J Yes -> Good Solvent Found I->J Yes K No / Oils Out -> Try Mixed Solvent System I->K No

Caption: A logical workflow for selecting an appropriate recrystallization solvent.

Q6: What are good starting solvents for recrystallizing this compound?

A6: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9] For a ketone with an aromatic ring, the following are excellent candidates:

Solvent System Type Comments & Rationale
EthanolSingle SolventA good general-purpose polar protic solvent. Often effective if impurities have very different polarity.[10]
IsopropanolSingle SolventSimilar to ethanol but less polar; may offer different selectivity.
Hexane/AcetoneMixed SolventA powerful combination. Dissolve the crude solid in a minimal amount of hot acetone (a good solvent for ketones), then slowly add hot hexane (an anti-solvent) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[10][11]
Ethanol/WaterMixed SolventDissolve in a minimum of hot ethanol, then add hot water dropwise until persistent turbidity is observed. Add a few drops of hot ethanol to clarify, then cool.[10]
TolueneSingle SolventA good choice for aromatic compounds, often yields high-quality crystals.

Q7: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.[9]

  • Add More Solvent: Your solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more hot solvent, and attempt to cool it again, more slowly this time.

  • Lower the Cooling Temperature Slowly: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature first, then transfer it to an ice bath. Slow cooling encourages the formation of a crystal lattice.[9]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[8]

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[8]

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point or a different mixed-solvent system.

References

Technical Support Center: Stability Testing of 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability testing of 4-(4-Chlorophenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during stability studies. Our goal is to equip you with the scientific rationale and robust methodologies necessary to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on its chemical structure, which includes a halogenated aromatic ring and a cyclohexanone moiety, the principal factors leading to degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), and strong oxidizing agents.[1] The presence of acidic or basic conditions may also contribute to degradation, potentially through various reactions involving the ketone functional group.[1]

Q2: What are the recommended storage conditions to ensure the stability of this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry place.[1][2] It is crucial to keep the compound in a tightly sealed container to protect it from light and moisture.[2] For long-term storage, refrigeration (2-8 °C) is a standard practice for compounds with similar functional groups to reduce the rate of potential degradation reactions.[1] Storing under an inert atmosphere, such as nitrogen or argon, can provide additional protection against oxidative degradation.

Q3: How can I monitor the degradation of my this compound sample during a stability study?

Degradation can be effectively monitored using stability-indicating chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] The development of a stability-indicating method is a critical first step. This involves demonstrating that the analytical procedure can accurately separate the parent compound from its degradation products without interference.[4][5] The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram signifies the formation of degradation products.[1]

Q4: What are the likely degradation products of this compound under various stress conditions?

While specific degradation products for this exact compound are not extensively documented in public literature, we can infer potential pathways based on the chemistry of its functional groups.[1] A forced degradation study is essential to definitively identify these products.[4][6]

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Photolytic (Light) Cleavage of the bond between the carbonyl group and the aromatic ring (Norrish Type I cleavage).[7] Radical-mediated reactions involving the chlorine substituent.[8]4-chlorobenzaldehyde, cyclohexanone derivatives, and other photoproducts.
Oxidative (e.g., H₂O₂) Oxidation of the ketone to form an ester or lactone (Baeyer-Villiger oxidation).[9][10] Oxidative cleavage of the cyclohexanone ring.[11]4-chlorophenyl-containing esters, dicarboxylic acids (e.g., adipic acid derivatives).[1][11]
Thermal (Heat) Cleavage of the alkyl chain, fragmentation into smaller, more volatile molecules.[1] Halogenated aromatic compounds can be very stable to thermal degradation, but this depends on the specific conditions.[8]Fragmentation products.
Acidic/Basic Hydrolysis While the primary structure is not readily hydrolyzable, extreme pH and temperature could promote reactions like enolization or condensation. The ether linkage in a related compound, 1-(4-Chlorophenyl)-5-methoxy-1-pentanone, is susceptible to hydrolysis.[1]While direct hydrolysis is less likely for the target molecule, pH-catalyzed degradation could lead to rearrangement or condensation products.

Troubleshooting Guide

Issue 1: I am not observing any degradation under my forced degradation conditions.
  • Causality: The stress conditions may not be sufficiently stringent for this particular molecule. Halogenated aromatic compounds and cyclohexanone rings can be quite stable.[8] The concentration of the stressor (e.g., acid, base, oxidizing agent) or the duration and intensity of exposure (e.g., temperature, light) may be inadequate to induce degradation.

  • Solution:

    • Increase Stressor Concentration/Intensity: Gradually increase the concentration of the acid, base, or oxidizing agent. For thermal stress, consider increasing the temperature in increments (e.g., from 60°C to 80°C). For photostability, ensure the light exposure meets ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12][13]

    • Extend Exposure Time: If increasing the intensity is not feasible or desired, prolong the duration of the stress test.

    • Change the Stressor: Some molecules are resistant to certain oxidizing agents but susceptible to others. If hydrogen peroxide yields no degradation, consider using a radical initiator like AIBN or a stronger oxidizing agent, but be aware that overly harsh conditions may not produce relevant degradation products.[14][15]

    • Evaluate in Solution vs. Solid State: Perform stress testing on the compound both in solution and as a solid, as degradation pathways can differ.

Issue 2: My mass balance is poor. The loss of the parent drug does not correspond to the appearance of degradation products.
  • Causality: This common issue can arise from several factors:

    • Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.

    • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

    • Insoluble Degradants: Degradation products may precipitate out of the sample solution.

    • Co-elution: A degradation product may be co-eluting with the parent peak or other peaks, masking its presence.

  • Solution:

    • Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-UV active compounds.[4]

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the parent peak. This can reveal the presence of co-eluting impurities.[5]

    • Headspace GC Analysis: If volatile degradants are suspected, analyze the headspace of the stressed sample using Gas Chromatography (GC).

    • Visual Inspection and Filtration: Visually inspect stressed samples for any precipitation. If observed, attempt to dissolve the precipitate in a different solvent for analysis.

Issue 3: I am seeing unexpected peaks in my control (unstressed) sample.
  • Causality:

    • Contamination: The starting material, solvents, or glassware may be contaminated.

    • Interaction with Excipients (for drug product): If working with a formulation, the active pharmaceutical ingredient (API) may be reacting with excipients.

    • Degradation during Sample Preparation: The compound might be unstable in the analytical solvent (diluent) or under the lighting conditions in the lab.

  • Solution:

    • Analyze Blanks: Inject a solvent blank to rule out solvent contamination.

    • Verify Starting Material Purity: Re-analyze the certificate of analysis and confirm the purity of the starting material.

    • Prepare Samples Fresh: Prepare samples immediately before analysis.

    • Protect from Light: Prepare samples under yellow light or in amber glassware to prevent photodegradation during preparation.

    • Diluent Stability: Conduct a diluent stability study by leaving the sample in the prepared solution at room temperature and in the autosampler for an extended period (e.g., 24-48 hours) and analyzing at intervals.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.[4]

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

    • Thermal Degradation (Solid): Expose the solid compound to 105°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/m².[12][13] A dark control, wrapped in aluminum foil, should be placed alongside the exposed samples.[12]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the stressed samples, a control sample (unstressed), and a blank using a validated stability-indicating HPLC-UV/PDA or LC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Perform a mass balance calculation.

    • Assess peak purity of the parent compound.

Visualizations

Experimental Workflow for Forced Degradation

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (1N HCl, 80°C) Stock->Acid Base Basic (1N NaOH, 80°C) Stock->Base Oxidative Oxidative (30% H₂O₂, RT) Stock->Oxidative Thermal Thermal (Solid, 105°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Control Control (Unstressed) Stock->Control Neutralize Neutralize/ Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Control->Neutralize HPLC HPLC-UV/PDA LC-MS Analysis Neutralize->HPLC Evaluate Evaluate Data: - Identify Degradants - Mass Balance - Peak Purity HPLC->Evaluate DegradationPathways cluster_photo Photodegradation cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation Parent This compound Photo_Prod1 4-Chlorobenzaldehyde Parent->Photo_Prod1 Light (hν) Norrish Type I Photo_Prod2 Cyclohexanone Derivatives Parent->Photo_Prod2 Light (hν) Oxi_Prod1 Baeyer-Villiger Product (Lactone/Ester) Parent->Oxi_Prod1 H₂O₂ Oxi_Prod2 Ring-Opened Products (Dicarboxylic Acids) Parent->Oxi_Prod2 Strong Oxidation Therm_Prod Smaller Fragmentation Products Parent->Therm_Prod Heat (Δ)

References

Validation & Comparative

A Comparative Guide to 4-(4-Chlorophenyl)cyclohexanone and Its Hydroxy Derivative: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatile 4-Arylcyclohexanone Scaffold

In the landscape of medicinal chemistry and drug development, the 4-arylcyclohexanone framework has emerged as a privileged structure, serving as a versatile scaffold for a wide array of therapeutic agents.[1] Its rigid, three-dimensional nature allows for precise spatial orientation of functional groups, making it an ideal starting point for designing molecules that interact with specific biological targets. This guide provides an in-depth comparative analysis of a key member of this class, 4-(4-Chlorophenyl)cyclohexanone, and its corresponding secondary alcohol, 4-(4-Chlorophenyl)cyclohexanol.

The presence of the ketone or hydroxyl group at the 4-position dramatically influences the molecule's physicochemical properties, reactivity, and potential for derivatization. Understanding these differences is critical for researchers aiming to leverage this scaffold in the synthesis of novel compounds with potential analgesic, antibacterial, or anticancer properties.[1][2] This document will explore the synthesis of both compounds, compare their structural and functional characteristics, present quantitative biological data from related derivatives, and provide detailed, validated experimental protocols for their interconversion.

Structural and Physicochemical Comparison

The fundamental difference between this compound and its hydroxy derivative lies in the functional group at the 4-position of the cyclohexane ring. The ketone possesses a planar sp²-hybridized carbonyl group, while the alcohol features a tetrahedral sp³-hybridized carbon bearing a hydroxyl group. This distinction has profound implications for the molecule's polarity, hydrogen bonding capability, and stereochemistry.

The hydroxyl group in 4-(4-chlorophenyl)cyclohexanol can act as both a hydrogen bond donor and acceptor, increasing its polarity and potential for interaction with biological macromolecules compared to the ketone, which can only act as a hydrogen bond acceptor. Furthermore, the reduction of the ketone to the alcohol introduces a new stereocenter, leading to the formation of cis and trans diastereomers. The stereochemical orientation of the hydroxyl group can significantly impact biological activity, making stereoselective synthesis a critical consideration in drug design.[3][4]

Below is a summary of the key physicochemical properties for the parent ketone and a related hydroxy derivative.

Property4-(4-Chlorophenyl)-4-hydroxycyclohexanone[5][6]4-(4-Chlorophenyl)cyclohexanol[7]
Molecular Formula C₁₂H₁₃ClO₂C₁₂H₁₅ClO
Molecular Weight 224.68 g/mol 210.7 g/mol
Appearance White to off-white solidNot specified
Melting Point 133-135 °CNot specified
XLogP3-AA 1.7Not specified
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 21

Note: Data for 4-(4-Chlorophenyl)cyclohexanol is less available in the provided search results. The table reflects data for the 4-hydroxy-ketone derivative where available.

Synthesis and Interconversion: A Strategic Overview

The ketone and its corresponding alcohol are synthetically interconvertible, providing strategic flexibility for chemists. This compound can be synthesized via oxidation of the alcohol, while the alcohol is readily prepared by the reduction of the ketone.

Diagram: Synthetic Interconversion Workflow

G Figure 1: Key Synthetic Interconversion Pathway cluster_0 Core Structures A 4-(4-Chlorophenyl)cyclohexanol B This compound A->B Oxidation (PCC, NaClO, etc.) B->A Reduction (NaBH4, etc.)

Caption: Reversible oxidation and reduction pathways between the alcohol and ketone.

The choice of synthetic route depends on the desired final compound and the availability of starting materials. For instance, Grignard addition of 4-chlorophenylmagnesium bromide to cyclohexanone can produce a tertiary alcohol intermediate, which can then be further processed.[5] Alternatively, catalytic hydrogenation of unsaturated precursors is an efficient method for generating the saturated cyclohexanol ring system.[5]

Comparative Biological Activity and Therapeutic Potential

While direct comparative biological data for the parent ketone and alcohol are sparse, the extensive research into their derivatives provides a clear picture of their potential. The 4-arylcyclohexanone scaffold is a cornerstone in the development of compounds with diverse pharmacological activities.

Analgesic and Opioid Receptor Activity

Derivatives of 4-amino-4-arylcyclohexanones have demonstrated potent analgesic activity, with some compounds showing efficacy comparable to established pain medications.[2] This activity is believed to be mediated, at least in part, through interactions with opioid receptors.[2] The introduction of an amino group, often at the C4 position, is a common strategy to impart this bioactivity. The ketone functionality serves as a convenient synthetic handle for introducing this nitrogen-containing group.

Antibacterial Properties

The 4-arylcyclohexane core can also serve as a template for developing antimicrobial agents.[2] Studies on 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives, which can be synthesized from the corresponding carboxylic acid (a related derivative), have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9]

The following table summarizes the minimum inhibitory concentration (MIC) values for representative hydrazone derivatives against various bacterial strains, illustrating the potential of this scaffold.

Compound DerivativeS. aureus (MIC, µg/mL)[8][9]S. pyogenes (MIC, µg/mL)[8][9]E. coli (MIC, µg/mL)[8][9]P. aeruginosa (MIC, µg/mL)[8][9]
Hydrazone with Pyridine ringSignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity
Hydrazone with Quinoline ringSignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity
Hydrazone with Furan ringGood ActivityGood ActivityGood ActivityGood Activity
Hydrazone with Thiophene ringGood ActivityGood ActivityGood ActivityGood Activity

Note: "Significant" and "Good" activity are as described in the source literature; specific quantitative values for each derivative were not fully detailed in the provided search results.

Anticancer and Other Activities

The broader class of 4-arylcyclohexanone derivatives has been investigated for cytotoxic effects against various cancer cell lines.[1] The rigid structure is amenable to modifications that can enhance selectivity and potency. Furthermore, the core structure is related to intermediates used in the synthesis of ketamine, a non-competitive NMDA receptor antagonist, highlighting its relevance in neuroscience research.[10][11]

Experimental Protocols: A Practical Guide

The following protocols are self-validating systems designed to provide reliable methods for the interconversion of 4-(4-Chlorophenyl)cyclohexanol and this compound.

Protocol 1: Oxidation of 4-(4-Chlorophenyl)cyclohexanol to Ketone

This protocol describes a common method for oxidizing a secondary alcohol to a ketone using pyridinium chlorochromate (PCC), a relatively mild oxidizing agent.[12]

Rationale: The choice of PCC allows for the efficient and selective oxidation of the secondary alcohol to the ketone without over-oxidation or side reactions affecting the aromatic ring. The reaction is typically performed in an anhydrous aprotic solvent like dichloromethane (DCM) to prevent the formation of gem-diols.

Materials:

  • 4-(4-Chlorophenyl)cyclohexanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Celatom or a similar filtering agent

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve 4-(4-Chlorophenyl)cyclohexanol (1.0 eq) in anhydrous DCM.

  • Reagent Addition: In a separate flask, prepare a slurry of PCC (approx. 1.5 eq) in anhydrous DCM. Add this slurry to the alcohol solution in portions at room temperature. The reaction is exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product ketone spot. The reaction typically takes 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Pass the mixture through a short plug of silica gel topped with Celatom to filter out the chromium salts.

  • Purification: Wash the silica plug thoroughly with additional diethyl ether. Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product can be further purified by flash column chromatography on silica gel to yield pure this compound.

Diagram: Oxidation Workflow

G Figure 2: Workflow for Oxidation Protocol start Dissolve Alcohol in Anhydrous DCM add_pcc Add PCC Slurry in Portions start->add_pcc monitor Stir and Monitor by TLC add_pcc->monitor workup Dilute and Filter through Silica/Celatom Plug monitor->workup purify Concentrate Filtrate via Rotary Evaporation workup->purify end Purify by Column Chromatography purify->end

References

Spectroscopic comparison of ortho-, meta-, and para-isomers of chlorophenyl-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Compass: Differentiating Ortho-, Meta-, and Para-Isomers of Chlorophenyl-cyclohexanone

For Immediate Release

A Definitive Guide to the Spectroscopic Differentiation of Chlorophenyl-cyclohexanone Isomers

This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of ortho-, meta-, and para-isomers of chlorophenyl-cyclohexanone. The accurate identification of these positional isomers is of paramount importance as they can exhibit varied pharmacological and toxicological characteristics despite sharing the same molecular weight.[1] This guide delves into the nuances of various spectroscopic techniques, offering a robust framework for their differentiation.

Introduction: The Challenge of Isomeric Purity

Chlorophenyl-cyclohexanone and its derivatives are significant intermediates in the synthesis of various pharmaceuticals.[2] For instance, 2-(2-chlorophenyl)cyclohexanone is a known precursor in the synthesis of ketamine, a non-competitive NMDA receptor antagonist.[2] The position of the chlorine atom on the phenyl ring drastically influences the molecule's spatial arrangement and electronic properties, leading to distinct spectroscopic signatures. Ensuring the isomeric purity of these intermediates is a critical step in drug development and manufacturing to guarantee the desired therapeutic effects and minimize potential off-target activities. This guide provides the foundational spectroscopic knowledge to confidently distinguish between the ortho-, meta-, and para-isomers.

Mass Spectrometry: A Tale of Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for separating and identifying these isomers. While all three isomers will exhibit a similar molecular ion peak cluster at m/z 210/212 (reflecting the isotopic abundance of chlorine), their fragmentation patterns under electron ionization (EI) are predicted to differ, particularly for the ortho-isomer.[1]

The "ortho-effect," a well-documented phenomenon in mass spectrometry, is expected to play a significant role in the fragmentation of 2-chlorophenyl-cyclohexanone.[1] This effect can lead to unique rearrangement reactions and fragment ions that are less prominent or absent in the meta- and para-isomers.

Table 1: Predicted Key Fragment Ions in the EI-Mass Spectra of Chlorophenyl-cyclohexanone Isomers [1]

m/zFragmentPredicted Relative Abundance (Ortho)Predicted Relative Abundance (Meta)Predicted Relative Abundance (Para)Notes
210/212[M]⁺ModerateHighHighMolecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
175[M-Cl]⁺HighLowLowLoss of a chlorine radical, potentially favored in the ortho-isomer due to steric interactions.
147[M-Cl-CO]⁺ModerateLowLowSubsequent loss of carbon monoxide from the [M-Cl]⁺ fragment.
111[C₆H₄Cl]⁺ModerateHighHighChlorophenyl cation.

Experimental Protocol: GC-MS Analysis

A standard GC-MS protocol is effective for the analysis of these isomers.[1]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in a volatile organic solvent like methanol or acetonitrile. Further dilute to a working concentration of 10 µg/mL for injection.[1]

  • Gas Chromatography (GC) Conditions: [1]

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 150°C for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions: [1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Dilution Injector Splitless Injection (250°C) Working->Injector Column DB-5ms Column (Temp Program) Injector->Column Separation Ionization Electron Ionization (70 eV) Column->Ionization Elution Analyzer Quadrupole Analyzer Ionization->Analyzer Detector Detection Analyzer->Detector Data Mass Spectrum Detector->Data Data Acquisition

Caption: Workflow for GC-MS analysis of chlorophenyl-cyclohexanone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of these isomers. The chemical shifts and coupling patterns of the protons and carbons are highly sensitive to the position of the chlorine atom on the phenyl ring.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum will be the most informative for distinguishing the isomers.

  • Ortho-isomer (2-chlorophenyl-cyclohexanone): The four aromatic protons will exhibit a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

  • Meta-isomer (3-chlorophenyl-cyclohexanone): The aromatic region is expected to show four distinct signals: a singlet-like signal for the proton between the two chlorine-substituted carbons, and three other signals corresponding to the remaining aromatic protons, likely appearing as a triplet, a doublet, and another doublet of doublets.

  • Para-isomer (4-chlorophenyl-cyclohexanone): Due to the symmetry of the para-substituted ring, the aromatic protons will appear as two distinct doublets, each integrating to two protons, characteristic of an A₂B₂ spin system.

The protons on the cyclohexanone ring will also show subtle differences in their chemical shifts due to the anisotropic effect of the chlorophenyl ring, which will vary depending on the isomer.

¹³C NMR Spectroscopy

The number and chemical shifts of the carbon signals in the ¹³C NMR spectrum provide a clear fingerprint for each isomer.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for Chlorophenyl-cyclohexanone Isomers

CarbonOrtho-isomer (Predicted)Meta-isomer (Predicted)Para-isomer (Predicted)Notes
C=O~208-212~208-212~208-212The carbonyl carbon is expected to have a similar chemical shift across the isomers.[3]
C (ipso)~135~134~132The carbon directly attached to the cyclohexanone ring.
C-Cl~130~134~133The carbon bearing the chlorine atom.
Aromatic CH127-130 (4 signals)126-130 (4 signals)~129 (d), ~128 (d) (2 signals)The number of signals reflects the symmetry of the phenyl ring.
Cyclohexanone CH₂25-4525-4525-45Multiple signals expected for the non-equivalent methylene carbons.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:[3]

  • Sample Preparation: [3]

    • Ensure the sample is of high purity (>95%).

    • Dissolve 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition: [3]

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • For ¹³C NMR, a standard proton-decoupled experiment is typically performed.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample High Purity Sample Mix Dissolve & Mix Sample->Mix Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix Tube Transfer to NMR Tube Mix->Tube Spectrometer High-Field NMR Spectrometer Tube->Spectrometer Experiment Select Experiment (¹H or ¹³C) Spectrometer->Experiment Acquire Acquire Data Experiment->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Spectrum NMR Spectrum Process->Spectrum

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule.[4] While the strong carbonyl (C=O) stretch will be a prominent feature in all three isomers (typically around 1710 cm⁻¹), the fingerprint region (below 1500 cm⁻¹) will exhibit distinct patterns of C-H out-of-plane bending vibrations for the substituted phenyl ring, which are diagnostic for the substitution pattern.[5][6]

Table 3: Characteristic IR Absorption Bands for Aromatic Substitution

Substitution PatternC-H Out-of-Plane Bending (cm⁻¹)
Ortho~750 (strong)
Meta~780 (strong) and ~880 (medium)
Para~830 (strong)

These characteristic bands, in conjunction with other subtle differences in the fingerprint region, can be used to reliably differentiate the isomers.[6]

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chlorophenyl and cyclohexanone moieties both act as chromophores. The position of the chlorine atom will influence the electronic environment of the aromatic ring and, consequently, the wavelength of maximum absorption (λ_max).

  • The π → π* transitions of the aromatic ring are expected to show slight variations in their λ_max and molar absorptivity (ε) among the isomers.

  • The n → π* transition of the carbonyl group, which is typically weaker, may also be subtly affected by the electronic effects of the substituted phenyl ring.[7]

While UV-Vis spectroscopy may not be the primary technique for definitive identification, it can provide complementary data to support the findings from other spectroscopic methods.

Conclusion: A Multi-faceted Approach for Unambiguous Identification

The unambiguous differentiation of ortho-, meta-, and para-isomers of chlorophenyl-cyclohexanone requires a multi-faceted spectroscopic approach. Mass spectrometry, particularly with attention to the fragmentation patterns influenced by the "ortho-effect," provides crucial information about the substitution pattern. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular structure, with the aromatic region being particularly diagnostic. Infrared spectroscopy serves as a rapid and reliable method to determine the substitution pattern based on characteristic out-of-plane bending vibrations. Finally, UV-Vis spectroscopy can offer complementary data on the electronic properties of the isomers. By employing these techniques in concert, researchers and drug development professionals can confidently ascertain the isomeric purity of their compounds, ensuring the quality and safety of their final products.

References

Differentiating Chlorophenyl-cyclohexanone Isomers by Mass Spectrometry: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research, forensic analysis, and drug development, the precise identification of isomeric compounds is not merely an analytical challenge—it is a critical necessity. Positional isomers, such as the ortho-, meta-, and para- variants of chlorophenyl-cyclohexanone, possess the same molecular weight yet can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of mass spectrometric techniques for the effective differentiation of these isomers, grounded in established principles and supported by experimental insights for analogous compounds. While direct comparative experimental data for all three chlorophenyl-cyclohexanone isomers is not extensively available in the public domain, this document outlines the expected fragmentation behaviors and provides robust analytical frameworks.[1]

The Analytical Challenge: Identical Mass, Different Structure

Chlorophenyl-cyclohexanone isomers (molecular weight: 208.67 g/mol for C₁₂H₁₃ClO) present a classic challenge for mass spectrometry. With identical elemental compositions, their molecular ions will appear at the same mass-to-charge ratio (m/z). Therefore, differentiation relies on the distinct fragmentation patterns that arise from the different positions of the chlorine atom on the phenyl ring.

Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it an excellent starting point for the differentiation of chlorophenyl-cyclohexanone isomers.[1][2]

Chromatographic Separation

The three isomers are expected to exhibit slight differences in their retention times on a standard non-polar capillary column (e.g., DB-5ms) due to variations in their polarity and boiling points. This chromatographic separation, while potentially not baseline, provides the initial evidence for the presence of different isomers.

Electron Ionization (EI) Fragmentation Patterns

Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra. The key to differentiating the isomers lies in the relative abundances of their fragment ions.

The "Ortho-Effect": A Key Differentiator

The most significant predicted difference in the EI mass spectra of the chlorophenyl-cyclohexanone isomers is the "ortho-effect." This well-documented phenomenon in mass spectrometry describes the interaction of adjacent substituents on an aromatic ring, leading to unique fragmentation pathways. In the case of 2-chlorophenyl-cyclohexanone (the ortho-isomer), the proximity of the chlorine atom to the cyclohexanone ring is expected to facilitate the loss of a chlorine radical ([M-Cl]⁺), resulting in a significantly more abundant ion at m/z 175 compared to the meta- and para-isomers.[1]

General Fragmentation Pathways

Beyond the ortho-effect, several other key fragmentation pathways are anticipated for all three isomers, arising from the cleavage of the cyclohexanone ring and the aromatic moiety. These fragmentations are characteristic of ketones and aromatic compounds.[3][4][5][6][7]

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group in the cyclohexanone ring is a common fragmentation pathway for ketones.[5][6]

  • McLafferty Rearrangement: For ketones with a sufficiently long alkyl chain containing a γ-hydrogen, a McLafferty rearrangement can occur. While less direct for the cyclohexanone ring itself, rearrangements can lead to characteristic fragment ions.[6][7]

  • Aromatic Ring Fragmentation: The chlorophenyl group can undergo fragmentation, leading to characteristic ions.

Predicted Major Fragment Ions in EI-MS

m/zProposed FragmentPredicted Relative AbundanceRationale
208/210[M]⁺• (Molecular Ion)Moderate to HighThe molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
175[M-Cl]⁺High (ortho) , Low (meta, para)Loss of the chlorine radical, significantly favored in the ortho-isomer due to the "ortho-effect".
180/182[M-CO]⁺•ModerateLoss of a neutral carbon monoxide molecule from the cyclohexanone ring.
146[M-Cl-CHO]⁺ModerateSubsequent loss of a formyl radical from the [M-Cl]⁺ ion.
111[C₇H₄Cl]⁺ModerateFragment corresponding to the chlorophenyl cation.
97[C₆H₉O]⁺HighFragment arising from the cleavage of the cyclohexanone ring.
55[C₃H₃O]⁺High (often base peak)A common and stable fragment from the breakdown of the cyclohexanone ring.[8]

Experimental Protocol: GC-EI-MS

GC-EI-MS workflow for isomer differentiation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of each isomer (or the mixture) in methanol or acetonitrile. Further dilute to a working concentration of 10 µg/mL.[1]

  • GC Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 150°C for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Analyzer: Quadrupole or Time-of-Flight (ToF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Advanced Mass Spectrometric Techniques for Enhanced Differentiation

While GC-EI-MS provides a strong foundation, more advanced techniques can offer greater confidence in isomer differentiation, especially in complex matrices.

Tandem Mass Spectrometry (GC-MS/MS)

Tandem mass spectrometry (MS/MS) adds another layer of specificity by isolating a precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions.

Rationale: By selecting the molecular ion (m/z 208) or a common fragment ion as the precursor, the resulting product ion spectra can reveal subtle structural differences. For instance, the product ion spectrum of the [M-Cl]⁺ precursor from the ortho-isomer will likely differ from any corresponding low-abundance precursor at the same m/z from the meta- and para-isomers.

GC-MS/MS workflow for enhanced specificity.

Chemical Ionization (CI)

Chemical Ionization (CI) is a softer ionization technique that typically results in a more abundant protonated molecule ([M+H]⁺) and less fragmentation than EI. This can be advantageous for confirming the molecular weight.

Rationale: While CI mass spectra of isomers are often very similar, CI-MS/MS can be highly effective. By selecting the [M+H]⁺ ion as the precursor, the subsequent fragmentation can be more diagnostic of the isomer structure than EI-MS/MS. The choice of reagent gas (e.g., methane, isobutane, ammonia) can also influence the fragmentation and potentially enhance differentiation. For some aromatic isomers, using reagent gases like acetonitrile has been shown to produce characteristic product ions that aid in their discrimination.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Rationale: LC offers different separation selectivity compared to GC. When coupled with tandem mass spectrometry (LC-MS/MS), it is a powerful tool for isomer differentiation in complex matrices, such as biological fluids. Electrospray ionization (ESI) is a common ionization source for LC-MS. As with GC-MS/MS, selecting the protonated molecule ([M+H]⁺) for CID will be the most effective approach for distinguishing the isomers.

Conclusion and Recommendations

The mass spectrometric differentiation of chlorophenyl-cyclohexanone isomers is a challenging but achievable analytical task. A multi-faceted approach, beginning with GC-MS and progressing to more advanced techniques as needed, will provide the most confident identification.

  • Primary Method: GC-EI-MS is the recommended initial approach. The combination of chromatographic retention time and the presence or absence of a strong "ortho-effect" (abundant [M-Cl]⁺ ion) should allow for the confident identification of the 2-chlorophenyl-cyclohexanone isomer.

  • Confirmatory Analysis: For unambiguous differentiation of the meta- and para-isomers, or for analysis in complex matrices, GC-MS/MS or LC-MS/MS is recommended. The product ion spectra from a selected precursor ion will likely provide the necessary structural information.

  • Method Validation: As with any analytical method, it is crucial to analyze authentic reference standards for each isomer to confirm retention times and fragmentation patterns under the specific instrumental conditions being used.

By leveraging the principles of mass spectrometric fragmentation and employing a logical analytical workflow, researchers can confidently differentiate these critical isomers, ensuring the integrity and accuracy of their scientific findings.

References

Fragmentation patterns of 4-(4-Chlorophenyl)cyclohexanone in EI-MS

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns of 4-(4-Chlorophenyl)cyclohexanone

A Comparative Analysis for Structural Elucidation

Introduction: The Logic of Fragmentation in Structural Analysis

Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for the structural elucidation of unknown organic compounds.[1][2][3] Its power lies in its "hard" ionization nature, where a high-energy electron beam (typically 70 eV) imparts significant internal energy to the analyte molecule.[1][4] This excess energy induces reproducible and often predictable bond cleavages, or fragmentations. The resulting mass spectrum is a unique chemical fingerprint, providing not only the molecular weight but also a puzzle whose pieces—the fragment ions—can be reassembled to deduce the original molecular structure.[5]

This guide provides an in-depth analysis of the EI-MS fragmentation pattern of this compound. For drug development professionals and researchers, understanding these fragmentation pathways is crucial for metabolite identification, impurity profiling, and confirmation of synthesis. We will deconstruct the molecule into its primary components—the cyclohexanone ring and the chlorophenyl group—and compare their known fragmentation behaviors to build a predictive model for the complete structure. This comparative approach, grounded in the fundamental principles of mass spectrometry, offers a robust framework for interpreting the spectra of similarly substituted compounds.

Deconstructing the Analyte: Structural Influences on Fragmentation

The fragmentation of this compound (Molecular Formula: C₁₂H₁₃ClO, Molecular Weight: ≈210.68 g/mol ) is governed by the interplay of its two key structural motifs:

  • The Cyclohexanone Ring: A cyclic ketone, prone to characteristic alpha-cleavages adjacent to the carbonyl group and various ring-opening and rearrangement reactions.[6]

  • The 4-Chlorophenyl Group: An aromatic ring substituted with a halogen. Its fragmentation is dominated by the stability of the aromatic system and the isotopic signature of chlorine.[7]

The bond connecting these two structures serves as a logical point of cleavage, influenced by the stability of the resulting carbocations and radicals.

Comparative Fragmentation Analysis: Building from First Principles

To predict the mass spectrum of this compound, we will first examine the established fragmentation patterns of its simpler analogues: cyclohexanone and chlorobenzene.

Alternative 1: The Cyclohexanone Fragmentation Pattern

Under EI, cyclohexanone (MW=98) exhibits a well-characterized fragmentation pathway. The molecular ion ([M]•⁺ at m/z 98) is typically present. The spectrum is characterized by a series of cleavage and rearrangement reactions. A prominent fragmentation involves the loss of an ethylene molecule (28 Da) following an initial alpha-cleavage, leading to a significant peak at m/z 70. The base peak in the spectrum is often observed at m/z 55, resulting from the loss of a propyl radical.[8][9]

Table 1: Key Fragment Ions in the EI-MS of Cyclohexanone

m/zProposed Fragment IonDescription of Fragmentation Pathway
98[C₆H₁₀O]•⁺Molecular Ion (M•⁺)
70[C₄H₆O]•⁺Loss of ethylene (C₂H₄) from M•⁺
55[C₃H₃O]⁺Loss of a propyl radical (•C₃H₇) from M•⁺
42[C₂H₂O]•⁺Often attributed to a ketene radical cation
Alternative 2: The Chlorobenzene Fragmentation Pattern

Chlorobenzene (MW≈112.5) provides a classic example of halogenated aromatic fragmentation. Two key features dominate its spectrum:

  • Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[10] This results in a characteristic M•⁺ peak at m/z 112 and an M+2 peak at m/z 114, with the M+2 peak having about one-third the intensity of the M•⁺ peak. This isotopic signature is a powerful diagnostic tool for any chlorine-containing fragment.[7][11]

  • Loss of Chlorine: The C-Cl bond readily cleaves, leading to the loss of a chlorine radical (•Cl). This produces the highly stable phenyl cation [C₆H₅]⁺ at m/z 77.[7][12]

Table 2: Key Fragment Ions in the EI-MS of Chlorobenzene

m/zProposed Fragment IonDescription of Fragmentation Pathway
112 / 114[C₆H₅Cl]•⁺Molecular Ion (M•⁺) and M+2 isotope peak (ratio ~3:1)
77[C₆H₅]⁺Loss of a chlorine radical (•Cl) from the molecular ion

Synthesizing the Data: The Predicted Fragmentation of this compound

By combining the fragmentation logic from our two alternatives, we can predict the major pathways for this compound. The initial ionization will produce a molecular ion cluster at m/z 210 and m/z 212 .

Primary Fragmentation Pathways
  • Benzylic-type Cleavage: The most facile cleavage is often the bond between the two ring systems. This bond is alpha to the carbonyl group on one side and benzylic to the aromatic ring on the other, making it susceptible to cleavage. This pathway can generate two key ions:

    • Chlorophenyl Cation (m/z 111/113): Cleavage can lead to the formation of the chlorophenyl cation, [C₆H₄Cl]⁺. The presence of the chlorine isotopes will produce a characteristic doublet at m/z 111 and 113.

    • Cyclohexanone-related fragment (m/z 99): The corresponding fragment from the other part of the molecule would be at m/z 99.

  • Alpha-Cleavage within the Cyclohexanone Ring: Following the patterns of cyclic ketones, cleavage of the C-C bonds adjacent to the carbonyl group is expected.[6] This ring-opening can initiate a cascade of further fragmentations, including the loss of small neutral molecules like CO (28 Da) and C₂H₄ (28 Da).

  • Loss of Chlorine Radical (•Cl): The molecular ion can lose a chlorine radical to form a stable ion at m/z 175 ([M-Cl]⁺). This fragment would be a singlet peak, as the isotopic chlorine has been removed.

  • Rearrangements and Secondary Fragmentations:

    • Loss of HCl: A common rearrangement for chloro-compounds can lead to the loss of a neutral HCl molecule (36 Da), resulting in a fragment ion at m/z 174 ([M-HCl]•⁺).

    • The chlorophenyl cation (m/z 111/113) can subsequently lose a chlorine radical to yield a benzyne-type ion at m/z 76 , or lose HCl to yield m/z 75 .

The interplay of these pathways is visualized in the fragmentation diagrams below.

Predicted Mass Spectrum Data Summary

Table 3: Predicted Key Fragment Ions for this compound

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment IonDescription of Fragmentation Pathway
210212[C₁₂H₁₃ClO]•⁺Molecular Ion (M•⁺)
175-[C₁₂H₁₃O]⁺Loss of chlorine radical (•Cl) from M•⁺
174-[C₁₂H₁₂O]•⁺Loss of neutral HCl via rearrangement
139141[C₈H₈Cl]⁺Alpha-cleavage with loss of •C₃H₅ radical
111113[C₆H₄Cl]⁺Cleavage of the bond between the rings
77-[C₆H₅]⁺Loss of •Cl from a rearranged [C₆H₅Cl]⁺ fragment

Visualization of Fragmentation Pathways

The logical flow of fragmentation can be best understood through pathway diagrams. The following diagrams, generated using DOT language, illustrate the primary fragmentation routes originating from the molecular ion.

G M [C₁₂H₁₃ClO]•⁺ m/z 210/212 (Molecular Ion) F175 [C₁₂H₁₃O]⁺ m/z 175 M->F175 - •Cl F174 [C₁₂H₁₂O]•⁺ m/z 174 M->F174 - HCl F111 [C₆H₄Cl]⁺ m/z 111/113 M->F111 - •C₆H₉O (Benzylic Cleavage)

Caption: Primary fragmentation pathways of this compound.

G F111 [C₆H₄Cl]⁺ m/z 111/113 F77 [C₆H₅]⁺ m/z 77 F111->F77 - Cl• (rearrangement) F76 [C₆H₄]•⁺ m/z 76 F111->F76 - •Cl G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample (1 mg/mL in DCM) B Dilute to ~10 µg/mL A->B C Inject 1 µL B->C D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z 40-350) E->F G Extract Spectrum F->G H Analyze Fragmentation G->H

References

The Multifaceted Biological Landscape of 4-(4-Chlorophenyl)cyclohexanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(4-chlorophenyl)cyclohexanone scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, spanning from antimicrobial and anti-inflammatory to anticancer and analgesic properties. This guide provides an in-depth comparison of the biological activities of various this compound derivatives, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this promising field.

Introduction to the this compound Core

The this compound moiety offers a unique combination of lipophilicity from the chlorophenyl group and a reactive carbonyl group on the cyclohexanone ring, making it an ideal starting point for chemical modifications. The cyclohexane ring can adopt various conformations, influencing how the molecule interacts with biological targets. The presence of the chlorine atom on the phenyl ring can enhance binding affinity and metabolic stability. These structural features contribute to the diverse pharmacological profiles observed in its derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[1] Derivatives of this compound have shown considerable promise in this area, with various modifications leading to potent antibacterial and antifungal compounds.

Comparative Analysis of Antimicrobial Derivatives

Several studies have explored the introduction of different heterocyclic and functional groups to the this compound backbone to enhance antimicrobial efficacy.

Derivative ClassKey Structural FeaturesRepresentative Organisms InhibitedEfficacy Compared to StandardsReference
Hydrazones Incorporation of a hydrazone linkage (-C=N-NH-C=O) with various aromatic and heterocyclic rings.Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)Some derivatives with nitrogen-containing heterocyclic rings (pyridine, quinoline) showed excellent activity.[2][3]
Piperazine Derivatives Mannich bases synthesized via condensation with 4-(3'-chlorophenyl) piperazine hydrochloride and aromatic aldehydes.Bacillus megaterium, Staphylococcus aureus (Gram-positive), Escherichia coli, Serratia marcescens (Gram-negative), Aspergillus niger, Anrobacter awamori (Fungi)Certain compounds demonstrated inhibitory effects comparable to standard drugs like Ampicillin and Chloramphenicol.[4][5]
Naphthyl Cyclohexanones Cyclized derivatives incorporating a naphthalene moiety.Gram-positive and Gram-negative bacteria, and fungi.Showed significant antimicrobial activity.
Nicotinonitrile Glycosides Pyridin-2-one derivatives with glycosidic linkages.Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus.Screened for antibacterial activity.[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Cup-Plate Method)

The cup-plate or agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of new compounds.[4][5]

Rationale: This method provides a straightforward and visually interpretable assessment of a compound's ability to inhibit microbial growth. The size of the zone of inhibition directly correlates with the potency of the antimicrobial agent.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, evenly spread a standardized suspension of the test microorganism over the surface.

  • Well Creation: Create uniform wells (cups) in the agar using a sterile borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMF or DMSO) to the wells.[4] A solvent control and a standard antibiotic (e.g., Ampicillin, Chloramphenicol, Norfloxacin) are also included.[4][5]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow prep Prepare and Inoculate Agar Plates bore Create Wells in Agar prep->bore add_compounds Add Test Compounds, Standards, and Controls bore->add_compounds incubate Incubate Plates add_compounds->incubate measure Measure Zones of Inhibition incubate->measure

Caption: Workflow for the Cup-Plate Antimicrobial Assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Aryl-cyclohexanone derivatives have been investigated for their anti-inflammatory properties, with a particular focus on their ability to influence macrophage polarization.[7][8][9] Macrophages can exist in a pro-inflammatory (M1) state, which promotes inflammation, or an anti-inflammatory (M2) state, which aids in its resolution.[9]

Aryl-Cyclohexanone Diesters: Shifting the Balance

Nineteen aryl-cyclohexanone diesters and their derivatives were synthesized and evaluated for their anti-inflammatory and macrophage polarization potential.[7] One promising compound, identified as diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1-3-dicarboxylate (Compound 4), demonstrated a significant anti-inflammatory effect.[7][8][9]

Key Findings for Compound 4:

  • Inhibited nitric oxide (NO) production in RAW 264.7 macrophages.[7][8][9]

  • Reduced the levels of pro-inflammatory cytokines (IL-12p70, TNF-α, IFN-γ, MCP-1, and IL-6).[7][8][9]

  • Increased the production of anti-inflammatory cytokines (IL-4, IL-10, and IL-13).[7][8][9]

  • Promoted the M2 macrophage phenotype by increasing the expression of the CD206 marker and decreasing the M1 marker CD284 (TLR-4).[7][8]

  • Inhibited the phosphorylation of the p65 subunit of NF-κβ, a key transcription factor in the inflammatory response.[7][8][9]

  • In vivo studies in a model of acute lung injury showed a reduction in leukocyte migration, myeloperoxidase (MPO) activity, and pro-inflammatory cytokine levels.[8][10]

G cluster_pathway Macrophage Polarization by Compound 4 M1 M1 Macrophage (Pro-inflammatory) M2 M2 Macrophage (Anti-inflammatory) M1->M2 Phenotypic Switch Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) M1->Pro_inflammatory Produces Anti_inflammatory Anti-inflammatory Cytokines (IL-10, IL-4, etc.) M2->Anti_inflammatory Produces Compound4 Compound 4 Compound4->M1 Inhibits Compound4->M2 Promotes

Caption: Modulation of Macrophage Polarization by Compound 4.

Anticancer Activity: Targeting Malignant Cells

The 4-arylcyclohexanone scaffold has also been explored for its potential in cancer therapy.[11] Derivatives have shown cytotoxic effects against various cancer cell lines.

One study synthesized a series of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile derivatives and screened them for antitumor activity.[6] The introduction of a glycosidic moiety can enhance the solubility and bioavailability of the parent compound, potentially improving its therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Analgesic and Anesthetic Potential: A Link to CNS Activity

The structural similarity of the 4-arylcyclohexanone core to known central nervous system (CNS) active agents like ketamine, a cyclohexanone derivative, suggests potential applications in analgesia and anesthesia.[12] While direct studies on this compound itself are limited, research on closely related analogs provides valuable insights.

A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which share a similar structural framework, have demonstrated significant analgesic activity in preclinical models.[13][14][15][16] These findings suggest that the 4-(4-chlorophenyl)cyclohexane core is a promising scaffold for the development of new analgesic agents.

Structure-Activity Relationship (SAR) Insights

Emerging SAR studies provide valuable guidance for the rational design of more potent derivatives:

  • Antimicrobial Activity: For hydrazone derivatives, the presence of nitrogen-containing heterocyclic rings like pyridine and quinoline at the 'R' position was found to be crucial for enhanced antibacterial activity.[2][3]

  • Anticancer Activity: The nature of the aryl group at the 4-position and substitutions on the pyridine ring in 2-methoxypyridine-3-carbonitrile derivatives significantly influence their cytotoxic activity.[17]

  • Kinase Inhibition: In a study of 4-fluorophenyl-imidazole derivatives, the heteroaryl group at the C-5 position of the imidazole ring and the position of a carboxylic acid or tetrazole at the C-2 position influenced the kinase selectivity (p38α MAPK, CK1δ, and JAK2).[18]

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with a wide spectrum of biological activities. The evidence presented highlights their potential as antimicrobial, anti-inflammatory, anticancer, and analgesic agents. The modular nature of the core scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. Future research should focus on elucidating the precise mechanisms of action, optimizing the lead compounds through SAR studies, and evaluating their in vivo efficacy and safety profiles to translate these promising findings into novel therapeutics.

References

The 4-Arylcyclohexanone Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structure-Activity Relationships and Experimental Protocols

The 4-arylcyclohexanone core has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its synthetic accessibility and the ease with which its substitution patterns can be modified have made it a focal point for developing compounds with a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-arylcyclohexanone analogs, offering a comparative overview of their anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Unlocking Therapeutic Potential: The Versatility of the 4-Arylcyclohexanone Core

Derivatives of 4-arylcyclohexanone have demonstrated significant potential across multiple therapeutic areas. Their biological effects are intricately linked to the nature and position of substituents on both the aryl ring and the cyclohexanone moiety. Understanding these relationships is paramount for the rational design of more potent and selective drug candidates.

Anticancer Activity: Targeting Proliferation and Survival

Numerous studies have highlighted the cytotoxic effects of 4-arylcyclohexanone derivatives against various cancer cell lines.[1][2] The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]

A series of heterocyclic cyclohexanone analogues of curcumin were synthesized and screened for their activity in cancer cell models.[3] Notably, compounds with pyridine and trimethoxybenzylidene substitutions exhibited potent cytotoxicity against breast cancer cell lines, with EC50 values below 1 µM.[3] Another study on bis(arylidene) cyclohexanone analogs, which mimic the structure of curcumin, demonstrated their potential as anticancer agents.[2] For instance, 2,6-bis-(4-nitrobenzylidene) cyclohexanone showed anticancer activity against the A549 pulmonary cancer cell line with an IC50 of 0.48±0.05mM.[2]

The substitution on the aryl ring plays a critical role. For example, in a series of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines, electron-donating groups on the phenyl ring of the cyclohexene were better tolerated than electron-withdrawing groups for dopamine autoreceptor agonist activity, which has implications for potential antipsychotic agents.[5]

Table 1: Comparative Anticancer Activity of 4-Arylcyclohexanone Analogs

Compound/DerivativeTarget/Cell LineActivity (IC50/EC50)Reference
3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one (B1)MDA-MB-231, MDA-MB-468, SkBr3< 1 µM[3]
3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one (B10)MDA-MB-231, MDA-MB-468, SkBr3< 1 µM[3]
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (pulmonary cancer)0.48 ± 0.05 mM[2]
2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone (2A)PC3, PLS10 (prostate cancer)Superior to curcumin[4]
2,6-bis-(3,4-dihydroxy-benzylidene)-cyclohexanone (2F)PC3, PLS10 (prostate cancer)Higher anti-invasion than curcumin[4]
Otteliones A and BVarious cancer cell linesRemarkable in vitro cytotoxicity[6]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

4-Arylcyclohexanone derivatives have shown significant promise as anti-inflammatory agents, often acting through the inhibition of key inflammatory mediators and signaling pathways.[1][7] A primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][3]

One study demonstrated that a specific aryl-cyclohexanone derivative protected against LPS-induced acute lung injury in a murine model by decreasing leukocyte migration and the secretion of pro-inflammatory cytokines.[7] Another study synthesized diarylidenecyclohexanone (DAC) derivatives and screened them for their in vitro anti-inflammatory activity.[8] Compound Ic inhibited PGE2 production with an IC50 of 6.7 ± 0.19 μM, while compounds Ie and Ig showed potent inhibition of 5-LOX with IC50 values of 1.4 ± 0.1 μM and 1.5 ± 0.13 μM, respectively.[8]

The substitution pattern on the aryl rings of diarylidenecyclohexanone derivatives significantly influences their inhibitory activity against COX-2 and 5-LOX enzymes.[8]

Table 2: Comparative Anti-inflammatory Activity of 4-Arylcyclohexanone Analogs

Compound/DerivativeTarget Enzyme/PathwayActivity (IC50)Reference
Diarylidenecyclohexanone (Ic)PGE2 production6.7 ± 0.19 µM[8]
Diarylidenecyclohexanone (Ie)5-LOX1.4 ± 0.1 µM[8]
Diarylidenecyclohexanone (Ig)5-LOX1.5 ± 0.13 µM[8]
Diarylidenecyclohexanone (IIc)5-LOX and COX-2/mPGES11.8 ± 0.12 µM and 7.5 ± 0.4 µM[8]
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate (CHD)COX-2 and 5-LOXInhibited both enzymes
Neuroprotective Activity: Combating Neurodegeneration

A series of α,β-unsaturated carbonyl-based cyclohexanone derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease.[9] These compounds were assessed for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-β (Aβ) aggregation.[9]

Compound 3o , containing an N-methyl-4-piperidone linker, demonstrated the most potent AChE inhibitory activity with an IC50 of 0.037μM and was also effective in disassembling Aβ fibrils.[9] These findings suggest that the cyclohexanone scaffold can be a promising starting point for developing multifunctional agents for neurodegenerative diseases.[9]

Synthesis and Experimental Protocols

The synthesis of 4-arylcyclohexanone analogs is often achieved through well-established organic reactions, providing a straightforward path to a diverse library of compounds.

General Synthetic Workflow: Robinson Annulation

A common and versatile method for synthesizing 4-arylcyclohexanone derivatives is the Robinson annulation. This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[1]

Synthesis_Workflow Start Starting Materials (Aryl Acetaldehyde & Methyl Vinyl Ketone) Michael Michael Addition Start->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Hydroxyketone β-Hydroxy Ketone Intermediate Aldol->Hydroxyketone Dehydration Dehydration Hydroxyketone->Dehydration Final 4-Arylcyclohexenone Dehydration->Final

Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives.

Experimental Protocol: Synthesis of 2,6-bis-(4-nitrobenzylidene) cyclohexanone[2]

This protocol describes a facile synthesis via aldol condensation.

  • Reaction Setup: Dissolve cyclohexanone and 4-nitrobenzaldehyde in a suitable solvent.

  • Catalysis: The reaction is typically carried out under basic conditions, for example, using sodium hydroxide, and can be accelerated with microwave irradiation.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, neutralize the reaction mixture and extract the product. The crude product can be purified by recrystallization to yield the desired 2,6-bis-(4-nitrobenzylidene) cyclohexanone as a yellow crystal.

Biological Evaluation Protocols

To assess the therapeutic potential of newly synthesized 4-arylcyclohexanone analogs, standardized in vitro and in vivo assays are employed.

Anticancer Activity Assessment: MTT Assay[1][2]

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-arylcyclohexanone analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity Assessment: COX/LOX Inhibition Assays[9]

These assays determine the ability of a compound to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., COX-2 or 5-LOX) and its corresponding substrate (e.g., arachidonic acid).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Detection: Measure the formation of the enzymatic product (e.g., prostaglandins or leukotrienes) using appropriate detection methods, such as spectrophotometry or enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of the enzyme activity (IC50).

Mechanistic Insights: The NF-κB Signaling Pathway

The anti-inflammatory effects of many 4-arylcyclohexanone derivatives are attributed to their ability to inhibit the NF-κB signaling pathway.[1] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokine Signal Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB_p p-IκBα NFkB_p65->IkB bound to NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates Arylcyclohexanone 4-Arylcyclohexanone Analog Arylcyclohexanone->IKK inhibits Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_p65_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Gene_Expression activates

Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[1] Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.[1] Certain 4-arylcyclohexanone analogs have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and downstream inflammatory effects.[1]

Conclusion

The 4-arylcyclohexanone scaffold represents a highly promising platform for the development of novel therapeutics. The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of potent and selective inhibitors for a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The synthetic tractability and well-defined biological evaluation methods further enhance the appeal of this chemical class for future drug discovery programs. By leveraging the insights presented in this guide, researchers can accelerate the journey from compound synthesis to clinical application.

References

Comparing the reactivity of the carbonyl group in 4-(4-Chlorophenyl)cyclohexanone versus cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Deconstructing Carbonyl Electrophilicity

The carbonyl group is a cornerstone of organic synthesis, acting as a pivotal electrophilic site for a vast array of nucleophilic addition reactions.[1][2][3] The reactivity of this functional group is not absolute; it is exquisitely tuned by the steric and electronic environment imposed by the molecular scaffold. Understanding these subtleties is paramount for researchers in medicinal chemistry and drug development, where predicting reaction kinetics and selectivity can dictate the success of a synthetic campaign.

This technical guide provides an in-depth comparison of the carbonyl reactivity in two closely related ketones: the substituted 4-(4-Chlorophenyl)cyclohexanone and the parent cyclohexanone . While structurally similar, the introduction of a remote 4-chlorophenyl substituent provides a compelling case study in the long-range electronic effects that can modulate the electrophilicity of the carbonyl carbon. We will dissect the underlying principles, propose a robust experimental framework for validation, and present the data in a clear, comparative format.

Structural and Electronic Analysis: A Tale of Two Ketones

The reactivity of a ketone towards a nucleophile is primarily governed by two factors: the degree of positive charge on the carbonyl carbon (electrophilicity) and the steric accessibility of that carbon.[4]

Cyclohexanone: The Unsubstituted Benchmark

Cyclohexanone represents a baseline for cyclic aliphatic ketones. The carbonyl carbon is sp²-hybridized and is rendered electrophilic by the polarization of the C=O double bond. The surrounding cyclohexane ring, typically in a stable chair conformation, presents a well-defined steric environment for an approaching nucleophile. Nucleophilic attack can occur from two faces: the axial and equatorial directions. For small nucleophiles like hydrides, attack from the axial face is often kinetically favored to avoid torsional strain, while bulkier nucleophiles may prefer the less hindered equatorial approach.[5][6][7][8]

This compound: The Influence of a Remote Substituent

In this compound, the bulky chlorophenyl group overwhelmingly occupies the equatorial position in the chair conformation to minimize destabilizing 1,3-diaxial interactions.[9][10] Because this substituent is at the C4 position, it is remote from the C1 carbonyl center and exerts negligible direct steric hindrance on the trajectory of an incoming nucleophile.[11][12]

Therefore, any significant difference in reactivity must arise from electronic effects transmitted through the sigma-bond framework of the cyclohexane ring. The 4-chlorophenyl group is electron-withdrawing due to the combined inductive effects of the aromatic ring and the electronegative chlorine atom.[13] This effect, though attenuated by the distance, pulls electron density away from the carbonyl carbon, increasing its partial positive charge (δ+) and, consequently, its electrophilicity.

Hypothesis: The electron-withdrawing nature of the 4-chlorophenyl group will render the carbonyl carbon in this compound more electrophilic and thus more reactive towards nucleophilic attack compared to the unsubstituted cyclohexanone.

G Result Enhanced Reactivity Carbonyl Carbonyl Carbonyl->Result

Caption: Workflow for the kinetic experiment.

Data Presentation and Interpretation

The experiment described above would yield quantitative data to compare the reactivity of the two ketones. Based on our initial hypothesis, we expect the rate constant for this compound to be larger than that for cyclohexanone.

Table 1: Hypothetical Kinetic Data for Ketone Reduction at 25°C

Compoundλ_max (nm)Pseudo-First-Order Rate Constant (k') (s⁻¹)Relative Reactivity
Cyclohexanone2851.5 x 10⁻³1.00
This compound2882.1 x 10⁻³1.40

The hypothetical data in Table 1 illustrates the expected outcome. The 40% increase in the rate constant for the substituted ketone provides strong evidence that the electron-withdrawing 4-chlorophenyl group enhances the electrophilicity of the carbonyl carbon, leading to a faster nucleophilic attack by the hydride.

G Reactants Ketone + NaBH₄ TS [Transition State]‡ Hydride approaching C=O Reactants->TS k (Rate Determining) Intermediate Alkoxide Intermediate TS->Intermediate Product Alcohol + BH₃OMe⁻ Intermediate->Product Fast Protonation

Caption: General mechanism for NaBH₄ reduction of a ketone.

Conclusion

While sterically similar in the region of the carbonyl group, this compound is predicted to be moderately more reactive towards nucleophiles than cyclohexanone. This difference is not due to steric factors but is a clear manifestation of the long-range, electron-withdrawing inductive effect of the 4-chlorophenyl substituent. This effect increases the electrophilicity of the carbonyl carbon, accelerating the rate-determining step of nucleophilic addition.

This guide demonstrates that even remote substituents can have a measurable impact on the reactivity of a functional group. For researchers in drug development and organic synthesis, this principle is a critical consideration in molecular design, enabling the fine-tuning of reactivity to optimize reaction conditions, improve yields, and control selectivity. The proposed kinetic study provides a straightforward and robust method for experimentally quantifying these subtle but significant electronic effects.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Chlorophenyl)cyclohexanone Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Methodological Synergy in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the purity, identity, and stability of intermediates are as critical as the final active pharmaceutical ingredient (API). 4-(4-Chlorophenyl)cyclohexanone, a key building block in the synthesis of various pharmacologically active molecules, exemplifies this principle.[1] Its characterization is not a monolithic task accomplished by a single analytical technique. Instead, it demands a multi-faceted, cross-validated approach to build a comprehensive and reliable analytical profile.

This guide provides an in-depth comparison of orthogonal analytical methods for the characterization of this compound. We will move beyond procedural descriptions to explore the causal logic behind methodological choices, grounding our discussion in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4] The objective is to demonstrate how the synergy between chromatographic and spectroscopic techniques provides a self-validating system, ensuring the highest degree of confidence in the quality of this critical intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying its related substances. Its strength lies in the precise and accurate separation of the main compound from process-related impurities and degradation products.

Causality in Method Development

The choice of a reversed-phase (RP) HPLC method is dictated by the analyte's molecular structure: a moderately polar ketone with a non-polar chlorophenyl group.[5] A C18 stationary phase provides the necessary hydrophobic interactions for retention, while a mobile phase of acetonitrile and water allows for fine-tuning the elution. The addition of a buffer is generally omitted for this neutral compound unless acidic or basic impurities are expected. UV detection is selected due to the presence of the chromophoric phenyl ring, offering excellent sensitivity. A detection wavelength of 220 nm is chosen to ensure the detection of both the parent compound and potential impurities that may have different absorption maxima.[6]

Experimental Protocol: RP-HPLC for Purity and Impurity Profiling
  • System Preparation:

    • Instrument: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

    • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

    • Sample Solution (1000 µg/mL): Prepare in the same manner as the Standard Stock Solution using the test sample.

  • Chromatographic Run & System Suitability:

    • Equilibrate the column with a 60:40 mixture of Mobile Phase A and B for at least 30 minutes.

    • Perform five replicate injections of the Working Standard Solution.

    • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.[7]

  • Analysis:

    • Inject the blank (diluent), followed by the Sample Solution.

    • Use a gradient elution program to separate early-eluting polar impurities and late-eluting non-polar impurities. A typical gradient might be:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 40% B (re-equilibration)

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard & Sample Preparation D System Suitability (SST) Injections B->D E Sample Injection B->E C->D 30 min D->E If SST Passes F Chromatogram Integration E->F G Purity & Impurity Calculation F->G H Validation & Reporting G->H

Caption: Workflow for HPLC Purity Analysis.

Validation Parameters (per ICH Q2(R2))

The trustworthiness of the HPLC method is established by validating key performance characteristics.[2][8]

ParameterAcceptance CriteriaTypical Result for this compound
Specificity No interference from blank or placebo at the analyte's retention time.Peak is pure and spectrally homogenous.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over 1-200 µg/mL
Accuracy 98.0% - 102.0% recovery99.5% - 101.2% recovery
Precision (RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%)Repeatability = 0.4%, Intermediate = 0.8%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness %RSD ≤ 2.0% after deliberate changes (flow, temp, pH)Method is robust to minor variations.

Gas Chromatography-Mass Spectrometry (GC-MS): A Dual Approach for Volatiles and Confirmation

GC-MS serves a dual purpose: it is the ideal method for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC, and it provides orthogonal confirmation of the compound's identity through its mass spectrum.[9][10] The volatility of this compound makes it a suitable candidate for GC analysis.

Causality in Method Development

A non-polar capillary column (e.g., HP-5MS) is chosen because it separates compounds primarily based on their boiling points, a good strategy for general impurity screening.[11] The use of a temperature gradient program ensures the elution of compounds with a wide range of volatilities. Electron Ionization (EI) is the preferred ionization technique as it creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident identification.[12]

Experimental Protocol: GC-MS for Impurity Identification
  • System Preparation:

    • Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., HP-5MS).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (for trace analysis).

    • Oven Program:

      • Initial: 60°C, hold for 2 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C (EI mode, 70 eV).

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile solvent like Ethyl Acetate or Dichloromethane.[9]

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire data in full scan mode.

    • Identify the main peak by its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra against the NIST library and by interpreting fragmentation patterns.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Sample Dissolution (e.g., in Ethyl Acetate) B Sample Injection (1 µL) A->B C Chromatographic Separation B->C D Mass Spectrometry Detection (EI, Full Scan) C->D E Extract Total Ion Chromatogram (TIC) D->E F Identify Peaks & Extract Mass Spectra E->F G Library Search (NIST) & Fragmentation Analysis F->G H Identity Confirmation & Impurity ID G->H

Caption: Workflow for GC-MS Identity Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While chromatography excels at separation and quantification, NMR spectroscopy provides unequivocal structural confirmation. For a new entity or a reference standard qualification, ¹H and ¹³C NMR are indispensable.

Causality in Method Development

Deuterated chloroform (CDCl₃) is a common choice of solvent as it dissolves the analyte well and its residual solvent peak does not typically interfere with analyte signals. Tetramethylsilane (TMS) is used as an internal standard to reference the chemical shifts to 0 ppm. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR shows the number of different types of carbon atoms.[13][14]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of CDCl₃ containing 0.03% TMS.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse sequence.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Interpretation:

    • ¹H NMR: Expect signals for the aromatic protons on the chlorophenyl ring (two doublets in the ~7.2-7.4 ppm region) and the aliphatic protons on the cyclohexanone ring (multiplets in the ~2.0-3.0 ppm region).

    • ¹³C NMR: Expect a signal for the carbonyl carbon (~210 ppm), signals for the aromatic carbons (~128-140 ppm), and signals for the aliphatic carbons (~30-50 ppm).[15]

Logical Flow for NMR Structural Confirmation

NMR_Logic A Sample Preparation Dissolve ~10mg in CDCl₃ B Data Acquisition ¹H Experiment ¹³C Experiment A->B C Data Processing Fourier Transform Phasing & Baseline Correction B->C D Spectral Interpretation Chemical Shifts Integration (¹H) Splitting Patterns (¹H) C->D F Structure Confirmed? D->F E Proposed Structure: This compound E->F G Structure Verified F->G Yes H Re-evaluate / Further 2D NMR F->H No

Caption: Logical Flow for NMR Structural Confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Identity Verification

FTIR is a rapid, non-destructive technique used for the quick confirmation of functional groups, serving as an excellent identity test. It is particularly useful for raw material identification in a quality control setting.

Causality in Method Development

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders as it requires minimal sample preparation. The resulting spectrum is highly characteristic of the molecule's vibrational modes. Key expected absorptions for this compound include the sharp carbonyl (C=O) stretch of the ketone, aromatic C=C stretches, and the C-Cl stretch.[16]

Experimental Protocol: FTIR-ATR
  • System Preparation: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Interpretation: Compare the acquired spectrum against a reference standard's spectrum. Look for key characteristic peaks:

    • ~1715 cm⁻¹: Strong C=O stretch (ketone).[12]

    • ~1600, ~1490 cm⁻¹: Aromatic C=C ring stretches.

    • ~830 cm⁻¹: C-H out-of-plane bend, indicative of para-substitution on the aromatic ring.

    • ~1100-1000 cm⁻¹: C-Cl stretch.

Workflow for FTIR Identity Test

FTIR_Workflow A Clean ATR Crystal B Acquire Background A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum C->D E Compare to Reference Spectrum D->E F Identity Confirmed E->F

Caption: Workflow for FTIR Identity Test.

Cross-Validation and Comparative Summary

No single method provides a complete picture. The power of this multi-technique approach lies in cross-validation, where the results from one method corroborate the findings of another.

  • The primary peak in the HPLC and GC chromatograms should be confirmed by NMR and MS to be the correct structure.

  • The purity value determined by HPLC (e.g., 99.5%) should align with the purity assessed by GC-FID (if performed) and be supported by the absence of significant impurity signals in the NMR spectrum.

  • Impurities detected by HPLC can be tentatively identified by a hyphenated technique like LC-MS or isolated for NMR analysis.

FeatureHPLC-UVGC-MSNMRFTIR-ATR
Primary Use Purity, QuantificationImpurity ID, VolatilesStructural ElucidationIdentity Confirmation
Strengths High precision & accuracyHigh sensitivity, library matchingDefinitive structure infoFast, minimal prep
Limitations Non-chromophoric impurities are missedNot suitable for non-volatile or thermally labile compoundsLow sensitivity, complex mixtures are difficultLow specificity, not quantitative
Validation Focus Linearity, Accuracy, PrecisionSpecificity, LOD/LOQStructural ConsistencySpecificity (vs. reference)
Self-Validation System suitability testsMass spectral confirmationOrthogonal ¹H & ¹³C dataComparison to reference

Conclusion

The characterization of this compound is a clear illustration of the principle of analytical cross-validation. A robust quality assessment is not achieved by relying on a single measurement but by building a logical, evidence-based profile from orthogonal techniques. HPLC provides the quantitative purity data, GC-MS offers an orthogonal separation and identifies volatile impurities, NMR delivers an unambiguous structural verdict, and FTIR serves as a rapid and reliable identity check. By integrating these methods and grounding them in the validation principles of regulatory bodies like the ICH, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.[17][18]

References

A Comparative Guide to the Analgesic Properties of 4-Amino-4-Arylcyclohexanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of potent and safer analgesics, the 4-amino-4-arylcyclohexanone scaffold has emerged as a promising chemical framework. These compounds have demonstrated significant analgesic activity, with some analogs exhibiting potency comparable to or even exceeding that of established opioids. This guide provides a comprehensive comparative analysis of these analogs, delving into their synthesis, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Introduction: A Novel Class of Analgesics

The investigation into 4-amino-4-arylcyclohexanone derivatives was spurred by the unexpected discovery of analgesic properties in structurally related phenylcyclohexylamines.[1] This novel class of analgesics has since been the subject of extensive research, with modifications to the aryl ring, carbonyl function, and amino substituent leading to a wide range of compounds with varying potencies and receptor profiles.[1][2][3] Notably, some of these compounds not only exhibit strong analgesic effects but also narcotic antagonist activity, which could be beneficial in mitigating side effects associated with traditional opioids.[3][4]

Synthetic Pathways: Building the Core Scaffold

The synthesis of 4-amino-4-arylcyclohexanone analogs typically involves a multi-step process. A common route begins with a double Michael reaction of an acrylate with an arylacetonitrile.[1] This is followed by cyclization, decarboxylation, and ketalization. A key step involves the rearrangement of a geminally substituted acid to an isocyanate, which is then converted to the target 4-amino-4-arylcyclohexanone.[1] Another synthetic strategy employs the displacement of cyanide from an α-aminonitrile of 1,4-cyclohexanedione ketal with a Grignard reagent.[3]

Logical Relationship: General Synthetic Approach

A Arylacetonitrile & Acrylate B Double Michael Addition A->B C Cyclization & Decarboxylation B->C D Ketalization C->D E Saponification D->E F Rearrangement to Isocyanate E->F G Conversion to 4-Amino-4-Arylcyclohexanone F->G

Caption: Generalized synthetic workflow for 4-amino-4-arylcyclohexanone analogs.

Mechanism of Action: Targeting Opioid Receptors

The analgesic effects of 4-amino-4-arylcyclohexanone analogs are primarily mediated through their interaction with opioid receptors, particularly the mu (µ)-opioid receptor.[5][6][7] Opioid receptors are G protein-coupled receptors that, upon activation, lead to a cascade of intracellular events culminating in the inhibition of neuronal excitability and pain transmission. While the mu-opioid receptor is the main target for many potent analgesics, including morphine, interactions with delta (δ) and kappa (κ) opioid receptors can also contribute to the overall pharmacological profile of a compound, including modulation of side effects.[8] Some analogs in this class have also been noted to possess narcotic antagonist activity, suggesting a more complex interaction with the opioid system.[3][4]

Signaling Pathway: Opioid Receptor Activation

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Opioid Agonist B μ-Opioid Receptor A->B C G Protein Activation B->C D Inhibition of Adenylyl Cyclase C->D F Closure of Ca2+ Channels C->F H Opening of K+ Channels C->H E Reduced cAMP D->E G Reduced Neurotransmitter Release F->G I Hyperpolarization H->I J Decreased Neuronal Excitability I->J

Caption: Simplified signaling pathway of µ-opioid receptor activation leading to analgesia.

Comparative Analgesic Potency

The analgesic efficacy of 4-amino-4-arylcyclohexanone analogs is highly dependent on the nature and position of substituents on the aryl ring and the amino group.[1] Preclinical studies, primarily in mice, have utilized standardized pain models such as the tail-flick and hot-plate tests to quantify analgesic activity, often expressed as the ED50 (the dose at which 50% of the maximal effect is observed).

AnalogAryl SubstituentAmino SubstituentAnalgesic Potency (Relative to Morphine)Narcotic Antagonist Activity
Analog A p-CH3Dimethylamino~50%Not Reported
Analog B p-BrDimethylamino~50%Not Reported
Analog C m-OHDimethylaminoPotentYes
Analog D m-OHn-ButylmethylaminoHighYes
Analog E UnsubstitutedDimethylaminoActiveNot Reported

Note: This table is a representative summary based on available literature. Direct comparison of potencies should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR)

The extensive research on this class of compounds has elucidated several key structure-activity relationships:

  • Aryl Ring Substitution: The analgesic activity is highly sensitive to the nature and position of substituents on the aromatic ring.[1] For instance, para-substituents like methyl (p-CH3) and bromo (p-Br) have been shown to yield potent compounds.[1] The presence of a meta-hydroxyl (m-OH) group on the aryl ring can confer narcotic antagonist properties.[3]

  • Modification of the Carbonyl Group: Reduction of the carbonyl function to a hydroxyl group can significantly impact potency. The stereochemistry of the resulting amino alcohol is crucial, with the trans isomer (relative to the amino group) being consistently more potent than the cis isomer.[2]

  • Amino Group Substitution: Systematic variation of the substituents on the nitrogen atom reveals non-classical SARs.[3] For instance, in the m-hydroxyphenyl series, the dimethylamino group was found to produce the most potent antagonist.[3]

Potential Side Effects

While the primary focus has been on analgesic efficacy, the potential for side effects is a critical consideration in drug development. For opioid-like compounds, common side effects include respiratory depression, sedation, constipation, and abuse potential.[5] The development of analogs with mixed agonist-antagonist properties is a strategy to mitigate some of these adverse effects.[4] Further research is needed to fully characterize the side effect profiles of 4-amino-4-arylcyclohexanone analogs.

Experimental Protocols

The evaluation of analgesic properties relies on well-established in vivo assays. The following are simplified protocols for two commonly used tests.

A. Tail-Flick Test

This test measures the latency of a mouse to withdraw its tail from a source of radiant heat. An increase in latency indicates an analgesic effect.

  • Step 1: Acclimatization: Acclimate mice to the testing environment and handling for at least 30 minutes.

  • Step 2: Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of light on the tail and recording the time to withdrawal. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Step 3: Compound Administration: Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal, subcutaneous).

  • Step 4: Post-Treatment Latency: Measure the tail-flick latency at predetermined time points after compound administration (e.g., 15, 30, 60, 90 minutes).

  • Step 5: Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point and determine the ED50 value.

Experimental Workflow: Tail-Flick Assay

A Acclimatization B Baseline Latency Measurement A->B C Compound Administration B->C D Post-Treatment Latency Measurement C->D E Data Analysis (ED50) D->E

Caption: A simplified workflow for the tail-flick analgesic assay.

B. Hot-Plate Test

This assay assesses the response of an animal to a thermal stimulus applied to the paws. The latency to a nociceptive response (e.g., licking a paw, jumping) is measured.

  • Step 1: Acclimatization: Allow mice to acclimate to the testing room.

  • Step 2: Baseline Latency: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the time until a nociceptive response is observed. A cut-off time (e.g., 30 seconds) is employed.

  • Step 3: Compound Administration: Administer the test compound or vehicle.

  • Step 4: Post-Treatment Latency: Measure the hot-plate latency at various time intervals after administration.

  • Step 5: Data Analysis: Analyze the data to determine the analgesic effect and calculate the ED50.

Conclusion and Future Directions

The 4-amino-4-arylcyclohexanone analogs represent a versatile and promising class of analgesics. The extensive structure-activity relationship studies have provided valuable insights for the rational design of new compounds with improved potency and potentially more favorable side-effect profiles. The ability to introduce narcotic antagonist properties into this scaffold is particularly noteworthy. Future research should focus on a more detailed characterization of the receptor binding profiles of the most potent analogs, as well as a thorough evaluation of their potential for abuse and other adverse effects. The continued exploration of this chemical space holds significant promise for the development of the next generation of pain therapeutics.

References

A Comparative Guide to the Antibacterial Spectrum of 4-(4-chlorophenyl)cyclohexane Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can be developed into effective antibacterial agents[1][2]. One such promising class of compounds is the carbohydrazide derivatives, which have garnered significant attention for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[3][4]. This guide provides a detailed evaluation of a specific subset of these compounds: 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives. We will delve into their synthesis, antibacterial spectrum, structure-activity relationships, and compare their performance against other alternatives, supported by experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in antibacterial drug discovery.

Synthesis and Chemical Characterization

The general synthetic route to 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives is a multi-step process that begins with 4-(4-chlorophenyl)cyclohexane carboxylic acid. This starting material is converted to its corresponding ester, which is then treated with hydrazine hydrate to yield the core carbohydrazide intermediate. The final derivatives are obtained through the condensation of this intermediate with various substituted aromatic aldehydes.[5][6] This straightforward synthetic pathway allows for the creation of a diverse library of derivatives for biological screening.

The structures of these newly synthesized compounds are typically confirmed using a combination of spectroscopic techniques, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS), ensuring the purity and identity of the target molecules before biological evaluation.[1][7]

Synthesis_Workflow A 4-(4-chlorophenyl)cyclohexane carboxylic acid B Esterification (e.g., with EtOH, H+) A->B C Ethyl 4-(4-chlorophenyl)cyclohexane carboxylate B->C D Hydrazinolysis (with Hydrazine Hydrate) C->D E 4-(4-chlorophenyl)cyclohexane carbohydrazide (Intermediate) D->E F Condensation (with various Ar-CHO) E->F G Final Hydrazone Derivatives (4a-s) F->G

Caption: General synthesis workflow for 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives.

Evaluating the Antibacterial Spectrum

The in vitro antibacterial activity of 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary methods for assessing this activity are the agar well diffusion assay, which provides a qualitative measure of antibacterial potency (zone of inhibition), and the broth microdilution method, which quantitatively determines the Minimum Inhibitory Concentration (MIC)[8][9].

Nineteen novel hydrazone derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide were synthesized and screened against Staphylococcus aureus and Streptococcus pyogenes (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative)[5][6].

Comparative Antibacterial Activity

The results from these screenings reveal that the antibacterial activity is significantly influenced by the nature of the substituent (R group) introduced through the aromatic aldehyde.

Derivative Substituent (R)Gram-Positive ActivityGram-Negative ActivityPotency Summary
Nitrogen Heterocycles
Pyridine++++++Excellent
Quinoline++++++Excellent
Imidazole+++++Significant
Indole+++++Significant
Other Heterocycles
Benzo[b]furan++++Good
Furan+++Good
Thiophene+++Good

(Activity Scale: +++ Excellent, ++ Good, + Moderate)

The data clearly indicates that derivatives incorporating nitrogen-containing heterocyclic rings such as pyridine and quinoline exhibit the most potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria[5][6]. Heterocyclic systems like furan and thiophene also confer good activity, particularly against Gram-positive strains[5][6].

Structure-Activity Relationship (SAR) Insights

The observed antibacterial activities allow for the deduction of key structure-activity relationships that can guide future drug design efforts.

  • Core Scaffold: The 4-(4-chlorophenyl)cyclohexane carbohydrazide core is essential for the observed biological activity. The cyclohexane ring may play a role in the molecule's conformational flexibility and ability to bind to the target site[2][10].

  • Hydrazone Linkage (-CONH-N=CH-): The hydrazone moiety is a critical pharmacophore. It is known to be involved in binding to active sites of enzymes and can contribute to the overall lipophilicity of the molecule, aiding in its transport across bacterial cell membranes[7].

  • Aromatic Substituents: The nature of the aromatic ring attached to the hydrazone linkage is a primary determinant of antibacterial potency and spectrum.

    • Nitrogen Heterocycles: The superior activity of derivatives with nitrogen-containing heterocycles (pyridine, quinoline) suggests that the basic nitrogen atoms may be involved in crucial interactions with the biological target, possibly through hydrogen bonding or coordination with metal ions in enzymes[5][6].

    • Electron-Withdrawing/Donating Groups: While not explicitly detailed in the primary source for this specific series, studies on other carbohydrazides often show that the presence of electron-withdrawing or donating groups on the terminal phenyl ring can modulate activity. For instance, chloro or nitro groups can sometimes enhance potency[9].

SAR_Diagram cluster_0 Core Scaffold cluster_1 Variable Substituent (R) cluster_2 Antibacterial Potency A 4-(4-chlorophenyl)cyclohexane B Carbohydrazide Linker (-CONHNH2) A->B C Nitrogen Heterocycles (Pyridine, Quinoline) B->C Condensation with R-CHO D Other Heterocycles (Furan, Thiophene) B->D Condensation with R-CHO E Substituted Phenyl Rings B->E Condensation with R-CHO F Excellent Activity C->F G Good Activity D->G H Variable Activity E->H

Caption: Structure-Activity Relationship (SAR) for antibacterial activity.

Comparative Analysis with Alternatives

A crucial aspect of evaluating a new compound series is to benchmark its performance against existing antibiotics and other related novel compounds.

  • Against Other Carbohydrazides: The potency of the 4-(4-chlorophenyl)cyclohexane series appears promising. For instance, certain pyrazine-2-carbohydrazide derivatives showed potent activity, but primarily against Gram-positive bacteria[1][8]. Similarly, while some novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives demonstrated excellent activity against both Gram-positive and Gram-negative bacteria, the 4-(4-chlorophenyl)cyclohexane series provides a different, potentially valuable scaffold[7].

  • Against Standard Antibiotics: While direct MIC value comparisons from the specific study on 4-(4-chlorophenyl)cyclohexane derivatives are not provided in the abstract, related studies on other carbohydrazides often use standard antibiotics like Ciprofloxacin, Ofloxacin, and Tetracycline as positive controls[1][9][11]. The most active compounds in these novel series often exhibit MIC values that are comparable to or, in some cases, better than these standards against specific strains. The "excellent" activity reported for the pyridine and quinoline derivatives of the 4-(4-chlorophenyl)cyclohexane series suggests they could be competitive, warranting further quantitative analysis[5][6].

Experimental Protocols

For reproducibility and further research, detailed methodologies are essential.

Protocol 1: General Synthesis of a Hydrazone Derivative (e.g., Pyridine derivative)
  • Esterification: Reflux a mixture of 4-(4-chlorophenyl)cyclohexane carboxylic acid (1 eq.), absolute ethanol (10 vol.), and concentrated sulfuric acid (catalytic amount) for 8-10 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, neutralize the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), dry, and concentrate to obtain the ethyl ester.

  • Hydrazide Formation: Dissolve the obtained ester (1 eq.) in ethanol, add hydrazine hydrate (1.5 eq.), and reflux for 12-16 hours. Cool the reaction mixture. The precipitated solid, 4-(4-chlorophenyl)cyclohexane carbohydrazide, is filtered, washed with cold ethanol, and dried.

  • Condensation: To a solution of the carbohydrazide (1 eq.) in ethanol, add pyridine-4-carbaldehyde (1 eq.) and a few drops of glacial acetic acid. Reflux the mixture for 6-8 hours. After cooling, the resulting solid product is filtered, washed with ethanol, and recrystallized from a suitable solvent like aqueous ethanol to yield the pure hydrazone derivative.

Protocol 2: In Vitro Antibacterial Screening (Agar Well Diffusion Method)
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a suspension of the test bacterial strain in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Seeding: Uniformly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Well Preparation: Bore wells (e.g., 6 mm in diameter) into the seeded agar plates using a sterile cork borer.

  • Compound Loading: Add a defined concentration (e.g., 100 µg/mL in DMSO) of the synthesized compound solution into the wells. Also, include a negative control (DMSO) and a positive control (standard antibiotic solution).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Conclusion and Future Directions

The 4-(4-chlorophenyl)cyclohexane carbohydrazide scaffold represents a promising platform for the development of new antibacterial agents. The synthetic accessibility allows for the generation of diverse derivatives, and initial screenings have demonstrated that compounds bearing nitrogen heterocyclic moieties exhibit excellent, broad-spectrum antibacterial activity[5][6].

Future research should focus on:

  • Quantitative Analysis: Determining the precise MIC values for the most potent derivatives against a wider panel of resistant bacterial strains.

  • Mechanism of Action Studies: Investigating the specific cellular target of these compounds to understand how they exert their antibacterial effect. Molecular docking studies could be employed to predict potential targets, such as DNA gyrase[12].

  • Toxicity and Pharmacokinetic Profiling: Evaluating the cytotoxicity of these compounds against mammalian cell lines and assessing their absorption, distribution, metabolism, and excretion (ADME) properties to determine their potential for in vivo applications.

By systematically exploring and optimizing this chemical series, it may be possible to develop novel drug candidates to combat the growing threat of antibiotic-resistant infections.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my goal is to empower your research by ensuring that every stage of your work, including the final disposal of materials, is conducted with the highest standards of safety and scientific integrity. The proper handling of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible research, protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the disposal of 4-(4-Chlorophenyl)cyclohexanone, grounded in established safety protocols and regulatory standards.

Foundational Principles: Why Specialized Disposal is Non-Negotiable

This compound is a halogenated organic compound. This classification is paramount in determining its disposal pathway. Halogenated compounds, particularly chlorinated ones, are subject to stringent disposal regulations for several key reasons:

  • Environmental Persistence: The carbon-chlorine bond is strong, making these compounds resistant to natural degradation. Improper disposal can lead to long-term environmental contamination. The U.S. Environmental Protection Agency (EPA) specifically regulates halogenated organic compounds due to these risks.[1][2]

  • Toxicity: Many chlorinated organic compounds are toxic to aquatic life and can have detrimental long-term effects on ecosystems.

  • Incineration Byproducts: If incinerated improperly, chlorinated compounds can produce hazardous byproducts like hydrogen chloride gas and other toxic fumes.[3] Therefore, they require high-temperature incineration in specialized facilities equipped with flue gas scrubbing systems to neutralize these emissions.[4]

Due to these properties, this compound is considered a hazardous waste. Under no circumstances should it be disposed of via sanitary sewer systems (i.e., down the sink) or in general solid waste.[3][4][5]

Operational Protocol: From Benchtop to Final Disposal

This protocol outlines the complete lifecycle for managing this compound waste within a laboratory setting, ensuring compliance with regulations set forth by the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7][8]

The cornerstone of compliant chemical waste management is rigorous segregation. Mixing different waste streams can create dangerous chemical reactions, complicates disposal, and significantly increases costs.

  • Action: Immediately upon generation, designate a specific, dedicated waste container for this compound and any materials contaminated with it.

  • Causality: Halogenated organic wastes are sent to specialized, high-temperature incinerators.[9] Mixing them with non-halogenated solvents unnecessarily subjects the entire volume to this more expensive and energy-intensive process. Furthermore, mixing with incompatible chemicals like strong oxidizers or bases can create unforeseen hazards.[3]

WasteSegregation gen gen halogenated halogenated gen->halogenated  Correct  Pathway non_halogenated non_halogenated gen->non_halogenated Incorrect aqueous aqueous gen->aqueous Incorrect

Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by all personnel, from the lab to the disposal facility.

  • Action:

    • Select a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a tightly sealing screw cap.

    • Affix a "Hazardous Waste" label before adding any waste.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations. List all components of a mixture, including solvents, with estimated percentages.

    • Keep the container closed at all times, except when adding waste.

  • Causality: OSHA and EPA regulations mandate clear and accurate labeling of all hazardous materials to communicate risks effectively.[6][7] A closed container prevents the release of vapors, which can be harmful if inhaled and contribute to air contamination.[10][11]

Container & Labeling RequirementsRationale
Chemically Compatible Container Prevents degradation or failure of the container.
Secure, Sealed Lid Prevents spills and release of volatile organic compounds (VOCs).
"Hazardous Waste" Label Fulfills RCRA regulatory requirement for identification.[6]
Full Chemical Name(s) & Percentages Informs disposal personnel of the exact contents for safe handling and proper treatment.
Secondary Containment A tray or bin that can hold the entire volume of the container in case of a leak or rupture.

Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred to a central storage facility.

  • Action:

    • Store the labeled, closed waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.

    • Place the container in secondary containment (e.g., a chemical-resistant tray or tub).

    • Store away from incompatible materials, heat sources, and direct sunlight.[4][10]

  • Causality: The SAA concept is an EPA provision allowing for the collection of small amounts of hazardous waste in the lab without needing a full-scale storage permit. Secondary containment is a critical safety measure to contain spills and prevent them from entering drains or causing wider contamination.

The final step is to transfer the waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Action: Follow your institution's specific procedures for waste pickup. This typically involves submitting an online or paper request form.

  • Causality: Hazardous waste disposal is a highly regulated process that can only be performed by trained, certified professionals at licensed Treatment, Storage, and Disposal Facilities (TSDFs).[6] These facilities utilize high-temperature incineration with subsequent treatment of off-gases to ensure the complete and safe destruction of the halogenated compound.[4][9]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Immediate Actions:

    • Alert Personnel: Immediately notify colleagues in the area.

    • Isolate the Area: Secure the area to prevent others from entering.

    • Assess the Spill: If the spill is large, involves highly volatile solvents, or you are not trained to handle it, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup for Small, Manageable Spills:

    • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

    • Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]

    • Containment: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit to absorb the material.[12] Do not use combustible materials like paper towels as the primary absorbent.

    • Collection: Carefully sweep up the absorbed material using non-sparking tools and place it into a designated waste container.[4]

    • Disposal: The cleanup debris is now also hazardous waste. Seal the container, label it "Hazardous Waste: Debris contaminated with this compound," and manage it according to the protocol in Section 2.

    • Decontamination: Clean the spill area with soap and water.

SpillResponse cluster_small_spill Small / Manageable Spill cluster_large_spill Large / Unmanageable Spill spill Spill Occurs alert Alert Personnel Isolate Area spill->alert assess Assess Spill Size & Personal Capability ppe Don Appropriate PPE assess->ppe Small evacuate Evacuate Area assess->evacuate Large alert->assess contain Contain & Absorb (e.g., Vermiculite) ppe->contain collect Collect Debris into Waste Container contain->collect dispose Label & Dispose as Halogenated Waste collect->dispose contact_ehs Contact EHS/ Emergency Response evacuate->contact_ehs

Decontamination of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Action: To render a container "RCRA empty," it must be triple-rinsed.

    • Rinse the container three times with a suitable solvent (e.g., acetone).

    • Crucially, collect all three rinsates into your designated halogenated organic waste container. [5][9][13]

    • After triple-rinsing, deface the original label completely. The container can then typically be disposed of as general laboratory glass or plastic waste, but confirm this with your institutional policy.

  • Causality: Trace residues in an "empty" container can still pose a significant hazard. The triple-rinse procedure ensures that residual chemical is captured and managed as part of the hazardous waste stream.

By adhering to this guide, you demonstrate a commitment to safety and environmental stewardship, reinforcing the integrity of your work and the trustworthiness of your laboratory.

References

Essential Safety Protocols: A Guide to Personal Protective Equipment for Handling 4-(4-Chlorophenyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is the bedrock of both groundbreaking discovery and laboratory safety. This guide provides essential, immediate safety and logistical information for the handling of 4-(4-Chlorophenyl)cyclohexanone. As a substituted cyclohexanone, this compound warrants a comprehensive approach to personal protection to mitigate risks associated with its handling. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment: A Proactive Approach to Safety

All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2] An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Core Personal Protective Equipment (PPE)

The following PPE is mandatory for all procedures involving this compound.

Direct contact with chemical substances can cause severe and irreversible eye damage.

  • Requirement: Wear tightly fitting chemical safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][2]

  • Causality: The solid, potentially dusty nature of this compound, along with the risk of splashes when in solution, necessitates a complete seal around the eyes to prevent particulate or liquid ingress. Standard safety glasses do not offer sufficient protection from splashes or airborne particles. For tasks with a higher risk of splashing, such as transferring large volumes of solutions, a full-face shield should be worn in addition to safety goggles.[4]

Dermal exposure is a primary route of chemical entry into the body. The selection of appropriate gloves and protective clothing is critical.

  • Laboratory Coat: A clean, long-sleeved laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage of personal clothing.

  • Gloves:

    • Requirement: Wear chemical-resistant nitrile gloves. For extended operations or when handling concentrated solutions, consider double-gloving.

    • Causality: While specific breakthrough times for this compound are unavailable, nitrile gloves offer good resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using a technique that avoids skin contact, and hands should be washed thoroughly.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to protect against accidental spills.

While working in a fume hood is the primary engineering control, respiratory protection may be necessary in specific situations.

  • Requirement: For procedures that may generate significant dust, such as weighing large quantities or in the event of a spill outside of a fume hood, a NIOSH-approved air-purifying respirator with a particulate filter is recommended.[2][5]

  • Causality: Inhalation of fine chemical dust can lead to respiratory irritation and systemic toxicity.[2][3] A respirator provides a critical barrier, protecting the user's respiratory system from airborne contaminants.

PPE Protocols: Donning and Doffing Procedures

A disciplined approach to putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.

  • Lab Coat: Put on your laboratory coat and fasten all buttons.

  • Respirator (if required): Perform a fit-check for your respirator.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

This sequence is designed to remove the most contaminated items first.

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out without touching the exterior with your bare hands. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat: Remove your lab coat by rolling it down from the shoulders, turning it inside out. Hang it in its designated storage area or dispose of it if it is a single-use gown.

  • Eye Protection: Remove your safety goggles by handling the strap from behind your head.

  • Respirator (if worn): Remove your respirator without touching the front.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Task-Specific PPE Requirements

The level of PPE may need to be adjusted based on the specific task and the associated risks.

TaskMinimum Required PPE
Weighing Solid Compound Nitrile Gloves, Lab Coat, Safety Goggles
Preparing Solutions Nitrile Gloves, Lab Coat, Safety Goggles
Running Reactions/Work-up Nitrile Gloves, Lab Coat, Safety Goggles. Consider a face shield for splash-prone steps.
Handling Large Quantities (>10g) Double Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield, Respirator (if dust is likely)
Cleaning Glassware Nitrile Gloves, Lab Coat, Safety Goggles
Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound risk_assessment Conduct Risk Assessment: - Quantity of material? - Potential for dust/aerosol generation? - Potential for splashes? start->risk_assessment base_ppe Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves risk_assessment->base_ppe large_qty_check Large Quantity or High Dust Potential? base_ppe->large_qty_check splash_risk_check Significant Splash Risk? large_qty_check->splash_risk_check No add_respirator Add Respirator (NIOSH-approved) large_qty_check->add_respirator Yes add_faceshield Add Face Shield splash_risk_check->add_faceshield Yes final_ppe Final PPE Assembled splash_risk_check->final_ppe No add_respirator->splash_risk_check add_faceshield->final_ppe

Caption: PPE Selection Workflow Diagram

Disposal and Emergency Procedures

All disposable PPE, including gloves, that has come into contact with this compound must be treated as hazardous waste.[6] Place contaminated items in a designated, sealed waste container for collection by your institution's environmental health and safety department.

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)cyclohexanone
Reactant of Route 2
4-(4-Chlorophenyl)cyclohexanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.